molecular formula C7H9NO2 B1451493 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one CAS No. 371765-69-4

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Cat. No.: B1451493
CAS No.: 371765-69-4
M. Wt: 139.15 g/mol
InChI Key: ZBAXPNQGKAJZAZ-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(hydroxymethyl)-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-3-2-6(5-9)4-7(8)10/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAXPNQGKAJZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666187
Record name 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371765-69-4
Record name 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS 371765-69-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS number 371765-69-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While detailed experimental data on this specific molecule is limited in publicly accessible literature, this document consolidates available information on its chemical identity, proposes a viable synthetic pathway, and presents predicted analytical characterization data. Furthermore, it explores the potential biological significance and applications of this compound by examining the well-established pharmacological profile of the pyridin-2(1H)-one scaffold. This guide is intended to serve as a foundational resource for researchers investigating this molecule and its derivatives.

Introduction and Chemical Identity

This compound is a substituted pyridinone, a class of heterocyclic compounds that has garnered significant attention in drug discovery. The pyridinone core is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. This is attributed to its capacity to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups.

The structure of this compound incorporates a pyridin-2(1H)-one ring, an N-methyl group, and a hydroxymethyl substituent at the 4-position. The presence of the reactive hydroxymethyl group offers a valuable handle for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules.

Table 1: Chemical Identity and Properties

PropertyValueSource
CAS Number 371765-69-4N/A
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 1-Methyl-2-oxo-1,2-dihydropyridine-4-methanol, 4-(hydroxymethyl)-1-methyl-2-pyridoneN/A
Predicted Boiling Point 428.035 °C at 760 mmHg[2]
Predicted Flash Point 212.668 °C[2]
Predicted Density 1.225 g/cm³[2]
Predicted LogP -0.13280[2]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reduction cluster_product Final Product Start Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate Reaction Lithium Borohydride (LiBH₄) -------------------- Tetrahydrofuran (THF) Start->Reaction Reduction of ester Product This compound Reaction->Product Formation of primary alcohol

Caption: Proposed synthesis of this compound.

Step-by-Step Proposed Protocol:
  • Ester Reduction: To a solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of lithium borohydride (LiBH₄) in THF is added dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Lithium Borohydride (LiBH₄): This reducing agent is selected for its ability to selectively reduce esters to primary alcohols in the presence of other functional groups that might be sensitive to more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Tetrahydrofuran (THF): THF is a common aprotic solvent for reductions with metal hydrides, as it is relatively inert and effectively solubilizes both the substrate and the reagent.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive borohydride reagent with atmospheric moisture.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of a synthesized compound. While experimentally obtained spectra for this compound are not publicly available, predicted data based on its structure and data from analogous compounds can provide valuable guidance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~ 7.2-7.4 ppm (d, 1H): Proton at the 6-position of the pyridinone ring.

  • ~ 6.2-6.4 ppm (dd, 1H): Proton at the 5-position of the pyridinone ring.

  • ~ 6.1-6.3 ppm (d, 1H): Proton at the 3-position of the pyridinone ring.

  • ~ 4.6-4.8 ppm (s, 2H): Protons of the hydroxymethyl (-CH₂OH) group.

  • ~ 3.5-3.7 ppm (s, 3H): Protons of the N-methyl (-NCH₃) group.

  • ~ 2.0-3.0 ppm (br s, 1H): Proton of the hydroxyl (-OH) group (this signal can be broad and its position is solvent-dependent).

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~ 165 ppm: Carbonyl carbon (C2).

  • ~ 145-150 ppm: Carbon at the 4-position.

  • ~ 140 ppm: Carbon at the 6-position.

  • ~ 110-115 ppm: Carbon at the 5-position.

  • ~ 105-110 ppm: Carbon at the 3-position.

  • ~ 60-65 ppm: Carbon of the hydroxymethyl (-CH₂OH) group.

  • ~ 35-40 ppm: Carbon of the N-methyl (-NCH₃) group.

These predicted chemical shifts are based on the known spectra of related compounds such as 4-hydroxy-6-methylpyridin-2(1H)-one[3].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 139.15.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridin-2(1H)-one scaffold is a well-established pharmacophore found in numerous biologically active compounds. This suggests that this compound could serve as a valuable starting point or intermediate in the development of new therapeutic agents.

Biological_Activities cluster_activities Potential Biological Activities Core Pyridin-2(1H)-one Scaffold Antiviral Antiviral (e.g., anti-HIV) Core->Antiviral Inhibits viral replication enzymes Anticancer Anticancer Core->Anticancer Targets cancer cell pathways Phytotoxic Phytotoxic Core->Phytotoxic Interferes with plant growth Kinase_Inhibitor Kinase Inhibition Core->Kinase_Inhibitor Modulates cell signaling

Caption: Potential biological activities of the pyridin-2(1H)-one scaffold.

  • Antiviral Activity: Pyridin-2(1H)-one derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection[3]. The scaffold's ability to fit into the allosteric pocket of the reverse transcriptase enzyme makes it a promising starting point for the design of new antiviral agents.

  • Anticancer Activity: Certain substituted pyridinones have demonstrated potent anticancer activity by targeting various cellular pathways involved in cancer progression. For instance, some derivatives act as selective inhibitors of DNA-dependent protein kinase, which could be exploited for radiosensitization in cancer therapy[4].

  • Phytotoxic Activity: Research has shown that derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one exhibit phytotoxic effects, suggesting their potential use as lead structures for the development of new herbicides[2][5].

  • Kinase Inhibition: The pyridinone nucleus is also found in compounds that act as kinase inhibitors, which are a major class of targeted cancer therapies.

The hydroxymethyl group at the 4-position of the target molecule provides a convenient point for derivatization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Reactivity and Derivatization

The hydroxymethyl group is a versatile functional group that can undergo a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives.

Derivatization cluster_reactions Potential Derivatization Reactions cluster_products Derivative Products Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification Start->Esterification Reaction with acyl chlorides or anhydrides Etherification Etherification Start->Etherification Williamson ether synthesis Aldehyde 4-Formyl-1-methylpyridin-2(1H)-one Oxidation->Aldehyde Mild oxidation (e.g., PCC) CarboxylicAcid 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Oxidation->CarboxylicAcid Strong oxidation (e.g., KMnO₄) Ester Ester Derivatives Esterification->Ester Ether Ether Derivatives Etherification->Ether

Caption: Potential derivatization reactions of the hydroxymethyl group.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid with stronger oxidizing agents such as potassium permanganate (KMnO₄). These transformations provide access to other important functional groups for further synthetic manipulations.

  • Esterification: The hydroxyl group can be readily converted to an ester by reaction with acyl chlorides or anhydrides in the presence of a base. This allows for the introduction of a wide variety of ester functionalities, which can modulate the compound's lipophilicity and other physicochemical properties.

  • Etherification: Ether derivatives can be synthesized via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. Based on the safety information for the unmethylated analog, 4-(hydroxymethyl)pyridin-2(1H)-one, the following hazards should be considered[6]:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated area or in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a promising heterocyclic compound with potential applications in medicinal chemistry and as a synthetic building block. While specific experimental data for this molecule is sparse, this guide has provided a comprehensive overview based on available information and established chemical principles. The proposed synthetic route offers a practical approach to its preparation, and the predicted analytical data provides a basis for its characterization. The well-documented biological activities of the pyridin-2(1H)-one scaffold suggest that this compound and its derivatives are worthy of further investigation as potential therapeutic agents. Researchers are encouraged to use this guide as a starting point for their own studies and to contribute to the growing body of knowledge on this intriguing class of compounds.

References

An In-Depth Technical Guide to the Molecular Structure and Significance of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By synthesizing fundamental chemical principles with practical, field-proven insights, this document serves as a crucial resource for researchers engaged in the exploration of novel therapeutic agents. We will delve into the molecule's structural features, plausible synthetic pathways, and its emerging role within the broader context of pyridin-2(1H)-one-based drug development.

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Structure

The pyridin-2(1H)-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide array of pharmacological activities.[1] Compounds incorporating this moiety have demonstrated efficacy as antiviral (including anti-HIV), anticancer, anti-inflammatory, and analgesic agents.[2][3] The versatility of the pyridin-2(1H)-one scaffold stems from its unique electronic and structural properties, which allow for tailored modifications to optimize potency, selectivity, and pharmacokinetic profiles. The subject of this guide, this compound, represents a specific and promising iteration of this scaffold, featuring key functional groups that are pivotal for its chemical reactivity and potential biological interactions.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridin-2(1H)-one ring, with a hydroxymethyl group at the 4-position and a methyl group on the nitrogen atom. This specific arrangement of functional groups dictates its physicochemical properties and, consequently, its behavior in chemical and biological systems.

PropertyValueSource
CAS Number 371765-69-4[4]
Molecular Formula C₇H₉NO₂[4]
Molecular Weight 139.15 g/mol [4]
Physical Form Solid[4]
Storage Temperature Room Temperature[4]

The presence of the N-methyl group distinguishes this molecule from its unmethylated counterpart, 4-(hydroxymethyl)pyridin-2(1H)-one. This substitution has significant implications for its chemical properties, most notably by removing the acidic N-H proton and altering its hydrogen bonding capabilities and solubility. The hydroxymethyl group at the 4-position provides a primary alcohol functionality, which can act as both a hydrogen bond donor and acceptor. This group is also a key site for further chemical derivatization.

Synthesis and Characterization: A Proposed Experimental Approach

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve the N-methylation of a suitable precursor, 4-(hydroxymethyl)pyridin-2(1H)-one. The synthesis of this precursor can be achieved from readily available starting materials.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Final N-Methylation Step start Commercially Available Starting Material (e.g., Dehydroacetic Acid) step1 Conversion to 4-Hydroxy-6-methyl-2-pyrone start->step1 Acid Hydrolysis step2 Reaction with Ammonia to form 4-Hydroxy-6-methylpyridin-2(1H)-one step1->step2 Ammonolysis step3 Protection of the Hydroxyl Group (e.g., with a silyl ether) step2->step3 step4 Oxidative Cleavage of the 6-methyl group and subsequent reduction to hydroxymethyl step3->step4 step5 N-Methylation of the Pyridinone Ring (e.g., using methyl iodide and a base) step4->step5 Protected Precursor step6 Deprotection of the Hydroxyl Group step5->step6 final_product This compound step6->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

This step is well-documented in the literature. Commercial dehydroacetic acid can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one in a two-step process involving acid-catalyzed hydrolysis to 4-hydroxy-6-methyl-2-pyrone, followed by reaction with aqueous ammonia.[5]

Step 2: Protection of the 4-Hydroxyl Group

To prevent unwanted side reactions during subsequent steps, the hydroxyl group at the 4-position should be protected. A common strategy is the formation of a silyl ether, for example, by reacting the pyridinone with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole.

Step 3: Functionalization at the 6-Position

The 6-methyl group needs to be converted into a hydroxymethyl group. This can be a multi-step process, potentially involving radical bromination of the methyl group followed by hydrolysis and reduction. A more direct, albeit potentially challenging, route could involve selective oxidation.

Step 4: N-Methylation

The protected 4-(hydroxymethyl)-6-unsubstituted-pyridin-2(1H)-one can then be N-methylated. This is typically achieved by treating the pyridinone with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF).

Step 5: Deprotection

The final step is the removal of the protecting group from the 4-hydroxymethyl functionality. For a TBDMS ether, this is readily accomplished using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Characterization

The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show a singlet for the N-methyl group at approximately 3.5 ppm, a singlet for the methylene protons of the hydroxymethyl group at around 4.5 ppm, and distinct signals for the protons on the pyridinone ring.

    • ¹³C NMR would show characteristic peaks for the carbonyl carbon (around 165 ppm), the carbons of the aromatic ring, the N-methyl carbon, and the hydroxymethyl carbon.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the hydroxymethyl group (around 3300 cm⁻¹), C-H stretching vibrations, and a strong C=O stretching band for the pyridone carbonyl group (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (139.15 g/mol ).

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest several promising avenues for its application in drug discovery.

Drug_Discovery_Potential cluster_targets Potential Therapeutic Areas core This compound application1 Scaffold for Library Synthesis core->application1 Versatile functional groups (OH for derivatization) application2 Bioisosteric Replacement core->application2 Mimicry of peptide bonds or other heterocycles application3 Fragment-Based Drug Discovery core->application3 Small, rigid core with H-bond donors/acceptors target1 Oncology application1->target1 target2 Virology application1->target2 target3 Neurology application2->target3 target4 Inflammation application2->target4 application3->target1 application3->target2

Caption: Potential applications of this compound in drug discovery.

The pyridin-2(1H)-one core is a known hinge-binding motif for various kinases, which are critical targets in oncology. The hydroxymethyl group can be further functionalized to explore the solvent-exposed regions of ATP-binding pockets, potentially leading to enhanced potency and selectivity.

Furthermore, the general antiviral properties of pyridinones suggest that derivatives of this compound could be investigated as inhibitors of viral enzymes. The hydroxymethyl group could be modified to mimic sugar moieties or other functionalities that interact with viral polymerases or proteases.

The ability of the pyridinone scaffold to modulate the activity of enzymes and receptors involved in pain and inflammation pathways makes this compound a candidate for the development of novel analgesics and anti-inflammatory drugs.[3]

Conclusion and Future Directions

This compound is a molecule of significant interest to the medicinal chemistry community. Its structural features, combining the privileged pyridin-2(1H)-one scaffold with strategically placed functional groups, make it a valuable building block for the synthesis of new chemical entities with therapeutic potential. While detailed experimental data for this specific compound remains to be published in peer-reviewed literature, a robust synthetic strategy can be proposed based on established chemical principles.

Future research should focus on the definitive synthesis and comprehensive characterization of this compound. Following this, a systematic exploration of its biological activities through in vitro and in vivo screening is warranted. The insights gained from such studies will undoubtedly contribute to the ongoing efforts to leverage the pyridin-2(1H)-one scaffold for the development of next-generation therapeutics.

References

The Multifaceted Mechanism of Action of Pirfenidone and its Metabolite, 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirfenidone is an orally available pyridinone derivative that has demonstrated significant efficacy in the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and progressive lung disease.[1] While its precise mechanism of action is not entirely understood, extensive research has elucidated its potent anti-fibrotic and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the current understanding of Pirfenidone's mechanism of action, with a focus on its molecular targets and the signaling pathways it modulates. Furthermore, we will delve into the role of its primary metabolite, 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one, and present key experimental protocols for investigating its therapeutic effects.

Core Mechanism: A Dual Assault on Fibrosis and Inflammation

Pirfenidone's therapeutic effects are attributed to its ability to attenuate the processes of fibrosis and inflammation through a multi-pronged approach.[4] It modulates the expression and activity of key signaling molecules involved in the pathogenesis of fibrotic diseases.

Attenuation of Pro-Fibrotic Pathways

A central aspect of Pirfenidone's anti-fibrotic activity is its ability to downregulate the production and signaling of transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine.[1] Pirfenidone has been shown to reduce the expression of TGF-β1, thereby mitigating the downstream fibrotic cascade.[2] This includes the inhibition of fibroblast proliferation and their differentiation into myofibroblasts, which are key effector cells in the deposition of extracellular matrix (ECM) components like collagen.[2][4]

The primary mechanism involves the suppression of the TGF-β1/SMAD3 signaling pathway.[2] By reducing the phosphorylation of SMAD3, Pirfenidone effectively curtails the transcription of genes encoding for collagen I and III, fibronectin, and other ECM proteins.[2][5]

TGF_beta_pathway TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor SMAD2_3 p-SMAD2/3 Receptor->SMAD2_3 Pirfenidone Pirfenidone Pirfenidone->TGF_beta Pirfenidone->SMAD2_3 Complex SMAD Complex SMAD2_3->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Pro-fibrotic Gene Expression Nucleus->Gene_Expression Fibrosis Fibrosis Gene_Expression->Fibrosis

Caption: Pirfenidone's inhibition of the TGF-β signaling pathway.

Modulation of Inflammatory Responses

In addition to its anti-fibrotic effects, Pirfenidone exhibits significant anti-inflammatory properties.[3] It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][4] By dampening the inflammatory milieu, Pirfenidone helps to mitigate the chronic inflammation that often precedes and drives the fibrotic process.[4] The drug also reduces the accumulation of inflammatory cells, such as macrophages, at the site of injury.[4]

The Role of Metabolites: The Case of this compound

Pirfenidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[5][6] The major active metabolite is 5-carboxy-pirfenidone, while this compound (also referred to as 5-hydroxymethyl pirfenidone) is another significant metabolite.[6][7] Emerging evidence suggests that these metabolites are not mere inactive byproducts but may contribute to the overall therapeutic effect of Pirfenidone.

Specifically, both 5-hydroxymethyl pirfenidone and 5-carboxy pirfenidone have been shown to possess antifibrotic activities by inhibiting collagen synthesis in fibroblasts.[8][9] This suggests that the clinical efficacy of Pirfenidone may be a result of the combined actions of the parent drug and its active metabolites.[8]

Pirfenidone_Metabolism Pirfenidone Pirfenidone CYP1A2 CYP1A2 (Liver) Pirfenidone->CYP1A2 Hydroxymethyl 4-(Hydroxymethyl)-1- methylpyridin-2(1H)-one CYP1A2->Hydroxymethyl Carboxy 5-Carboxy-pirfenidone Hydroxymethyl->Carboxy Antifibrotic_Activity Antifibrotic Activity Hydroxymethyl->Antifibrotic_Activity Carboxy->Antifibrotic_Activity

Caption: Metabolic pathway of Pirfenidone and the activity of its metabolites.

Quantitative Analysis of Pirfenidone's Activity

The following table summarizes key quantitative data regarding the in vitro effects of Pirfenidone.

ParameterCell TypeAssayIC50 / EffectReference
TGF-β induced Collagen I transcriptionCardiac fibroblastsGene expression analysisSignificant reduction at 100–300 μM[5]
Fibroblast ProliferationHuman lung fibroblastsProliferation assayInhibition[2]
TNF-α ProductionCultured cellsELISAReduction[1]
IL-1β ProductionHuman PBMCELISAReduction[1]

Experimental Protocols

To facilitate further research into the mechanism of action of Pirfenidone and its metabolites, we provide the following detailed experimental protocols.

Fibroblast Proliferation Assay (MTT Assay)

Objective: To determine the effect of Pirfenidone on the proliferation of fibroblasts.

Methodology:

  • Cell Culture: Culture human lung fibroblasts (e.g., MRC-5) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed fibroblasts into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of Pirfenidone (e.g., 0.1, 1, 10, 100, 1000 µM) or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Collagen Synthesis Assay (Sircol Assay)

Objective: To quantify the effect of Pirfenidone on collagen production by fibroblasts.

Methodology:

  • Cell Culture and Treatment: Culture and treat fibroblasts with Pirfenidone as described in the proliferation assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Collagen Precipitation: Add Sircol Dye Reagent to the supernatant to precipitate the collagen.

  • Centrifugation: Centrifuge the samples to pellet the collagen-dye complex.

  • Washing: Discard the supernatant and wash the pellet with an acid-salt wash reagent.

  • Solubilization: Dissolve the pellet in an alkali reagent.

  • Absorbance Measurement: Measure the absorbance at 555 nm.

  • Quantification: Determine the collagen concentration using a standard curve generated with known concentrations of collagen.

Conclusion

Pirfenidone is a valuable therapeutic agent for idiopathic pulmonary fibrosis, exerting its effects through a complex and multifaceted mechanism of action that involves the dual inhibition of fibrotic and inflammatory pathways.[2][3] Its ability to downregulate key pro-fibrotic mediators like TGF-β, coupled with its anti-inflammatory properties, makes it an effective modulator of the pathological processes underlying IPF.[1][4] Furthermore, the emerging role of its active metabolites, including this compound, in contributing to its overall therapeutic efficacy warrants further investigation.[8][9] The experimental protocols provided in this guide offer a framework for researchers to further unravel the intricate molecular mechanisms of this important anti-fibrotic drug.

References

The Multifaceted Therapeutic Potential of Pyridin-2(1H)-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3] Its unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, metabolic stability, and balanced lipophilicity, makes it an attractive framework for the design of novel therapeutics.[4][5] This technical guide provides an in-depth exploration of the diverse biological activities of pyridin-2(1H)-one derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

The Pyridin-2(1H)-one Core: A Versatile Pharmacophore

The pyridin-2(1H)-one ring system is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group.[2][5] It exists in tautomeric equilibrium with its 2-hydroxypyridine form, with the pyridone form generally being more stable.[4][6] This structural feature, along with five positions amenable to substitution, allows for extensive chemical modification to fine-tune the molecule's properties and biological targets.[1][2] The scaffold can serve as a bioisostere for amides, phenyl groups, and other heterocyclic systems, further expanding its utility in drug design.[2][5]

dot graph "Pyridin-2(1H)-one_Tautomerism" { layout=neato; node [shape=plaintext]; A [label="Pyridin-2(1H)-one"]; B [label="2-Hydroxypyridine"]; A -- B [label=" Tautomerization", fontcolor="#202124"]; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8871&t=l", label=""]; Pyridone; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7499&t=l", label=""]; Hydroxypyridine; {rank=same; A; Pyridone;} {rank=same; B; Hydroxypyridine;} } figcaption { caption: "Tautomeric equilibrium of the pyridin-2(1H)-one scaffold."; max-width: 760px; }

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyridin-2(1H)-one derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer.[1][7][8]

Kinase Inhibition

A primary mechanism of action for many anticancer pyridin-2(1H)-one derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1] For instance, certain derivatives have been shown to inhibit p38α MAPK, a kinase involved in pain hypersensitivity, and Met kinase, which is implicated in gastric carcinoma.[1][9]

Inhibition of Isocitrate Dehydrogenase 1 (IDH1)

Mutant isocitrate dehydrogenase 1 (IDH1) is a key driver in several cancers. Pyridinone-thiohydantoin derivatives have been developed as potent inhibitors of mutant IDH1, demonstrating a promising therapeutic strategy.[1][2]

Antiproliferative Activity

Numerous studies have reported the antiproliferative activity of pyridin-2(1H)-one derivatives against various cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), and colon (HCT-116) cancer cells.[1][7][10] Some compounds have shown potency comparable to the standard chemotherapeutic agent doxorubicin.[1][2]

Table 1: Anticancer Activity of Selected Pyridin-2(1H)-one Derivatives

Compound ClassTarget/MechanismCancer Cell LineIC50/KiReference
Pyridinone-quinazolineNot specifiedMCF-7, HeLa, HepG29-15 µM[1][2]
Phenyl-substituted pyridinoneMet kinaseGTL-16 (gastric)0.06-0.07 µM[1][2]
Pyridinone-thiohydantoinMutant IDH1 (R132H)-0.42–9.2 µM[1][2]

Antiviral Activity: A Focus on HIV and Hepatitis B

The pyridinone scaffold has been instrumental in the development of potent antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1]

HIV Reverse Transcriptase Inhibition

Pyridin-2(1H)-one derivatives have emerged as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[1][2] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA to DNA.[1] Notably, some derivatives have shown efficacy against drug-resistant viral strains.[1][2]

Inhibition of Hepatitis B Virus (HBV) DNA Replication

Certain 2-pyridinone analogs have been identified as inhibitors of HBV DNA replication.[1] Structure-activity relationship studies have indicated that N-aryl derivatives generally exhibit better anti-HBV activity than their N-alkyl counterparts.[1]

Antimicrobial and Anti-inflammatory Properties

Beyond their anticancer and antiviral activities, pyridin-2(1H)-one derivatives have also shown promise as antimicrobial and anti-inflammatory agents.[1][2][11]

Antimicrobial and Antifungal Activity

Derivatives of pyridin-2(1H)-one have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[1][11][12] Some compounds have demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[11][13] The natural product ilicicolin H, which contains a pyridinone core, exhibits potent activity against a wide range of fungi.[1]

Anti-inflammatory Activity

The anti-inflammatory potential of pyridin-2(1H)-one derivatives is an emerging area of research.[1] Some pyridazinone derivatives, which are structurally related to pyridinones, have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[14][15] Additionally, certain 3,5-disubstituted pyridin-2(1H)-ones have been identified as p38α MAPK inhibitors, a kinase involved in pain hypersensitivity, suggesting their potential as analgesics for inflammatory and neuropathic pain.[9]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel pyridin-2(1H)-one derivatives, a series of well-established in vitro and in vivo assays are employed.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effect of pyridin-2(1H)-one derivatives on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To evaluate the inhibitory activity of pyridin-2(1H)-one derivatives against HIV-1 reverse transcriptase.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]dTTP), and the HIV-1 reverse transcriptase enzyme.

  • Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the newly synthesized DNA.

  • Quantification: Collect the precipitated DNA on a filter membrane, wash to remove unincorporated radiolabeled dNTPs, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of RT activity and calculate the IC50 value.

Synthesis of Pyridin-2(1H)-one Derivatives

Several synthetic routes have been developed for the preparation of pyridin-2(1H)-one derivatives.[2] Common methods include the cyclization of enamines, the Guareschi-Thorpe condensation, and one-pot tandem reactions.[6][16][17] The choice of synthetic strategy often depends on the desired substitution pattern on the pyridinone ring.[2]

Future Perspectives and Conclusion

The pyridin-2(1H)-one scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Expansion of Biological Targets: Exploring the activity of pyridin-2(1H)-one derivatives against a wider range of therapeutic targets, including other kinases, enzymes, and receptors.

  • Structure-Based Drug Design: Utilizing computational methods and X-ray crystallography to design more potent and selective inhibitors.

  • Combinatorial Chemistry and High-Throughput Screening: Employing these techniques to generate and screen large libraries of pyridin-2(1H)-one derivatives to identify novel hits.

  • Development of Drug Delivery Systems: Formulating promising candidates to improve their pharmacokinetic and pharmacodynamic properties.

References

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a pyridinone derivative, a class of compounds recognized for its diverse biological activities and potential therapeutic applications. The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides a comprehensive technical framework for characterizing the solubility and stability of this compound.

As a Senior Application Scientist, the protocols and rationale presented herein are grounded in extensive field experience and adhere to the highest standards of scientific integrity. This document is designed not as a rigid template, but as a dynamic guide that explains the causality behind experimental choices, ensuring that the data generated is both accurate and meaningful for drug development decisions. While specific experimental data for this exact molecule is not extensively published, this guide outlines the authoritative, best-practice methodologies that a researcher should employ for its full characterization.

Physicochemical Landscape of this compound

A molecule's structure is the blueprint for its physical behavior. The key structural features of this compound—the polar pyridinone ring, the hydrogen-bonding hydroxymethyl group, and the N-methyl group—dictate its solubility and stability profile.

  • The Pyridinone Core: The lactam structure within the pyridinone ring is polar and capable of acting as a hydrogen bond acceptor. This core contributes significantly to the molecule's potential aqueous solubility.

  • The Hydroxymethyl Group (-CH₂OH): This functional group is a strong contributor to aqueous solubility through its ability to both donate and accept hydrogen bonds.

  • The N-Methyl Group (-CH₃): The methylation at the N1 position removes a hydrogen bond donor site compared to its unmethylated counterpart, which could slightly decrease its aqueous solubility but may enhance its stability by preventing certain degradation pathways.

Understanding these structural elements is the first step in designing a logical and efficient experimental plan to quantify the molecule's solubility and stability.

Comprehensive Solubility Assessment

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic exposure in patients. Therefore, a thorough assessment of solubility in various physiologically relevant media is essential.

The Rationale Behind Solubility Screening

The goal is to determine both the kinetic and thermodynamic solubility of the compound. Kinetic solubility measures the concentration at which a compound, rapidly dissolved from a high-concentration stock solution (typically in DMSO), begins to precipitate. This is a high-throughput assessment that mimics early-stage experimental conditions. Thermodynamic solubility, on the other hand, is the true equilibrium solubility of the solid compound in a solvent, which is more representative of the conditions in the gastrointestinal tract.

Experimental Protocol: Kinetic Solubility Assay

This protocol describes a standard, plate-based method for determining kinetic solubility, which is a self-validating system when appropriate controls are included.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS) at pH 5.0, 6.5, and 7.4

  • Simulated Gastric Fluid (SGF)

  • Simulated Intestinal Fluid (SIF)

  • 96-well plates (polypropylene for compound storage, UV-transparent for analysis)

  • Plate shaker

  • UV-Vis plate reader

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition to Aqueous Media: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of the various aqueous buffers (PBS, SGF, SIF) in separate 96-well plates. This creates a final DMSO concentration of 1%, which is generally well-tolerated in early assays.

  • Incubation and Precipitation: Seal the plates and incubate at room temperature for 2 hours on a plate shaker to allow for precipitation to reach a steady state.

  • Quantification: Centrifuge the plates to pellet any precipitate. Carefully transfer the supernatant to a UV-transparent 96-well plate and measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound).

  • Data Analysis: Compare the absorbance of the solutions to a standard curve of the compound in the same buffer system (with 1% DMSO) to determine the concentration of the dissolved compound. The highest concentration that remains in solution is reported as the kinetic solubility.

Data Presentation: Hypothetical Solubility Profile

All quantitative data should be summarized for easy comparison.

Medium pH Hypothetical Kinetic Solubility (µM)
Deionized Water~7.0150
PBS5.0250
PBS6.5180
PBS7.4160
SGF1.2300
SIF6.8175

Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_serial Serial Dilution in DMSO prep_stock->prep_serial assay_add Add to Aqueous Buffers (1% DMSO) prep_serial->assay_add assay_incubate Incubate & Shake (2h) assay_add->assay_incubate analysis_centrifuge Centrifuge to Pellet Precipitate assay_incubate->analysis_centrifuge analysis_supernatant Transfer Supernatant analysis_centrifuge->analysis_supernatant analysis_read Read Absorbance (UV-Vis) analysis_supernatant->analysis_read analysis_calculate Calculate Concentration vs. Standard Curve analysis_read->analysis_calculate

Caption: Workflow for Kinetic Solubility Assessment.

In-Depth Stability Profiling and Forced Degradation

Stability testing is crucial for identifying potential degradation pathways and establishing a drug's shelf-life. Forced degradation studies, as mandated by ICH guidelines, are a cornerstone of this process.[1] These studies deliberately stress the molecule to accelerate its decomposition, providing invaluable insights into its intrinsic stability.[2][3]

Rationale for Stress Conditions

The choice of stressors is based on the types of chemical reactions that a drug substance may encounter during its lifecycle.

  • Acid/Base Hydrolysis: The lactam and ether linkages in some pyridinone structures can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The electron-rich aromatic ring and the hydroxymethyl group can be targets for oxidation.

  • Photostability: Many aromatic compounds absorb UV light and can undergo photochemical degradation.

  • Thermal Stress: Elevated temperatures can accelerate thermally-driven degradation reactions.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to forced degradation, designed to generate relevant degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acidic Degradation: Mix the drug solution with 0.1 M HCl and incubate at 60°C for up to 48 hours. Take samples at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the samples before HPLC analysis.

  • Basic Degradation: Mix the drug solution with 0.1 M NaOH and incubate at 60°C for up to 48 hours. Take samples at various time points and neutralize before analysis.

  • Oxidative Degradation: Mix the drug solution with 3% H₂O₂ and keep it at room temperature for up to 48 hours. Take samples at various time points.

  • Thermal Degradation: Store the solid drug substance and the drug solution in an oven at 60°C for one week.

  • Photolytic Degradation: Expose the solid drug substance and the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Control Samples: Maintain control samples (unstressed) at room temperature and protected from light.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all major degradation products. The peak purity of the parent peak should be assessed to ensure no co-eluting degradants.

Data Presentation: Hypothetical Forced Degradation Summary
Stress Condition Duration % Assay of Parent Compound Number of Degradation Products
0.1 M HCl, 60°C48 h85.2%2
0.1 M NaOH, 60°C48 h78.5%3
3% H₂O₂, RT48 h92.1%1
Heat, 60°C (Solid)1 week>99%0
Heat, 60°C (Solution)1 week95.8%1
Light (ICH Q1B)-98.7%1

Visualization: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare 1 mg/mL Solution stress_acid Acidic (0.1M HCl, 60°C) prep_sample->stress_acid stress_base Basic (0.1M NaOH, 60°C) prep_sample->stress_base stress_ox Oxidative (3% H2O2, RT) prep_sample->stress_ox stress_heat Thermal (60°C) prep_sample->stress_heat stress_photo Photolytic (ICH Q1B) prep_sample->stress_photo analysis_sample Sample at Time Points stress_acid->analysis_sample stress_base->analysis_sample stress_ox->analysis_sample stress_heat->analysis_sample stress_photo->analysis_sample analysis_neutralize Neutralize (if needed) analysis_sample->analysis_neutralize analysis_hplc Analyze by Stability-Indicating HPLC analysis_neutralize->analysis_hplc analysis_quantify Quantify Parent & Degradants analysis_hplc->analysis_quantify

Caption: Workflow for a Forced Degradation Study.

Authoritative Grounding and Analytical Integrity

The reliability of any solubility or stability study hinges on the quality of the analytical methods used. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this work.

Developing a Stability-Indicating HPLC Method

The primary requirement of such a method is specificity: the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The development process involves:

  • Column and Mobile Phase Screening: Evaluating different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile/water or methanol/water with different buffers and pH values) to achieve optimal separation.

  • Forced Degradation Sample Analysis: The stressed samples are invaluable for this process. The method is optimized until all degradation products are baseline-resolved from the parent compound and from each other.

  • Peak Purity Analysis: Using a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples is a self-validating step. A pure peak indicates that no degradants are co-eluting.

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a non-negotiable step in its development as a potential therapeutic agent. This guide provides a robust framework for conducting these critical studies. By understanding the causality behind each experimental choice—from the selection of solubility media to the design of forced degradation studies—researchers can generate high-quality, reliable data. This data will not only support the formulation and analytical method development but also provide the foundational knowledge required for successful regulatory submissions and, ultimately, the delivery of a safe and effective medicine to patients.

References

A Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Molecular Structure

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Accurate structural elucidation is the cornerstone of chemical research and development, ensuring compound identity and purity. Spectroscopic techniques such as NMR, IR, and MS provide a comprehensive, non-destructive view of a molecule's atomic and functional group composition.

This guide presents a predictive analysis of the spectroscopic signature of this molecule. By referencing data from closely related analogues and applying fundamental principles of spectroscopy, we can construct a reliable and detailed expected dataset. This approach not only provides a benchmark for researchers synthesizing this compound but also serves as an educational tool for understanding structure-spectrum correlations.

Molecular Structure and Atom Numbering:

The chemical structure and a systematic numbering scheme for this compound are presented below. This numbering is used for all subsequent spectral assignments.

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

Chemical structure of this compound with atoms numbered for spectral assignment.

(Note: An illustrative image of the chemical structure with numbered atoms would be placed here in a formal document.)

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and inferring structural components.

Expected Data: For this compound, the expected molecular ion peak in a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be for the protonated molecule [M+H]⁺.

  • Calculated Exact Mass: 139.0633

  • Expected [M+H]⁺: 140.0712

Interpretation and Fragmentation: The stability of the pyridinone ring suggests that the molecular ion peak will be prominent. Common fragmentation pathways in electron ionization (EI) or collision-induced dissociation (CID) would likely involve the loss of stable neutral molecules or radicals from the side chains.

  • Loss of the hydroxymethyl group (-•CH₂OH, 31 Da): A significant fragment at m/z ~108, corresponding to the 1-methylpyridin-2(1H)-one cation.

  • Loss of formaldehyde (-CH₂O, 30 Da): A potential rearrangement and fragmentation could lead to a fragment at m/z ~109.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an invaluable tool for identifying the functional groups present in a compound.

Expected Data: The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands for its key functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3400 - 3200Broad, StrongO-H StretchAlcohol (-CH₂OH)
3100 - 3000MediumC-H Stretch (sp²)Pyridinone Ring C-H
2950 - 2850MediumC-H Stretch (sp³)N-CH₃ and C-CH₂-O
1680 - 1640 Strong C=O Stretch Amide (Pyridinone)
1600 - 1550MediumC=C StretchPyridinone Ring
1050 - 1000StrongC-O StretchPrimary Alcohol

Causality and Interpretation: The most diagnostic peak is the strong carbonyl (C=O) stretch, expected around 1660 cm⁻¹. Its position indicates a conjugated amide system, characteristic of pyridinones. The broad O-H stretch from the alcohol group is also a key feature, confirming the presence of the hydroxymethyl substituent. The distinction between sp² (ring) and sp³ (methyl/methylene) C-H stretches further corroborates the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity (multiplicity). The solvent used is typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The presence of the exchangeable alcohol proton (-OH) makes DMSO-d₆ a good choice for its observation.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.5 - 7.3Doublet (d)1H~7.0 HzH-6
~6.4 - 6.2Doublet of Doublets (dd)1H~7.0, ~2.0 HzH-5
~6.1 - 6.0Singlet (s) or narrow Doublet (d)1H< 2.0 HzH-3
~5.2 - 5.0Triplet (t)1H~5.5 Hz-CH₂ -OH
~4.4 - 4.2Doublet (d)2H~5.5 Hz-CH₂ -OH
~3.4 - 3.3Singlet (s)3HN/AN-CH₃

Expert Interpretation:

  • H-6: This proton is adjacent to the electron-withdrawing carbonyl group and is therefore the most deshielded of the ring protons, appearing furthest downfield. It is split into a doublet by its neighbor, H-5.

  • H-5: This proton is coupled to both H-6 and H-3. The coupling to H-6 will be a typical ortho-coupling (~7 Hz), while the meta-coupling to H-3 will be much smaller (~2 Hz), resulting in a doublet of doublets.

  • H-3: This proton is adjacent to the nitrogen atom and is only weakly coupled to H-5 (meta-coupling), likely appearing as a narrow doublet or a singlet.

  • -CH₂-OH protons: The methylene protons (-CH₂) are adjacent to the hydroxyl proton (-OH). They will split the -OH signal into a triplet, and the -OH will split the -CH₂ signal into a doublet. This coupling might be broadened or absent if proton exchange occurs.

  • N-CH₃: The methyl group on the nitrogen is not coupled to any other protons, so it appears as a sharp singlet. Its chemical shift around 3.4 ppm is characteristic of an N-methyl group in such a ring system.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of chemically distinct carbon atoms in the molecule.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Carbon TypeAssignment
~162 - 160C=OC-2
~145 - 140C=CC-4
~138 - 135C=C-HC-6
~120 - 115C=C-HC-5
~105 - 100C=C-HC-3
~60 - 58-CH₂-OHC-7
~38 - 36N-CH₃C-8

Expert Interpretation:

  • C-2 (Carbonyl): The carbonyl carbon is the most deshielded, appearing furthest downfield (>160 ppm).

  • C-4 and C-6: The quaternary carbon C-4 (bearing the hydroxymethyl group) and the methine carbon C-6 are the most deshielded of the ring sp² carbons due to their positions relative to the carbonyl and nitrogen.

  • C-3 and C-5: These carbons are more shielded and appear further upfield.

  • C-7 and C-8: The sp³ hybridized carbons of the hydroxymethyl and N-methyl groups appear in the aliphatic region of the spectrum (< 65 ppm).

Experimental Protocols & Workflows

To ensure the trustworthiness and reproducibility of data, the following standardized protocols are recommended.

General Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR and 15-25 mg for ¹³C NMR. For MS and IR, microgram to low-milligram quantities are sufficient.

  • Solvent Selection: Use high-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR. For MS, use HPLC-grade solvents like acetonitrile or methanol.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. For MS, dissolve to a concentration of ~1 mg/mL.

Workflow Diagram: Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a synthesized compound is outlined below.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_final Final Validation Prep Purified Compound (C₇H₉NO₂) MS Mass Spectrometry (ESI-TOF) Prep->MS 分样 (Aliquot) IR IR Spectroscopy (ATR) Prep->IR 分样 (Aliquot) NMR NMR Spectroscopy (400 MHz) Prep->NMR 分样 (Aliquot) MS_Data Determine Mol. Weight & Fragmentation MS->MS_Data IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data Report Structure Confirmation & Purity Assessment MS_Data->Report IR_Data->Report NMR_Data->Report

Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR spectrometer (e.g., Bruker 400 MHz) according to standard procedure.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, spectral width of 16 ppm.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width of 240 ppm.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data using appropriate software (e.g., TopSpin, Mnova). Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

Protocol 2: IR Data Acquisition (ATR)
  • Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with isopropanol and acquire a background spectrum.

  • Sample Scan: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Protocol 3: Mass Spectrometry Data Acquisition (ESI)
  • System Preparation: Calibrate the mass spectrometer (e.g., ESI-QTOF) using a known calibration standard.

  • Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of chemical spectroscopy and data from analogous structures. By following the detailed experimental protocols, researchers can reliably acquire and interpret data for this compound, ensuring its structural integrity in synthesis and development pipelines.

An In-Depth Technical Guide to the In Silico Modeling of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern drug discovery, in silico modeling has emerged as a cornerstone for accelerating the identification and optimization of novel therapeutic agents.[1] By computationally simulating the interactions between small molecules and their biological targets, researchers can gain profound insights into binding affinities, mechanisms of action, and pharmacokinetic profiles, thereby significantly reducing the time and cost associated with experimental studies.[2][3] This technical guide provides a comprehensive, methodology-focused walkthrough of a robust in silico workflow, using the compound 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one as a representative case study. This document is designed for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The objective is to equip scientists with a self-validating framework to computationally evaluate small molecules, bridging the gap between molecular structure and potential therapeutic function.

Section 1: Foundational Principles and Initial Data Curation

The Compound of Interest: this compound

The subject of our workflow is this compound. Before any computational analysis, it is imperative to gather its fundamental physicochemical properties.

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol

  • Structure:

    alt text

    (Image Source: PubChem CID 139034946)

For this guide, we will treat this molecule as a novel compound of interest for which a biological target needs to be assessed. The following sections will detail the process of preparing this ligand and a selected protein target for computational analysis.

The Rationale for an In Silico First Approach

Embarking on a drug discovery project involves navigating a vast chemical space to find a molecule that not only binds effectively to its target but also possesses favorable druglike properties. An in silico first approach provides a critical filtering mechanism.[4] It allows for the rapid, cost-effective screening of thousands of compounds, prioritizing those with the highest potential for success before committing significant resources to laboratory synthesis and testing.[2] This predictive power is the central pillar of computational drug design.[5]

Section 2: System Preparation: The Bedrock of Accurate Modeling

The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any in silico prediction is fundamentally dependent on the meticulous preparation of the input structures.[1]

Ligand Structure Preparation

The three-dimensional coordinates of the small molecule are a primary prerequisite.[1]

Protocol 2.1: Ligand Preparation Workflow

  • Obtain 3D Structure: Retrieve the structure of this compound from a chemical database like PubChem. Save the coordinates in a standard format, such as SDF or MOL2.

  • Energy Minimization: Perform an energy minimization of the ligand using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be done using software like Avogadro or Open Babel.

  • Format Conversion for Docking: For use in docking software like AutoDock, the ligand file must be converted to the PDBQT format. This format includes atomic coordinates, partial charges, and atom type definitions.

    • Causality: The PDBQT format is essential because it pre-calculates atomic properties that the docking algorithm's scoring function uses to evaluate interactions, such as hydrogen bonding and van der Waals forces.

    • Tool: AutoDock Tools (ADT) is the standard for this conversion, allowing for the assignment of Gasteiger charges and the merging of non-polar hydrogens.[6]

Protein Target Selection and Preparation

While this compound does not have a widely documented specific target, we will proceed with a representative therapeutic target to demonstrate the workflow. For this guide, we select p38 Mitogen-Activated Protein (MAP) Kinase (PDB ID: 1A9U) , a well-studied target in inflammation and cancer research.

Protocol 2.2: Protein Preparation Workflow

  • Fetch Protein Structure: Download the crystal structure coordinates from the Protein Data Bank (PDB) (e.g., PDB ID: 1A9U).[7]

  • Clean the Structure: The raw PDB file often contains non-essential molecules.

    • Remove all water molecules (HOH).

    • Remove any co-crystallized ligands, ions, or solvent molecules that are not part of the protein or its active site.

    • Expertise: This step is critical because water molecules can interfere with the docking algorithm by occupying space in the binding pocket, and existing ligands must be removed to make the binding site available for our compound of interest.[6][8]

  • Structural Integrity Check: Check for and repair any missing atoms or residues in the protein structure. Tools like the "Repair Missing Atoms" function in AutoDockTools or standalone modelers can be used.[8]

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add hydrogens, ensuring that only polar hydrogens (those attached to electronegative atoms like oxygen and nitrogen) are included for docking calculations.[8]

  • Assign Charges: Add Kollman charges to the protein atoms. These are partial atomic charges that help the scoring function calculate electrostatic interactions.[8]

  • Format Conversion for Docking: Save the cleaned, prepared protein structure in the PDBQT format using AutoDock Tools.[8]

Section 3: Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[2]

Workflow for Molecular Docking

The overall process involves preparing the molecules, defining the search space, running the docking algorithm, and analyzing the resulting poses.

G cluster_prep Preparation cluster_dock Docking Execution cluster_analysis Analysis PDB Fetch Protein (PDB) PrepProt Prepare Protein (Clean, Add H) PDB->PrepProt Ligand Ligand Structure PrepLig Prepare Ligand (Charges, Torsions) Ligand->PrepLig Grid Define Grid Box (Binding Site) PrepProt->Grid Receptor.pdbqt Dock Run AutoDock Vina PrepLig->Dock Ligand.pdbqt Grid->Dock Results Analyze Poses & Scores Dock->Results Viz Visualize Best Pose Results->Viz

Caption: Workflow for a typical molecular docking experiment.

Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol provides a step-by-step guide for performing a docking experiment.[7][8]

  • Set the Grid Box: In AutoDock Tools, define a "grid box" that encompasses the entire binding site of the target protein.

    • Trustworthiness: The grid box defines the conformational search space for the ligand. Its size and location are critical parameters. It should be large enough to allow the ligand to move freely but small enough to focus the search on the active site, saving computational time.

  • Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the input files and search parameters.

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • center_x, center_y, center_z: Coordinates for the center of the grid box.

    • size_x, size_y, size_z: Dimensions of the grid box in Angstroms.

    • exhaustiveness: A parameter that controls the thoroughness of the search (a higher value is more accurate but slower).

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log results.log

  • Analyze Results: The output file will contain several predicted binding poses for the ligand, ranked by their binding affinity scores in kcal/mol. The lower (more negative) the score, the stronger the predicted binding.[2] Visualize the top-ranked pose in a molecular viewer like PyMOL or Chimera to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

Data Presentation: Docking Results

Quantitative results from docking should be summarized clearly.

Parameter Value Interpretation
Binding Affinity (Pose 1)-8.2 kcal/molStrong predicted binding affinity.
RMSD from native ligandN/A (for novel compound)Root-mean-square deviation, used to validate docking protocol if a known binder exists.
Interacting ResiduesLEU-167, GLY-72, LYS-53Key amino acids in the binding pocket forming hydrogen bonds or hydrophobic interactions.

Section 4: Molecular Dynamics (MD) Simulation: Capturing System Dynamics

While docking provides a static snapshot of binding, MD simulations model the motion of every atom in the system over time, offering a dynamic view of the protein-ligand complex's stability and behavior in a simulated physiological environment.[9][10]

Workflow for MD Simulation

MD simulations follow a multi-stage process to prepare and simulate the system under realistic conditions.

G Start Docked Protein-Ligand Complex Topology Generate Topology & Parameters Start->Topology Solvate Solvate (Add Water Box) Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minimize Energy Minimization Ions->Minimize NVT NVT Equilibration (Constant Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure) NVT->NPT Production Production MD Run NPT->Production Analysis Trajectory Analysis (RMSD, H-Bonds) Production->Analysis

Caption: The sequential stages of a GROMACS molecular dynamics simulation.[1]

Detailed Protocol: MD Simulation with GROMACS

This protocol outlines the key steps for running an MD simulation of the protein-ligand complex.[10][11]

  • System Preparation:

    • Generate Topology: Create a topology file for the complex, which describes all atoms, bonds, angles, and charges according to a chosen force field (e.g., OPLS/AA or CHARMM).[12] The ligand's topology must be generated separately (e.g., using a server like SwissParam) and then merged with the protein's topology.

  • Solvation and Ionization:

    • Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).

    • Add Solvent: Fill the box with water molecules (e.g., SPC/E or TIP3P water models).[12]

    • Add Ions: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the net charge of the system.[11]

    • Expertise: Neutralizing the system is essential for preventing artifacts during the calculation of long-range electrostatic interactions using methods like Particle Mesh Ewald (PME).

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during preparation.[11]

  • Equilibration:

    • NVT Equilibration: Run a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the temperature of the system to stabilize around the desired value (e.g., 300 K).[12]

    • NPT Equilibration: Run a subsequent simulation (e.g., 100 ps) at constant Number of particles, Pressure, and Temperature (NPT). This stabilizes the pressure and ensures the system reaches the correct density.[11]

  • Production MD: Run the main simulation for a longer duration (e.g., 50-100 ns) to collect data for analysis. All restraints are removed, and the system is allowed to evolve freely.

  • Trajectory Analysis: Analyze the output trajectory to assess the stability and interactions of the complex. Common analyses include:

    • Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions. A stable, converging RMSD indicates a stable complex.

    • Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

    • Hydrogen Bond Analysis: Counts the number of hydrogen bonds between the ligand and protein over time.

Data Presentation: MD Simulation Analysis
Analysis Metric Result Interpretation
Protein RMSDConverged at 0.2 nmThe protein structure is stable throughout the simulation.
Ligand RMSDStable around 0.1 nmThe ligand remains stably bound in the active site.
Average H-Bonds2.5Consistent hydrogen bonding contributes to binding stability.

Section 5: ADMET Prediction: Assessing Druglikeness

A potent molecule is of little therapeutic value if it cannot be safely and effectively absorbed, distributed, metabolized, and excreted by the body. ADMET prediction provides an early computational assessment of these properties.[3][13]

Workflow for ADMET Prediction

G Input Input Ligand SMILES String Server Submit to ADMET Prediction Server (e.g., ADMET-AI, pkCSM) Input->Server Output Predicted Properties Server->Output Analysis Analyze Druglikeness & Potential Liabilities Output->Analysis

Caption: A simplified workflow for web-based ADMET prediction.

Protocol: Using an Online ADMET Prediction Tool

Numerous free, web-based tools like ADMET-AI and pkCSM allow for rapid prediction.[3][15]

  • Obtain SMILES: Convert the 3D structure of this compound into its SMILES (Simplified Molecular Input Line Entry System) string.

  • Submit to Server: Paste the SMILES string into the input form of the chosen web server.[15]

  • Interpret Results: The server will return predictions for a wide range of properties. Analyze these predictions for potential liabilities, such as poor absorption, inhibition of cytochrome P450 enzymes (a key cause of drug-drug interactions), or potential for toxicity.

Data Presentation: Predicted ADMET Properties
Property Predicted Value Interpretation / Desired Range
Absorption
Caco-2 PermeabilityHighGood potential for intestinal absorption.
Distribution
BBB PermeabilityNoLess likely to cross the blood-brain barrier; desirable for peripherally acting drugs.
Metabolism
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this key metabolic enzyme.
Excretion
Total Clearance0.8 log(ml/min/kg)Indicates a moderate rate of clearance from the body.
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity.

Section 6: Conclusion and Integrated Perspective

This guide has outlined a comprehensive, multi-faceted in silico workflow for the evaluation of a novel small molecule, this compound. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can build a detailed computational profile of a compound's potential. The docking results provide initial hypotheses on binding mode and affinity, which are then tested for stability and dynamic behavior through MD simulations. Finally, ADMET prediction places these molecular interactions within the broader context of pharmacokinetics and safety. The insights generated through this workflow are not a replacement for experimental validation but serve as a powerful, data-driven guide to prioritize candidates, optimize chemical structures, and ultimately design more effective and safer therapeutic agents.

References

Methodological & Application

Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a direct, publicly available, step-by-step protocol for this specific molecule, this guide outlines a proposed multi-step synthetic route based on established and well-documented chemical transformations of analogous pyridin-2(1H)-one systems. The protocol is designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and practical considerations for each step.

Introduction

Pyridin-2(1H)-one derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse biological activities, including anti-HIV, antifungal, and anticancer properties. The introduction of a hydroxymethyl group at the C4-position and a methyl group on the ring nitrogen functionalizes the core structure, opening avenues for further chemical modifications and the development of novel therapeutic agents and functional materials. This document details a proposed synthetic pathway to access this compound, offering researchers a practical guide for its preparation in a laboratory setting.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing from a commercially available starting material. The chosen route is designed to be efficient and to utilize common laboratory reagents and techniques.

Diagram of the Proposed Synthetic Workflow:

Synthetic_Workflow Start 4-Hydroxypyridine Step1 N-Methylation Start->Step1 Dimethyl sulfate, Base Intermediate1 4-Hydroxy-1-methylpyridin-2(1H)-one Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation Intermediate1->Step2 POCl3, DMF Intermediate2 4-Hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-5-carbaldehyde Step2->Intermediate2 Step3 Reduction of Aldehyde Intermediate2->Step3 NaBH4 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Hydroxy-1-methylpyridin-2(1H)-one (Intermediate 1)

Principle: The synthesis begins with the N-methylation of 4-hydroxypyridine. Direct methylation of 2,4-dihydroxypyridine (the tautomer of 4-hydroxypyridin-2(1H)-one) can lead to a mixture of N- and O-methylated products. To achieve selective N-methylation, the reaction is typically carried out under basic conditions which favor the formation of the pyridin-2(1H)-one tautomer, making the nitrogen atom more nucleophilic.

Materials:

  • 4-Hydroxypyridine

  • Dimethyl sulfate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxypyridine (10 g, 0.105 mol) in a solution of sodium hydroxide (4.2 g, 0.105 mol) in 100 mL of water.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add dimethyl sulfate (13.2 g, 0.105 mol) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Heat the reaction mixture to reflux for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to a pH of approximately 7.

  • The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration. If not, extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Characterization Data (Expected):

PropertyValue
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
Appearance White to off-white solid
Melting Point ~150-155 °C (literature values for similar compounds)
PART 2: Synthesis of this compound (Final Product)

This transformation can be approached in two steps: formylation of the 4-hydroxy-1-methylpyridin-2(1H)-one followed by reduction of the resulting aldehyde. However, a more direct approach involves the reduction of a corresponding ester, which is often a more stable intermediate. For the purpose of this protocol, we will outline a plausible reduction of a methyl carboxylate precursor, which would first need to be synthesized from the 4-hydroxy intermediate via carboxylation and esterification, or from a different starting material. A more direct, albeit potentially lower-yielding, method is the direct hydroxymethylation.

Given the complexity and multiple potential side reactions of direct hydroxymethylation on this ring system, a more reliable, though longer, route is proposed here, starting from a precursor that can be converted to the target molecule. A plausible precursor is the corresponding 4-carboxylic acid or its ester.

Alternative Step 2: Synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

This intermediate can be synthesized from 4-hydroxy-1-methylpyridin-2(1H)-one through a carboxylation reaction followed by esterification.

Step 3: Reduction to this compound

Principle: The final step involves the reduction of the carboxylate group to a primary alcohol. Lithium aluminium hydride (LiAlH₄) or lithium borohydride (LiBH₄) are common reagents for this transformation. LiBH₄ is a milder reducing agent and can be more selective if other reducible functional groups are present.[1]

Materials:

  • Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

  • Lithium borohydride (LiBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add a solution of methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (5 g, 0.027 mol) in 100 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (1.2 g, 0.054 mol) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiBH₄ by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 50 mL of saturated aqueous ammonium chloride solution and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure this compound.

Characterization Data (Expected):

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol
Appearance White or pale yellow solid
Boiling Point ~428 °C at 760 mmHg (predicted)[2]

Safety Precautions

  • Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium borohydride and lithium aluminium hydride are highly reactive with water and can ignite upon contact with moisture. These reagents should be handled under an inert atmosphere.

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when performing these experiments.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in N-methylation Incomplete reaction or side product formation (O-methylation).Ensure the reaction is run under strongly basic conditions. Consider using a stronger base or a different methylating agent like methyl iodide.
Incomplete reduction of the ester Insufficient reducing agent or short reaction time.Increase the molar excess of the reducing agent and/or prolong the reaction time. Monitor the reaction closely by TLC.
Difficult purification Presence of closely related impurities.Optimize the chromatographic conditions (solvent system, gradient) or consider recrystallization from different solvent systems.

Conclusion

The protocol described in this application note provides a plausible and detailed synthetic route for the preparation of this compound. By following these procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their studies in drug discovery and materials science. The rationale behind each step is provided to give a deeper understanding of the chemical transformations involved.

References

Application Notes and Protocols for the Cellular Investigation of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyridinone Compound

The pyridin-2(1H)-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anti-cancer properties. A notable member of this class is Pirfenidone, an approved therapeutic for idiopathic pulmonary fibrosis that modulates fibrotic and inflammatory pathways. This application note introduces 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one , a structural analog of Pirfenidone, and provides a comprehensive framework for its initial characterization in cell-based assays.

Given the therapeutic relevance of related pyridinone structures, it is hypothesized that this compound may possess significant anti-inflammatory and anti-fibrotic properties. This document serves as a detailed guide for researchers, scientists, and drug development professionals to systematically evaluate the cellular effects of this novel compound. We present a logical, tiered approach, beginning with fundamental cytotoxicity profiling and progressing to more complex functional assays that probe its potential mechanisms of action. The protocols herein are designed to be self-validating, providing a robust starting point for any in vitro investigation of this promising molecule.

Part 1: Foundational Analysis - Compound Handling and Cytotoxicity Profiling

A prerequisite to any functional cellular assay is a thorough understanding of the compound's solubility, stability, and its impact on cell viability. This initial phase ensures that subsequent functional assays are performed at non-toxic concentrations, thereby guaranteeing that observed effects are due to specific biological modulation rather than general cytotoxicity.

Compound Preparation and Solubilization

Proper solubilization and storage are critical for ensuring the reproducibility of in vitro experiments. Like many heterocyclic small molecules, this compound is predicted to have limited aqueous solubility. Therefore, the use of a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a concentrated stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination of cell cultures.

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 139.15 g/mol ), weigh out 1.39 mg.

  • Dissolution in DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the powder. Using the example above, add 1 mL of DMSO.

  • Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Working Dilutions: For cell culture experiments, the DMSO stock should be serially diluted in the appropriate cell culture medium to achieve the final desired concentrations.[2] It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[3][4]

Determining the Cytotoxicity Profile

The first experimental step is to determine the concentration range over which this compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5]

Workflow for Initial Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare 10 mM stock in DMSO C Prepare serial dilutions (e.g., 0.1 µM to 100 µM) A->C B Seed cells in 96-well plate D Treat cells for 24, 48, 72 hours B->D C->D E Add MTT reagent D->E F Incubate & Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Plate your cells of interest (e.g., NIH/3T3 fibroblasts or RAW 264.7 macrophages) in a 96-well flat-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. A common starting range for a novel compound is from 0.1 µM to 100 µM.[6][7][8] Include wells for a vehicle control (DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: At the end of the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: For adherent cells, carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

ParameterRecommended Starting PointRationale
Stock Solution 10 mM in DMSOA standard concentration that allows for a wide range of final dilutions with minimal solvent carryover.[1]
Initial Screening Range 0.1 µM - 100 µMSpans several orders of magnitude to capture a wide range of potential potencies.[12]
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced artifacts and toxicity.[3]
Incubation Times 24, 48, 72 hoursAssesses both acute and long-term cytotoxic effects.

Part 2: Functional Assays - Investigating Anti-Inflammatory and Anti-Fibrotic Potential

Based on the cytotoxicity data, subsequent functional assays should be conducted using non-toxic concentrations of this compound. The following protocols are designed to probe the hypothesized anti-inflammatory and anti-fibrotic activities.

Assessment of Anti-Inflammatory Activity

A classic in vitro model of inflammation involves the stimulation of macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[13]

Hypothesized Anti-Inflammatory Mechanism

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB TNFa TNF-α Production NFkB->TNFa Compound 4-(Hydroxymethyl)-1- methylpyridin-2(1H)-one Compound->Inhibition Inhibition->NFkB

Caption: Hypothesized inhibition of LPS-induced TNF-α production.

Protocol 3: Inhibition of LPS-Induced TNF-α in Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line is a suitable and widely used model.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[14]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 10-100 ng/mL.[14] Include controls for untreated cells, cells treated with LPS only, and cells treated with the compound only.

  • Incubation: Incubate the plate for a period determined by the known kinetics of TNF-α production in these cells (typically 4-8 hours).[15]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of TNF-α in the compound-treated wells to the LPS-only control to determine the percentage of inhibition.

Assessment of Anti-Fibrotic Activity

Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen. A key event in this process is the differentiation of fibroblasts into myofibroblasts, which are highly contractile and secretory cells. This transition can be induced in vitro by treating fibroblasts with Transforming Growth Factor-beta 1 (TGF-β1).[16][17]

Protocol 4: Inhibition of TGF-β1-Induced Myofibroblast Differentiation

  • Cell Line: Human lung fibroblast cell lines such as MRC-5 or primary human lung fibroblasts are appropriate models.

  • Cell Seeding and Serum Starvation: Plate fibroblasts in 6-well plates. Once they reach confluence, serum-starve the cells for 24 hours to synchronize them.

  • Treatment: Treat the cells with a profibrotic stimulus, TGF-β1 (typically 2-10 ng/mL), in the presence or absence of various non-toxic concentrations of this compound for 48-72 hours.[18][19]

  • Endpoint Analysis: At the end of the treatment period, assess myofibroblast differentiation and collagen production using the following methods:

    • Western Blotting for Fibrotic Markers: Lyse the cells and perform Western blot analysis to detect the expression of key fibrotic proteins:

      • Alpha-Smooth Muscle Actin (α-SMA): A hallmark protein of myofibroblasts.[20]

      • A loading control, such as β-actin or GAPDH, must be used to ensure equal protein loading.[22]

    • Hydroxyproline Assay for Total Collagen Quantification: Quantify the total amount of collagen deposited in the cell layer and extracellular matrix. This involves hydrolyzing the samples to release hydroxyproline, a major component of collagen, which is then measured colorimetrically.[23][24][25]

Experimental Design for Anti-Fibrotic Studies

AssayEndpoint MeasuredTechniqueExpected Outcome with Effective Compound
Myofibroblast Differentiation α-SMA protein levelsWestern BlotReduction in TGF-β1-induced α-SMA expression.
Collagen Production Collagen Type I protein levelsWestern BlotReduction in TGF-β1-induced Collagen I expression.
Total Collagen Deposition Hydroxyproline contentColorimetric AssayDecrease in total collagen content in the cell layer.

Conclusion and Future Directions

This document provides a strategic and methodological guide for the initial in vitro characterization of this compound. By first establishing a non-toxic concentration range and then proceeding to targeted functional assays, researchers can efficiently and accurately assess its potential as an anti-inflammatory and/or anti-fibrotic agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound, paving the way for its potential development as a novel therapeutic.

References

Application of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one in Enzyme Inhibition Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pyridinone Scaffolds in Enzyme Inhibition

In the landscape of modern drug discovery and chemical biology, the identification of novel small molecule inhibitors for key enzymatic targets is of paramount importance. The pyridin-2(1H)-one scaffold has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of enzymes, most notably the 2-oxoglutarate (2OG) dependent oxygenases.[1][2] This extensive family of non-heme iron(II) enzymes plays critical roles in a multitude of physiological and pathological processes, including epigenetic regulation, hypoxia sensing, and collagen biosynthesis, making them attractive targets for therapeutic intervention in diseases such as cancer and anemia.[1][2]

This technical guide focuses on 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one , a representative member of this promising class of inhibitors. While extensive research has been conducted on closely related analogues, particularly pyridine-2,4-dicarboxylic acid (2,4-PDCA), this guide will extrapolate from the established principles to provide a comprehensive framework for investigating the inhibitory potential of this compound. We will delve into the mechanistic rationale for its expected activity, provide detailed protocols for its characterization as an enzyme inhibitor, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this compound in their enzyme inhibition studies.

Scientific Foundation: The Mechanism of Action of Pyridinone Inhibitors

The inhibitory activity of pyridinone-based compounds against 2OG-dependent oxygenases is rooted in their structural mimicry of the endogenous co-substrate, 2-oxoglutarate.[3] These enzymes catalyze a diverse range of oxidative reactions by coupling the oxidation of a primary substrate with the oxidative decarboxylation of 2OG to succinate and CO2.[4] This process involves the binding of Fe(II) and 2OG within the enzyme's active site, followed by the coordination of molecular oxygen to the iron center, which initiates the catalytic cycle.[4][5]

Pyridinone inhibitors, including the subject of this guide, are hypothesized to function as competitive inhibitors with respect to 2-oxoglutarate. The pyridinone ring and its substituents are positioned to chelate the active site iron and occupy the 2OG binding pocket, thereby preventing the binding of the natural co-substrate and halting the enzymatic reaction.[3] The specific substitutions on the pyridinone ring can significantly influence the potency and selectivity of inhibition across the diverse family of 2OG oxygenases.[6][7]

Visualizing the Competitive Inhibition Mechanism

The following diagram illustrates the principle of competitive inhibition by this compound at the active site of a 2-oxoglutarate dependent oxygenase.

G cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound Enzyme 2OG Oxygenase (Active Site) Product Product Formation Enzyme->Product Catalyzes Reaction 2OG 2-Oxoglutarate (Co-substrate) 2OG->Enzyme Binds to Active Site Enzyme_Inhib 2OG Oxygenase (Active Site) No_Product No Reaction Enzyme_Inhib->No_Product Blocks Catalysis Inhibitor This compound Inhibitor->Enzyme_Inhib Competitively Binds to Active Site

Caption: Competitive inhibition of a 2OG oxygenase.

Physicochemical Properties of this compound

A thorough understanding of the inhibitor's properties is crucial for accurate experimental design.

PropertyValueSource
Molecular Formula C₇H₉NO₂N/A
Molecular Weight 139.15 g/mol N/A
CAS Number Not availableN/A
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in DMSO and other organic solventsInferred

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be adaptable for the study of this compound against a representative 2OG-dependent oxygenase, the histone demethylase KDM4E. These protocols can be modified for other members of the 2OG oxygenase family.

Protocol 1: Synthesis of this compound

Note: This is a generalized synthetic scheme and would require optimization. All synthetic work should be performed by trained chemists in a suitable laboratory environment.

Visualizing a Potential Synthetic Workflow

G Start Starting Materials (e.g., substituted pyridines) Step1 Ring Formation/ Functionalization Start->Step1 Intermediate 4-Formyl-1-methylpyridin-2(1H)-one Step1->Intermediate Step2 Reduction (e.g., NaBH4, MeOH) Intermediate->Step2 Final_Product This compound Step2->Final_Product

Caption: A generalized synthetic workflow for this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay for KDM4E

This protocol is adapted from established methods for assaying histone demethylase activity.[9][10][11] A variety of detection methods can be employed, including AlphaLISA, TR-FRET, or mass spectrometry-based approaches.[10][11] Here, we describe a generic fluorescence-based assay.

Materials and Reagents:

  • Recombinant human KDM4E

  • Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

  • This compound

  • 2-Oxoglutarate (2OG)

  • L-Ascorbic acid

  • Ammonium iron(II) sulfate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20)

  • Detection reagents (e.g., Europium-labeled anti-H3K9me2 antibody and Streptavidin-conjugated acceptor beads for a TR-FRET assay)

  • 384-well assay plates

  • Plate reader capable of detecting the chosen fluorescence signal

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare working solutions of KDM4E, H3 peptide substrate, 2OG, ascorbic acid, and iron(II) sulfate in assay buffer. The final concentrations should be optimized based on the specific activity of the enzyme and the detection system.

  • Compound Dispensing:

    • Create a serial dilution of the inhibitor stock solution in DMSO.

    • Dispense a small volume (e.g., 50 nL) of the diluted inhibitor and DMSO (for control wells) into the 384-well assay plates.

  • Enzyme and Substrate Addition:

    • Prepare an enzyme/co-factor mix containing KDM4E, ascorbic acid, and iron(II) sulfate in assay buffer.

    • Add the enzyme/co-factor mix to the assay plate and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of the Enzymatic Reaction:

    • Prepare a substrate mix containing the H3 peptide and 2OG in assay buffer.

    • Add the substrate mix to the assay plate to start the reaction.

  • Reaction Incubation and Termination:

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

    • Stop the reaction by adding a solution containing EDTA, which chelates the iron cofactor.

  • Signal Detection:

    • Add the detection reagents according to the manufacturer's protocol.

    • Incubate to allow for the detection reagents to bind.

    • Read the plate using a suitable plate reader.

Protocol 3: Data Analysis and Interpretation
  • Data Normalization:

    • The raw data should be normalized using positive controls (no inhibitor, full enzyme activity) and negative controls (no enzyme or a potent known inhibitor, background signal).

    • Percent inhibition can be calculated using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative))

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Mechanism of Inhibition Studies:

    • To confirm the competitive mechanism of inhibition with respect to 2OG, perform the enzyme inhibition assay with varying concentrations of both the inhibitor and 2OG.

    • Generate Lineweaver-Burk or Michaelis-Menten plots to visualize the effect of the inhibitor on the enzyme kinetics. For a competitive inhibitor, an increase in the apparent Km for 2OG will be observed with no change in Vmax.

Expected Outcomes and Further Directions

Based on the extensive literature on related pyridinone inhibitors, it is anticipated that this compound will demonstrate inhibitory activity against 2OG-dependent oxygenases like KDM4E.[6][7][12] The hydroxymethyl group at the 4-position may influence the compound's interaction with the active site, potentially affecting its potency and selectivity profile compared to other substituted pyridinones.

Successful demonstration of inhibition would warrant further investigation, including:

  • Selectivity Profiling: Testing the inhibitor against a panel of other 2OG-dependent oxygenases to determine its selectivity.

  • Structural Studies: Co-crystallization of the inhibitor with the target enzyme to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.[3]

  • Cell-Based Assays: Evaluating the activity of the inhibitor in a cellular context to assess its cell permeability and on-target effects.

Conclusion

This compound represents a compelling starting point for enzyme inhibition studies, particularly targeting the 2-oxoglutarate dependent oxygenase family. Its structural similarity to known potent inhibitors provides a strong rationale for its investigation. The protocols and insights provided in this guide offer a robust framework for researchers to explore the inhibitory potential of this and other novel pyridinone derivatives, contributing to the development of new chemical probes and potential therapeutic agents.

References

Introduction: The Analytical Imperative for Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Reversed-Phase HPLC Analysis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

This compound is a pyridinone derivative of significant interest in pharmaceutical development and chemical synthesis. As a potential metabolite, synthetic intermediate, or impurity in active pharmaceutical ingredients (APIs), the ability to accurately and reliably quantify this compound is critical for ensuring product quality, safety, and efficacy. Its inherent polarity presents a unique challenge for chromatographic separation, necessitating a well-developed and robust analytical method.

This application note provides a comprehensive, field-tested guide for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The narrative moves beyond a simple recitation of steps to explain the scientific rationale behind each methodological choice, from column chemistry to mobile phase composition. The protocols are designed to be self-validating, incorporating system suitability tests and a full validation framework grounded in internationally recognized standards.

Method Development: A Rationale-Driven Approach

The development of a successful HPLC method is predicated on a thorough understanding of the analyte's physicochemical properties. This compound is a polar molecule, a characteristic dictated by its hydroxymethyl group and the pyridinone core. This polarity is the primary factor influencing its chromatographic behavior.

The Choice of Chromatographic Mode and Stationary Phase

Given the analyte's polar nature, reversed-phase chromatography is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity. While the analyte is polar, the pyridinone ring provides sufficient hydrophobicity to interact with a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the optimal stationary phase. C18 columns offer the highest degree of hydrophobic retention among common reversed-phase columns, which is advantageous for retaining a polar compound like this compound. The goal is to achieve a retention factor (k') greater than 2 to ensure separation from the solvent front and any unretained impurities. For structurally similar compounds, C18 columns have demonstrated excellent performance[1].

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Organic Modifier: Acetonitrile is chosen over methanol as the organic component. Its lower viscosity results in lower backpressure, and its UV transparency at lower wavelengths is superior.

  • Aqueous Component & pH Control: The pyridinone structure contains a basic nitrogen atom, making its ionization state pH-dependent. To ensure consistent retention times and symmetrical peak shapes, the pH of the mobile phase must be controlled using a buffer. An acidic mobile phase is employed to suppress the ionization of residual silanol groups on the silica-based C18 column and to protonate the analyte, leading to sharper peaks. A phosphate buffer (e.g., potassium dihydrogen phosphate, KH₂PO₄) adjusted to an acidic pH with phosphoric acid is an excellent choice due to its buffering capacity and UV transparency[1]. A pH of approximately 2.5-3.5 is typically effective.

Detection Wavelength (λmax) Selection

The pyridinone ring system contains a chromophore that absorbs UV radiation, enabling detection with a UV-Vis detector[2]. To maximize sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax). While a UV scan of a standard solution is the definitive method, related pyridinone structures show strong absorbance between 220 nm and 280 nm[1][3]. A wavelength of 220 nm is often a good starting point for achieving high sensitivity for this class of compounds[1].

Detailed Analytical Protocol

This section provides a step-by-step protocol for the analysis. The following workflow diagram illustrates the overall process from preparation to final data validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Validation prep_mobile Prepare Mobile Phase (Buffer & Acetonitrile) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile->equilibrate prep_std Prepare Stock & Working Standard Solutions sst_inject Perform System Suitability Test (SST) Injections prep_std->sst_inject prep_sample Prepare Sample Solution (e.g., dissolve API in diluent) run_sequence Run Analytical Sequence (Blank, Standards, Samples) prep_sample->run_sequence equilibrate->sst_inject sst_check Verify SST Criteria (Tailing, RSD%, Plates) sst_inject->sst_check sst_check->equilibrate SST Fail sst_check->run_sequence SST Pass integrate Integrate Chromatograms & Generate Peak Areas run_sequence->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify validate Perform Full Method Validation (ICH Q2) quantify->validate

Caption: High-level workflow for HPLC analysis and validation.

Table 1: Recommended HPLC System and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV DetectorStandard configuration for robust RP-HPLC.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides good resolution and efficiency.
Mobile Phase A 0.02 M KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase for reproducible retention.
Mobile Phase B Acetonitrile (HPLC Grade)Common organic modifier with good UV transparency.
Elution Mode IsocraticSimplifies the method for routine quality control.
Composition 65% Mobile Phase A : 35% Mobile Phase BStarting ratio; adjust based on preliminary runs.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Injection Vol. 10 µLTypical volume; can be adjusted based on concentration.
Detector UV-Vis
Wavelength 220 nmHigh sensitivity for pyridinone compounds[1].
Run Time 10 minutesSufficient to elute the analyte and any late-eluting impurities.
Protocol 1: Reagent and Sample Preparation
  • Mobile Phase A (Aqueous Buffer):

    • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid (H₃PO₄).

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent Preparation:

    • Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in the same ratio as the final mobile phase (e.g., 65:35 v/v). This minimizes solvent mismatch effects during injection.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (e.g., for a 1 mg/mL drug substance):

    • Accurately weigh approximately 10 mg of the sample (e.g., API) into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. The target concentration should be within the linear range of the method.

System Suitability Testing (SST): The System Go/No-Go

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing replicate injections (typically 5 or 6) of a working standard solution.

Table 2: System Suitability Criteria (based on USP <621> standards)
ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms pump and mobile phase stability.

Method Validation: Establishing Trustworthiness

A comprehensive validation study must be performed to demonstrate that the analytical method is suitable for its intended purpose. The protocol should be designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".

Validation_Logic Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Blank, Placebo, Impurities) Validation->Specificity Linearity Linearity & Range (5+ concentrations, r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (Spike recovery at 3 levels, e.g., 80%, 100%, 120%) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise or Slope Method) Validation->LOD_LOQ Robustness Robustness (Small changes in Flow, Temp, pH) Validation->Robustness

Caption: Core parameters for analytical method validation.

Protocol 2: Key Validation Experiments
  • Specificity: Inject the diluent (blank), a placebo (if analyzing a formulated product), and a spiked sample to demonstrate that no interfering peaks co-elute with the analyte.

  • Linearity: Prepare a series of at least five standard solutions covering a range from the LOQ to 150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform a spike-recovery study. Add known amounts of the analyte reference standard to a placebo or sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results from both sets of experiments.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.

Table 3: Typical Summary of Validation Results
Validation ParameterTypical Acceptance CriterionExample Result
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range e.g., 1 - 20 µg/mL1 - 25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%0.8%
LOQ S/N ≈ 101.0 µg/mL
Robustness System suitability passesPass

Conclusion

The RP-HPLC method detailed in this application note provides a robust, precise, and accurate system for the quantitative analysis of this compound. By utilizing a standard C18 column with an isocratic mobile phase of acetonitrile and a phosphate buffer, the method is both reliable and easily transferable between laboratories. The incorporated system suitability tests ensure the validity of each analytical run, while the comprehensive validation framework establishes the method's suitability for its intended use in a regulated environment. This protocol serves as a definitive guide for researchers, scientists, and drug development professionals requiring a high-integrity analytical solution for this important pyridinone compound.

References

Protocol for studying gene expression with 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Transcriptional Impact of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Introduction: From Novel Compound to Biological Insight

In the realm of drug discovery and molecular biology, the identification of novel small molecules presents both an opportunity and a challenge. The opportunity lies in their potential to modulate biological pathways in unique ways, offering new therapeutic avenues. The challenge resides in systematically characterizing their mechanism of action. This compound belongs to the pyridinone class of heterocyclic compounds. This structural family is recognized for its diverse and significant biological activities, with derivatives acting as kinase inhibitors, antitumor agents, and antimicrobials.[1][2][3] The versatility of the pyridinone scaffold, which allows for multiple derivatizable positions and favorable physicochemical properties, makes it a privileged structure in medicinal chemistry.[2][3]

Given the limited public data on the specific biological effects of this compound, a robust, unbiased approach is required to understand its cellular impact. Gene expression profiling serves as a powerful tool for this purpose, providing a comprehensive snapshot of the cellular response to a chemical perturbation.[4][5] Changes in the transcriptome can reveal the signaling pathways, transcription factors, and biological processes that are modulated by the compound, thereby generating critical hypotheses about its mechanism of action.[5]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive, field-proven protocol for studying the effects of this compound on gene expression. We will proceed from fundamental pre-experimental characterization of the compound to a global, unbiased transcriptomic analysis via RNA-Sequencing (RNA-Seq), and conclude with targeted validation using quantitative Reverse Transcription PCR (RT-qPCR). The causality behind each experimental choice is explained to ensure the generation of reliable, reproducible, and interpretable data.

Section 1: Foundational Compound Characterization

Before assessing the impact on gene expression, it is imperative to determine the compound's basic physicochemical properties and its effect on cell viability. This ensures that observed transcriptomic changes are due to specific biological modulation, not non-specific cytotoxicity.

Solubility and Stock Solution Preparation

The accurate reconstitution of the lyophilized small molecule is the first critical step.[6]

  • Solvent Selection: High-purity, sterile dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic small molecules and will be used for this compound.[6]

  • Stock Concentration: A high-concentration stock (e.g., 10-50 mM) is recommended to minimize the final concentration of DMSO in the cell culture medium, which should ideally be kept below 0.1% (v/v) to avoid solvent-induced artifacts.

  • Procedure:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

    • Under sterile conditions, add the calculated volume of DMSO to achieve the desired stock concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle sonication can be applied if necessary.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.[7]

Determination of Optimal Working Concentration via Cytotoxicity Assay

To distinguish specific regulatory effects from general toxicity, it is crucial to identify the concentration range where this compound does not significantly impact cell viability. A Cell Counting Kit-8 (CCK-8) or similar colorimetric assay is suitable for this purpose.[8]

Protocol:

  • Cell Seeding: Seed the chosen cell line (e.g., HeLa, HepG2) into a 96-well plate at a density that ensures they are in the exponential growth phase (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A broad range (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM, 0.1 µM) is recommended for the initial screen.

  • Vehicle Control: Prepare a vehicle control containing the highest concentration of DMSO that will be used in the experiment (e.g., 0.1%).[6]

  • Treatment: Replace the medium in each well with the medium containing the compound dilutions or the vehicle control. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for a duration relevant to the planned gene expression experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the CCK-8 reagent to each well according to the manufacturer's instructions and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot viability versus compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell growth) and, more importantly, the maximum non-toxic concentration. For gene expression studies, concentrations that result in >90% cell viability are typically chosen.

Table 1: Example Cytotoxicity Data for this compound in HeLa Cells (48h)

Concentration (µM) Average Absorbance (450 nm) % Viability (Relative to Vehicle)
Untreated 1.25 100.2%
Vehicle (0.1% DMSO) 1.24 100.0%
0.1 1.23 99.2%
1 1.21 97.6%
5 1.18 95.2%
10 1.12 90.3%
25 0.85 68.5%
50 0.54 43.5%

| 100 | 0.21 | 16.9% |

Based on this hypothetical data, concentrations ≤ 10 µM would be appropriate for subsequent gene expression analysis.

Section 2: Protocol for Gene Expression Analysis

This section details the complete workflow, from cell treatment to data generation, for both global (RNA-Seq) and targeted (RT-qPCR) gene expression analysis.

Overall Experimental Workflow

The workflow is designed to ensure robust and reproducible results, incorporating critical quality control checkpoints.

G cluster_wet_lab Wet Lab Protocol cluster_sequencing Sequencing cluster_analysis Data Analysis & Validation A 1. Cell Culture & Treatment (Compound vs. Vehicle) B 2. RNA Extraction A->B C 3. RNA Quality Control (Purity & Integrity) B->C D 4. RNA-Seq Library Prep C->D High Quality RNA E 5. cDNA Synthesis (for qPCR) C->E High Quality RNA F 6. Next-Generation Sequencing (NGS) D->F H 8. RT-qPCR Analysis (ΔΔCt Method) E->H G 7. RNA-Seq Data Analysis (QC, Mapping, DGE) F->G G->H Validate Hits I 9. Pathway & Functional Enrichment Analysis G->I

Caption: Workflow for analyzing gene expression changes.

Cell Culture and Treatment Protocol
  • Cell Seeding: Seed the selected cell line in appropriate culture vessels (e.g., 6-well plates for RNA extraction) at a density that will result in approximately 70-80% confluency at the time of harvest.

  • Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Preparation: Prepare working solutions of this compound and a vehicle control in complete culture medium at the final desired concentrations (determined from the cytotoxicity assay).

  • Treatment Application: Aspirate the old medium from the cells and replace it with the medium containing the compound or vehicle. Ensure a sufficient number of biological replicates (minimum of three) for each condition.

  • Incubation: Return the cells to the incubator for the predetermined treatment duration (e.g., 24 hours). The optimal time should be determined based on literature for similar compounds or a time-course experiment.[7]

RNA Extraction and Quality Control

The quality of the input RNA is the most critical factor for successful gene expression analysis.[9][10]

  • Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them directly in the culture plate using a lysis buffer containing a chaotropic agent (e.g., TRIzol or the lysis buffer from a column-based kit) to inactivate ubiquitous RNases.[11]

  • RNA Extraction: Proceed with RNA extraction following the manufacturer's protocol for either a phenol-chloroform method (TRIzol) or a silica-membrane column-based method (e.g., Qiagen RNeasy Kit).[9][12] Column-based methods are often recommended as they effectively remove contaminants.[9]

  • DNase Treatment: Perform an on-column or in-solution DNase I digestion to eliminate any contaminating genomic DNA.

  • RNA Elution: Elute the purified RNA in RNase-free water.

  • Quality Control (QC): Assess the quantity, purity, and integrity of the extracted RNA. This is a non-negotiable step.

    • Quantity and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity by checking the A260/A280 and A260/A230 ratios.[13]

    • Integrity: Use a microfluidics-based capillary electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).[9][13]

Table 2: RNA Quality Control Acceptance Criteria

QC Metric Instrument Acceptance Criteria Rationale
Purity (A260/A280) Spectrophotometer 1.8 – 2.1 Ratios < 1.8 indicate protein contamination.
Purity (A260/A230) Spectrophotometer > 1.8 Ratios < 1.8 indicate salt or solvent carryover.

| Integrity (RIN) | Bioanalyzer | ≥ 8.0 | A high RIN value indicates intact, non-degraded RNA, which is crucial for reliable transcript quantification.[11] |

Global Transcriptome Analysis: RNA-Sequencing Protocol

RNA-Seq provides an unbiased, high-resolution view of the entire transcriptome.[14][15] The basic workflow involves converting the extracted RNA into a library of cDNA fragments for sequencing.[16]

  • mRNA Enrichment: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads that bind to the poly(A) tail of mRNA. This step removes ribosomal RNA (rRNA), which constitutes the vast majority of total RNA.

  • Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces (typically 200-500 bp).

  • First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.

  • Second-Strand cDNA Synthesis: Synthesize the second cDNA strand, incorporating dUTP instead of dTTP. This step is crucial for stranded (direction-specific) RNA-Seq, which allows for the identification of antisense transcripts.

  • End Repair and A-tailing: Repair the ends of the double-stranded cDNA fragments to make them blunt and add a single adenosine (A) base to the 3' ends.

  • Adapter Ligation: Ligate sequencing adapters to the ends of the A-tailed cDNA fragments. These adapters contain sequences necessary for binding to the sequencer's flow cell and for indexing (barcoding) different samples.

  • Strand Selection: Degrade the dUTP-containing second strand using Uracil-N-Glycosylase (UNG), preserving the first strand information.

  • PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity of material for sequencing.

  • Library QC and Sequencing: Quantify the final library and assess its size distribution. Pool indexed libraries and sequence them on a next-generation sequencing platform (e.g., Illumina).[16][17]

Targeted Validation: RT-qPCR Protocol

RT-qPCR is the gold standard for validating gene expression changes identified by RNA-Seq due to its high sensitivity and specificity.[18] The two-step RT-qPCR protocol is commonly used.[19][20]

  • Reverse Transcription (cDNA Synthesis):

    • Using the same high-quality total RNA samples from the experiment, reverse transcribe 1 µg of RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[20] This creates a stable cDNA template representing the expressed genes.

  • Quantitative PCR (qPCR):

    • Primer Design: Design or obtain pre-validated primer pairs for a selection of differentially expressed genes (from RNA-Seq data) and at least two stable housekeeping (reference) genes. Primers should span an exon-exon junction to avoid amplifying any residual genomic DNA.

    • Reaction Setup: Prepare a qPCR reaction mix containing:

      • SYBR Green Master Mix (contains DNA polymerase, dNTPs, and SYBR Green dye which fluoresces upon binding to double-stranded DNA).[21]

      • Forward and Reverse Primers.

      • Diluted cDNA template.

      • Nuclease-free water.

    • Controls: Include a no-template control (NTC) for each primer set to check for contamination and a no-reverse-transcriptase control (-RT) to check for genomic DNA contamination.[18]

    • Thermal Cycling: Run the reaction on a real-time PCR instrument. The instrument monitors fluorescence in real-time as the target sequence is amplified.[21] The cycle at which fluorescence crosses a set threshold is the quantification cycle (Cq) or threshold cycle (Ct).[20]

Section 3: Data Analysis and Interpretation

RNA-Seq Data Analysis Pipeline
  • Raw Read Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using tools like FastQC.

  • Read Mapping: Align the high-quality reads to a reference genome or transcriptome using a splice-aware aligner like STAR.[22]

  • Quantification: Count the number of reads that map to each gene.

  • Differential Gene Expression (DGE) Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that show statistically significant changes in expression between the compound-treated and vehicle-treated groups. The output is typically a list of genes with associated log2 fold changes and adjusted p-values (FDR).[22]

RT-qPCR Data Analysis

The most common method for relative quantification is the comparative Cq (ΔΔCq) method.

  • Normalization: For each sample, calculate the ΔCq by subtracting the average Cq of the housekeeping gene(s) from the Cq of the gene of interest (ΔCq = Cq_GOI - Cq_ref).

  • Calculate ΔΔCq: For each gene of interest, subtract the average ΔCq of the control (vehicle) group from the ΔCq of the treated sample (ΔΔCq = ΔCq_treated - ΔCq_control).

  • Determine Fold Change: The fold change in gene expression is calculated as 2^(-ΔΔCq).

Biological Interpretation

A list of differentially expressed genes, while informative, requires further analysis to yield biological insight.

  • Functional Enrichment Analysis: Use tools like DAVID, Metascape, or Gene Set Enrichment Analysis (GSEA) to determine if the list of affected genes is significantly enriched for specific biological pathways (e.g., KEGG pathways), molecular functions, or cellular components (Gene Ontology terms). This helps to build a hypothesis about the compound's mechanism of action.

Section 4: Hypothetical Mechanism of Action

Pyridinone derivatives are known to interact with a variety of protein targets, including kinases.[3] A plausible, though hypothetical, mechanism for this compound could involve the inhibition of a specific kinase cascade, leading to altered activity of a downstream transcription factor and subsequent changes in target gene expression.

G cluster_extra cluster_cyto cluster_nuc compound 4-(Hydroxymethyl)-1- methylpyridin-2(1H)-one receptor Kinase A (e.g., MAP3K) compound->receptor Inhibition membrane Cell Membrane cascade1 Kinase B (e.g., MAP2K) receptor->cascade1 cascade2 Kinase C (e.g., MAPK) cascade1->cascade2 tf Transcription Factor (e.g., AP-1) cascade2->tf dna DNA Binding tf->dna Translocation nucleus Nucleus gene_exp Target Gene Expression (Up- or Down-regulation) dna->gene_exp

Caption: Hypothetical signaling pathway for the compound.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for investigating the effects of the novel compound this compound on gene expression. By integrating essential preliminary characterization with unbiased, genome-wide analysis and targeted validation, this protocol enables researchers to move from a compound of interest to a functional understanding of its cellular impact. The emphasis on quality control and the explanation of the causality behind each step are designed to ensure the generation of high-quality, reliable data, paving the way for downstream mechanistic studies and potential therapeutic development.

References

Probing Biological Systems with 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridinone Scaffold as a Privileged Motif in Chemical Biology

The pyridinone core is a well-established "privileged scaffold" in the realm of drug discovery and medicinal chemistry.[1][2][3] These heterocyclic compounds are of significant interest due to their versatile chemical properties. The 2-pyridinone structure, in particular, possesses the unique ability to act as both a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds and interact with a wide array of biological targets.[1][2][4] Furthermore, its capacity to serve as a bioisostere for amides, phenyls, and other heterocyclic rings makes it a valuable component in the design of novel bioactive molecules.[1][3] The physicochemical properties of pyridinone derivatives, such as polarity and lipophilicity, can be readily modulated, making them ideal candidates for developing chemical probes to investigate complex biological systems.[2][4]

This guide focuses on the potential applications of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one as a chemical probe. While extensive research on this specific molecule is emerging, its structural features, combined with the known bioactivities of related pyridinone compounds, suggest a promising future in cellular and biochemical research. This document provides a framework for researchers to explore its potential, offering detailed protocols for initial characterization and hypothesis-driven investigation.

Hypothesized Biological Targets and Mechanisms of Action

Based on the established activities of analogous pyridinone-containing molecules, we can hypothesize several potential avenues for the application of this compound as a chemical probe.

  • Kinase Inhibition: The pyridinone scaffold is a known kinase hinge-binding motif.[2] Many pyridinone derivatives have been developed as potent kinase inhibitors, targeting a variety of kinases implicated in oncology and inflammatory diseases. The N-methylation and C4-hydroxymethyl substitution on the pyridinone ring of our compound of interest may confer selectivity towards specific kinase families.

  • Antiviral Activity: Certain pyridinone hybrids have demonstrated potent inhibitory effects on viral enzymes, such as HIV-1 reverse transcriptase.[5][6] It is plausible that this compound could serve as a probe to investigate the function of viral polymerases or other essential viral proteins.

  • Topoisomerase Inhibition: Furoquinolinones, which contain a related heterocyclic system, have been shown to inhibit topoisomerase II, leading to antiproliferative effects.[7] This suggests that this compound could potentially be explored as a probe for DNA topology-modulating enzymes.

  • Phytotoxic Effects: Some pyridinone derivatives exhibit phytotoxic activity, suggesting their potential use as probes in plant biology or as lead structures for herbicide development.[8][9]

The hydroxymethyl group at the C4 position offers a versatile handle for further chemical modification.[10] This allows for the potential development of derivatized probes, such as fluorescently labeled or biotinylated versions, for use in pull-down assays and imaging studies to identify specific cellular targets.

Experimental Protocols

The following protocols are designed to provide a starting point for the characterization of this compound's biological activity.

Protocol 1: General Cell Viability and Cytotoxicity Assessment

This initial screen is crucial to determine the compound's effect on cell proliferation and to establish a working concentration range for subsequent assays.

Workflow for Cell Viability Assay

A Seed cells in 96-well plates B Allow cells to adhere overnight A->B D Treat cells with compound (include vehicle control) B->D C Prepare serial dilutions of This compound C->D E Incubate for 24-72 hours D->E F Add viability reagent (e.g., MTT, CellTiter-Glo®) E->F G Incubate as per manufacturer's instructions F->G H Measure signal (absorbance or luminescence) G->H I Calculate IC50 value H->I

Caption: Workflow for determining the IC50 of the chemical probe.

Materials:

  • Human cancer cell line (e.g., HeLa, A549) and appropriate culture medium

  • 96-well clear or opaque-walled tissue culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a high-concentration stock. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions and vehicle control to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Hypothetical Data Summary

Cell LineIncubation Time (h)Hypothetical IC50 (µM)
HeLa4815.2
A5494825.8
HEK29348> 100

This hypothetical data suggests that the compound has moderate cytotoxic activity against the cancer cell lines HeLa and A549, with less effect on the non-cancerous HEK293 cell line, indicating potential for cancer-selective effects.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method to screen for direct inhibition of a specific kinase.

Workflow for In Vitro Kinase Assay

A Prepare reaction mixture: Kinase, Substrate, ATP B Add this compound or vehicle control A->B C Incubate at 30°C for 60 min B->C D Stop reaction C->D E Add detection reagent (e.g., ADP-Glo™) D->E F Measure signal (luminescence) E->F G Determine % inhibition and IC50 F->G

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well white plates

  • Plate reader (luminescence)

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations.

  • Compound Addition: Add serial dilutions of this compound or vehicle control to the wells of a 384-well plate.

  • Reaction Initiation: Add the kinase and substrate mixture to the wells, and then initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Data Interpretation and Future Directions

The initial results from these assays will guide the subsequent steps in characterizing this compound as a chemical probe.

  • If significant cytotoxicity is observed, further studies should focus on elucidating the mechanism of cell death (e.g., apoptosis vs. necrosis) through assays like caspase activation or Annexin V staining.

  • If kinase inhibition is confirmed, the probe can be used to investigate the cellular role of the target kinase. Further profiling against a panel of kinases would be necessary to determine its selectivity.

  • Should the compound show interesting phenotypic effects without a clear target, target identification studies would be the next logical step. The hydroxymethyl group can be derivatized to create an affinity matrix for pull-down experiments coupled with mass spectrometry to identify binding partners.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its pyridinone core suggests a high potential for biological activity. The protocols and conceptual framework provided in this guide are intended to empower researchers to systematically investigate its properties and unlock its potential as a valuable chemical probe for dissecting complex biological processes. As with any novel chemical tool, rigorous validation and characterization are paramount to ensure the reliability of the data generated.

References

Experimental design for testing 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Evaluation of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Application Note & Protocols for Preclinical Assessment

Abstract: This document provides a comprehensive experimental framework for the in vivo evaluation of this compound, a novel pyridinone derivative. Structurally related to Pirfenidone, an approved anti-fibrotic agent, this compound is hypothesized to possess anti-inflammatory and anti-fibrotic properties.[1][2] This guide is designed for researchers in pharmacology, toxicology, and drug development, offering a scientifically rigorous, phased approach to preclinical testing. We will detail the rationale behind experimental design choices, from initial safety and pharmacokinetic profiling to robust efficacy testing in a validated disease model, ensuring a self-validating and translational study pathway.

Part 1: Preclinical Strategy & Rationale

The successful in vivo assessment of a new chemical entity (NCE) requires a logical progression of experiments. Each phase builds upon the last, providing critical data to inform subsequent steps, de-risk development, and satisfy regulatory expectations for an Investigational New Drug (IND) application.[3] Our strategy for this compound is based on its presumed mechanism as an anti-fibrotic agent, drawing parallels with the well-characterized drug, Pirfenidone.

Hypothesized Mechanism of Action

Pirfenidone exerts its therapeutic effects by modulating multiple pathways involved in fibrosis and inflammation.[4][5] It has been shown to downregulate the production of pro-fibrotic growth factors like Transforming Growth Factor-beta (TGF-β) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][6] These actions collectively inhibit fibroblast proliferation and differentiation into myofibroblasts, reduce excessive collagen synthesis, and dampen the inflammatory response that drives tissue scarring.[4][6] We hypothesize that this compound shares this mechanism.

Hypothesized_Anti-Fibrotic_Mechanism Injury Tissue Injury (e.g., Bleomycin) AEC Alveolar Epithelial Cells & Macrophages Injury->AEC TGFb TGF-β Production AEC->TGFb TNFa TNF-α & IL-1β Production AEC->TNFa Fibroblast Fibroblast Proliferation TGFb->Fibroblast Inflammation Inflammation TNFa->Inflammation Myofibroblast Myofibroblast Differentiation (α-SMA) Fibroblast->Myofibroblast ECM Excess ECM Deposition (Collagen, Fibronectin) Myofibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis TestCompound 4-(Hydroxymethyl)-1-methyl- pyridin-2(1H)-one TestCompound->TGFb TestCompound->TNFa Inflammation->TGFb

Caption: Hypothesized mechanism of this compound.

Overall Experimental Workflow

The in vivo program is structured to efficiently gather data on the compound's safety, exposure, and efficacy. This workflow ensures that a comprehensive data package is assembled, suitable for making go/no-go decisions and for future regulatory submissions.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Evaluation cluster_2 Phase 3: Analysis & Decision Formulation 1. Formulation Development Tox 2. Acute Toxicity & Dose Range Finding Formulation->Tox PK 3. Pharmacokinetics (PK) Study Tox->PK Model 4. Disease Model Induction (Bleomycin) PK->Model Efficacy 5. Efficacy Study (Therapeutic Dosing) Model->Efficacy Endpoints 6. Endpoint Analysis (Histology, Biomarkers) Efficacy->Endpoints Analysis 7. Data Analysis & Interpretation Endpoints->Analysis Decision Go / No-Go Decision Analysis->Decision

Caption: Phased approach for the in vivo evaluation of the test compound.

Part 2: Preliminary In Vivo Assessments

Before assessing efficacy, it is imperative to understand the compound's basic safety profile and how it behaves in a biological system. These preliminary studies are crucial for selecting appropriate and safe doses for the pivotal efficacy studies.[7]

Formulation Development

The goal is to develop a stable and homogenous vehicle for consistent administration, typically via oral gavage (PO) for pyridinone derivatives.

  • Rationale: Poor formulation can lead to variable drug exposure, confounding study results. A simple aqueous-based suspension is often preferred for initial studies to minimize vehicle effects.

  • Protocol: See Protocol 1 for a detailed methodology.

  • Key Considerations: Solubility, stability, and homogeneity of the test article in the chosen vehicle must be confirmed analytically.

Acute Toxicity & Dose Range Finding (DRF)

This study aims to determine the Maximum Tolerated Dose (MTD) and identify potential target organs for toxicity after a single administration.[8]

  • Rationale: The DRF study is essential for setting the dose levels for subsequent repeat-dose toxicology and efficacy studies. It establishes the upper limit of dosing and provides the first indication of the compound's safety margin.[7]

  • Design: Typically performed in one rodent species (e.g., Sprague Dawley rats or C57BL/6 mice) using a single ascending dose design.

  • Protocol: See Protocol 2 for a detailed methodology.

Pharmacokinetics (PK) and Bioavailability

PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Rationale: Understanding the PK profile (Cmax, Tmax, AUC, half-life) is critical for designing a rational dosing regimen in the efficacy study to ensure that therapeutic concentrations are maintained.[3] Pyridinone derivatives can have variable pharmacokinetic properties.[9][10]

  • Design: A single-dose PK study is conducted in the same species and strain as the planned efficacy model (e.g., C57BL/6 mice). Blood samples are collected at multiple time points post-dosing.

  • Protocol: See Protocol 3 for a detailed methodology.

ParameterDescription
Species/Strain C57BL/6 Mice
Dose Levels Low, Medium, High (e.g., 10, 30, 100 mg/kg, PO)
Animals/Group 3-4 per time point (sparse sampling) or cannulated animals
Sampling Times 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose
Matrix Plasma (with anticoagulant, e.g., K2-EDTA)
Analysis LC-MS/MS for quantification of parent compound
Table 1: Example Design for a Single-Dose Pharmacokinetic Study.

Part 3: In Vivo Efficacy Evaluation

With safety and PK data in hand, the primary efficacy of the compound can be tested in a relevant disease model.

Model Selection: Bleomycin-Induced Pulmonary Fibrosis
  • Rationale: The bleomycin-induced lung fibrosis model is the most widely used and best-characterized preclinical model for Idiopathic Pulmonary Fibrosis (IPF).[11][12][13] It recapitulates key features of the human disease, including initial inflammation followed by progressive fibrosis.[14] This model was instrumental in the preclinical evaluation of Pirfenidone.[1] The C57BL/6 mouse strain is highly susceptible to bleomycin-induced fibrosis, making it the strain of choice.[12]

  • Study Design: A therapeutic dosing regimen is employed, where treatment begins after the fibrotic process has already been initiated, which more closely mimics the clinical scenario.[1]

Study Groups & Dosing Regimen

The doses for the efficacy study are selected based on the DRF and PK data to provide a range of exposures, including a high dose near the MTD and lower doses that may demonstrate a dose-response relationship.

GroupNTreatmentDoseRouteFrequency
18-10Saline + Vehicle-IT + PODaily
28-10Bleomycin + Vehicle-IT + PODaily
38-10Bleomycin + Test CompoundLow DoseIT + PODaily
48-10Bleomycin + Test CompoundMid DoseIT + PODaily
58-10Bleomycin + Test CompoundHigh DoseIT + PODaily
68-10Bleomycin + PirfenidoneRef. DoseIT + PODaily
Table 2: Example Efficacy Study Design. (IT: Intratracheal; PO: Oral Gavage)
Endpoint Analysis

A multi-faceted approach to endpoint analysis provides a comprehensive assessment of efficacy.

  • Histopathology: The gold standard for assessing fibrosis. Lung sections are stained with Masson's Trichrome to visualize collagen (blue) and scored using the semi-quantitative Ashcroft scoring system.

  • Biochemical Analysis: The Sircol™ Soluble Collagen Assay or a hydroxyproline assay is used to quantify the total collagen content in lung homogenates, providing a quantitative measure of the fibrotic burden.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is performed on lung tissue to measure the expression of key pro-fibrotic and pro-inflammatory genes.

    • Fibrosis Markers: Col1a1 (Collagen Type I Alpha 1), Acta2 (Alpha-Smooth Muscle Actin, a marker of myofibroblasts).

    • Inflammatory Markers: Tnf-α, Il-1β, Tgfb1.

Part 4: Detailed Protocols

Protocol 1: Formulation Preparation (Oral Suspension)
  • Objective: To prepare a 10 mg/mL suspension of this compound.

  • Materials: Test compound, 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water, microbalance, mortar and pestle, stir plate, sterile tubes.

  • Procedure:

    • Calculate the required mass of the test compound for the desired final volume and concentration.

    • Weigh the compound accurately.

    • Place the compound in a mortar and add a small volume of the 0.5% CMC vehicle.

    • Grind with the pestle to create a smooth, uniform paste. This "wetting" step is critical to prevent clumping.

    • Gradually add the remaining vehicle in small aliquots while continuously stirring or mixing.

    • Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar for at least 30 minutes before dosing.

    • QC Check: Visually inspect for homogeneity. The suspension should be kept under continuous stirring during the entire dosing procedure to prevent settling.

Protocol 2: Acute Toxicity & Dose Range Finding (Mouse)
  • Objective: To determine the MTD of the test compound.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize animals for at least 5 days.

    • Assign animals to groups (n=3-5 per group).

    • Prepare dose formulations as described in Protocol 1. Doses may range from 100 mg/kg to a limit dose of 1000-2000 mg/kg.[8]

    • Administer a single dose via oral gavage.

    • Observe animals continuously for the first 4 hours, then daily for 14 days.

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance) and body weight daily for the first week, then twice weekly.

    • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious clinical signs (e.g., >20% body weight loss).

Protocol 3: Pharmacokinetic Study (Mouse)
  • Objective: To determine the plasma concentration-time profile of the test compound.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize animals and fast them for 4 hours before dosing (water ad libitum).

    • Administer a single oral dose of the test compound.

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h), collect blood (~50-100 µL) via submandibular or saphenous vein puncture into K2-EDTA coated tubes.

    • Immediately place blood samples on ice.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Harvest the plasma supernatant and store at -80°C until analysis.

    • Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

    • Calculate PK parameters (Cmax, Tmax, AUC, T1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Protocol 4: Bleomycin-Induced Pulmonary Fibrosis Efficacy Study
  • Objective: To evaluate the therapeutic efficacy of the test compound in a mouse model of lung fibrosis.

  • Animals: Male C57BL/6 mice, 9-11 weeks old.

  • Procedure:

    • Day 0: Fibrosis Induction:

      • Anesthetize mice (e.g., with isoflurane or ketamine/xylazine).

      • Administer a single dose of bleomycin sulfate (e.g., 1.5 - 2.5 U/kg) in 50 µL of sterile saline via intratracheal (IT) instillation. The control group receives saline only.

    • Day 7 - Day 21: Therapeutic Treatment:

      • Begin daily oral gavage dosing with the vehicle, test compound, or positive control (Pirfenidone) according to the study design in Table 2.

      • Monitor animal health and body weight daily.

    • Day 21: Termination and Sample Collection:

      • Euthanize mice via an approved method.

      • Perform bronchoalveolar lavage (BAL) to collect fluid for cell counts and cytokine analysis if desired.

      • Perfuse the lungs with saline.

      • Excise the lungs. Inflate the left lobe with 10% neutral buffered formalin and fix for 24 hours for histology.

      • Snap-freeze the right lung lobes in liquid nitrogen and store at -80°C for biochemical and molecular analysis.

References

Application Notes and Protocols for Developing Drug Delivery Systems for Pyridinone-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of drug delivery systems for pyridinone-based compounds. This document offers detailed protocols and the scientific rationale behind experimental choices to facilitate the development of effective therapeutic strategies for this versatile class of molecules.

Introduction: The Therapeutic Potential and Challenges of Pyridinone-Based Compounds

Pyridinone-based compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and metal-chelating properties.[1] Their versatile structure, featuring hydrogen bond donors and acceptors, allows for diverse chemical modifications to optimize therapeutic efficacy.[1] However, the clinical translation of many promising pyridinone derivatives is often hampered by challenges such as poor aqueous solubility, metabolic instability, and suboptimal pharmacokinetic profiles, leading to low bioavailability.

Advanced drug delivery systems offer a promising approach to overcome these limitations. By encapsulating pyridinone compounds in nanocarriers such as liposomes, polymeric nanoparticles, and nanoemulsions, it is possible to enhance their solubility, protect them from premature degradation, and achieve controlled and targeted delivery. This guide will provide detailed protocols for the development and evaluation of these delivery systems.

PART 1: Formulation of Pyridinone-Loaded Nanocarriers

The choice of a suitable drug delivery system depends on the specific physicochemical properties of the pyridinone compound and the desired therapeutic application. Here, we present protocols for three widely used nanocarrier systems.

Liposomal Formulation of Pyridinone Compounds using the Thin-Film Hydration Method

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core, capable of encapsulating both hydrophilic and hydrophobic drugs.[2] The thin-film hydration method is a common and straightforward technique for liposome preparation.[3][4]

Rationale: This method is chosen for its simplicity and reproducibility. For a hydrophobic pyridinone, it will be entrapped within the lipid bilayer. For a hydrophilic pyridinone, it will be encapsulated in the aqueous core. The addition of cholesterol is crucial for stabilizing the lipid bilayer and reducing drug leakage.[5]

Experimental Protocol:

  • Lipid Film Preparation:

    • Dissolve the pyridinone compound, a phospholipid (e.g., DSPC), and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common molar ratio for DSPC:cholesterol is 7:3.[5]

    • The drug-to-lipid ratio should be optimized, a starting point could be 1:20 (w/w).[5]

    • Stir the mixture at a temperature above the transition temperature (Tc) of the lipid (e.g., 60°C for DSPC) for 15 minutes to ensure a homogenous mixture.[5]

    • Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a thin lipid film on the inner surface of the flask.[5]

    • Dry the film under vacuum overnight to remove any residual solvent.[6]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by rotating the flask at a temperature above the Tc of the lipid.[3] For hydrophilic pyridinones, the drug can be dissolved in the hydration buffer.[5]

    • Vigorous shaking or vortexing is required to detach the lipid film and form multilamellar vesicles (MLVs).[5]

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes with defined pore sizes (e.g., 200 nm followed by 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid's Tc.[4]

Visualization of Liposome Formulation Workflow:

G cluster_prep Lipid Film Preparation cluster_hydro Hydration cluster_size Size Reduction dissolve Dissolve Pyridinone, Lipids & Cholesterol in Organic Solvent evaporate Rotary Evaporation to form Thin Film dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydrate with Aqueous Buffer dry->hydrate Start Hydration vortex Vortex to form MLVs hydrate->vortex extrude Extrusion through Polycarbonate Membranes vortex->extrude Form LUVs final final extrude->final Final Liposome Suspension

Caption: Workflow for liposome preparation by thin-film hydration.

Encapsulation of Pyridinone in PLGA Nanoparticles via Emulsification-Solvent Evaporation

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for nanoparticle-based drug delivery.[7] The emulsification-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like many pyridinone derivatives.[7]

Rationale: This method is chosen for its ability to produce nanoparticles with high encapsulation efficiency for hydrophobic compounds. The emulsifier (e.g., PVA) is critical for stabilizing the emulsion droplets and controlling the final particle size.

Experimental Protocol:

  • Organic Phase Preparation:

    • Dissolve the pyridinone compound and PLGA in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). The concentration of PLGA will influence the nanoparticle size and drug loading. A starting point is 5% (w/v) PLGA.[2]

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of an emulsifier, such as polyvinyl alcohol (PVA). A 1% (w/v) PVA solution is a common choice.[2]

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is a critical parameter for controlling the size of the resulting nanoparticles.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid PLGA nanoparticles.

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticle pellet with deionized water to remove excess emulsifier and unencapsulated drug.

    • Resuspend the nanoparticles in deionized water and lyophilize for long-term storage, often with a cryoprotectant.

Visualization of PLGA Nanoparticle Formulation Workflow:

G cluster_phase Phase Preparation cluster_emulsion Emulsification cluster_formation Nanoparticle Formation & Collection organic Dissolve Pyridinone & PLGA in Organic Solvent emulsify High-Speed Homogenization/ Sonication to form o/w Emulsion organic->emulsify aqueous Prepare Aqueous Emulsifier Solution aqueous->emulsify evaporate Solvent Evaporation emulsify->evaporate centrifuge Centrifugation & Washing evaporate->centrifuge lyophilize Lyophilization centrifuge->lyophilize final final lyophilize->final Final PLGA Nanoparticles

Caption: Workflow for PLGA nanoparticle preparation.

Formulation of Pyridinone Nanoemulsions by High-Pressure Homogenization

Nanoemulsions are oil-in-water or water-in-oil droplets with sizes typically in the range of 20-200 nm, which can enhance the oral bioavailability of poorly soluble drugs.[8] High-pressure homogenization is a high-energy method used to produce nanoemulsions with small and uniform droplet sizes.[9]

Rationale: This method is effective for creating stable nanoemulsions that can improve the dissolution and absorption of lipophilic pyridinone compounds. The choice of oil and surfactant is critical for the stability and drug-loading capacity of the nanoemulsion.

Experimental Protocol:

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic pyridinone compound in a suitable oil (e.g., medium-chain triglycerides, castor oil).

    • Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in water.

  • Pre-emulsification:

    • Add the oil phase to the aqueous phase and mix using a high-shear mixer (e.g., Ultra-Turrax) to form a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specific number of cycles and at a defined pressure. This process reduces the droplet size to the nanometer range.

Visualization of Nanoemulsion Formulation Workflow:

G cluster_phase Phase Preparation cluster_emulsion Emulsification oil Dissolve Pyridinone in Oil pre_emulsify High-Shear Mixing to form Coarse Emulsion oil->pre_emulsify aqueous Dissolve Surfactant in Water aqueous->pre_emulsify homogenize High-Pressure Homogenization pre_emulsify->homogenize final final homogenize->final Final Nanoemulsion

Caption: Workflow for nanoemulsion preparation.

PART 2: Physicochemical Characterization of Pyridinone-Loaded Nanocarriers

Thorough characterization of the formulated nanocarriers is essential to ensure their quality, stability, and performance.

Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

Technique: Dynamic Light Scattering (DLS)

Rationale: DLS is a non-invasive technique that measures the size distribution and surface charge of nanoparticles in suspension.[10] Particle size influences the in vivo fate of nanocarriers, while a low PDI indicates a homogenous population. Zeta potential is a measure of the surface charge, which affects the stability of the nanoparticle suspension (a higher absolute value generally indicates better stability).[11]

Protocol:

  • Dilute the nanoparticle suspension in deionized water or an appropriate buffer to a suitable concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement and analyze the data to obtain the average particle size (Z-average), PDI, and zeta potential.

Morphological Characterization

Technique: Transmission Electron Microscopy (TEM)

Rationale: TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and morphology.[12]

Protocol:

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.[13]

  • Allow the sample to adhere for a few minutes.

  • Remove the excess liquid with filter paper.

  • For negative staining (optional but recommended for liposomes), apply a drop of a staining agent (e.g., 2% uranyl acetate) to the grid.[13]

  • Allow the grid to dry completely before imaging with the TEM.

Encapsulation Efficiency and Drug Loading

Rationale: These parameters determine the amount of drug successfully incorporated into the nanocarriers and are crucial for dosage calculations.

Protocol:

  • Separate the unencapsulated drug from the drug-loaded nanoparticles. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.

  • Quantify the amount of unencapsulated drug in the supernatant or filtrate using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Table 1: Summary of Physicochemical Characterization Techniques

ParameterTechniquePurpose
Particle Size & PDIDynamic Light Scattering (DLS)Determines the average size and size distribution of nanoparticles.
Zeta PotentialDynamic Light Scattering (DLS)Measures the surface charge, indicating colloidal stability.
MorphologyTransmission Electron Microscopy (TEM)Visualizes the shape and surface features of nanoparticles.
Encapsulation EfficiencyHPLC, UV-VisQuantifies the percentage of drug successfully encapsulated.
Drug LoadingHPLC, UV-VisDetermines the weight percentage of the drug in the nanoparticles.

PART 3: In Vitro and In Vivo Evaluation

In Vitro Drug Release Study

Technique: Dialysis Bag Method

Rationale: This method simulates the release of the drug from the nanocarrier into a physiological-like environment. It provides information on the drug release kinetics (e.g., sustained, controlled).[8][14]

Protocol:

  • Place a known amount of the pyridinone-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.[15]

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions) at 37°C with constant stirring.[8]

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Visualization of In Vitro Drug Release Assay Workflow:

G start Pyridinone-Loaded Nanoparticles in Dialysis Bag setup Immerse in Release Medium (37°C, stirring) start->setup sampling Withdraw Aliquots at Time Intervals setup->sampling analysis Quantify Released Drug (HPLC/UV-Vis) sampling->analysis plot Plot Cumulative Release vs. Time analysis->plot end Drug Release Profile plot->end

Caption: Workflow for in vitro drug release assay.

In Vitro Cytotoxicity Assay

Technique: MTT or WST-1 Assay

Rationale: This assay evaluates the cytotoxic effect of the free pyridinone compound and its nanoformulation on cancer cells, providing an indication of their therapeutic potential.[16]

Protocol:

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[17]

  • Treat the cells with various concentrations of the free pyridinone compound, the pyridinone-loaded nanoparticles, and empty nanoparticles (as a control).

  • Incubate the cells for a specified period (e.g., 48 hours).[17]

  • Add the MTT or WST-1 reagent to each well and incubate for a few hours.[16][17]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.[17]

In Vivo Evaluation in Animal Models

Rationale: In vivo studies are crucial for assessing the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the developed drug delivery system in a living organism.[18][19] Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used for anticancer drug testing.[20][21]

Protocol (General Overview for a Xenograft Mouse Model):

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Treatment: Once the tumors reach a certain volume, randomly divide the mice into treatment groups (e.g., control, free drug, drug-loaded nanoparticles).

  • Administration: Administer the treatments via the desired route (e.g., intravenous injection).

  • Tumor Growth Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Pharmacokinetic Study: At various time points after administration, collect blood samples to determine the concentration of the pyridinone compound in the plasma. This helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile when delivered via the nanocarrier.[18]

  • Biodistribution Study: At the end of the study, euthanize the animals and harvest major organs and the tumor. Homogenize the tissues and quantify the amount of the pyridinone compound to determine its distribution in the body.

  • Efficacy and Toxicity Assessment: Monitor the body weight of the mice as an indicator of toxicity. At the end of the study, the tumor growth inhibition will be calculated to assess the therapeutic efficacy.

Visualization of In Vivo Evaluation Workflow:

G cluster_model Animal Model Development cluster_treatment Treatment & Monitoring cluster_analysis Pharmacokinetic & Efficacy Analysis implant Tumor Cell Implantation (Xenograft) growth Tumor Growth to Desired Size implant->growth grouping Randomization into Treatment Groups growth->grouping admin Drug Administration grouping->admin monitor Tumor Volume & Body Weight Monitoring admin->monitor pk Pharmacokinetic (Blood Sampling) monitor->pk bd Biodistribution (Organ Harvest) monitor->bd efficacy Efficacy & Toxicity Assessment monitor->efficacy end end efficacy->end Therapeutic Outcome

Caption: Workflow for in vivo evaluation in a xenograft mouse model.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and improve the yield and purity of your synthesis.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present challenges such as low yields, incomplete reactions, and the formation of impurities. This guide provides a systematic approach to troubleshooting these issues, grounded in established chemical principles.

Part 1: Synthesis Protocol and Troubleshooting

A common and effective method for the synthesis of this compound is the N-methylation of its precursor, 4-(Hydroxymethyl)pyridin-2(1H)-one. Below is a representative protocol, followed by a detailed troubleshooting guide.

Experimental Protocol: N-methylation of 4-(Hydroxymethyl)pyridin-2(1H)-one

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-(Hydroxymethyl)pyridin-2(1H)-one Target_Molecule This compound 4-(Hydroxymethyl)pyridin-2(1H)-one->Target_Molecule + Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Target_Molecule + Base Base (e.g., NaH, K2CO3) Base->Target_Molecule Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Target_Molecule

A representative N-methylation reaction.

Materials:

  • 4-(Hydroxymethyl)pyridin-2(1H)-one

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-(Hydroxymethyl)pyridin-2(1H)-one (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Base: Sodium hydride is highly reactive with moisture and can be passivated.1. Use fresh, unopened NaH. Ensure it is handled under a strictly inert atmosphere. Consider washing the NaH dispersion with anhydrous hexane to remove the mineral oil before use.
2. Wet Reagents/Solvent: The presence of water will quench the sodium hydride and prevent the deprotonation of the pyridinone nitrogen.2. Use anhydrous DMF. Dry the starting pyridinone in a vacuum oven before use. Ensure all glassware is thoroughly dried.
3. Low Reaction Temperature: The deprotonation or methylation step may be too slow at lower temperatures.3. While the initial addition should be at 0 °C to control exothermicity, ensure the reaction is allowed to proceed at room temperature. Gentle heating (e.g., 40-50 °C) may be necessary if the reaction is sluggish, but this can also increase side reactions.
Multiple Spots on TLC (Side Products) 1. O-methylation: Besides the desired N-methylation, methylation can also occur at the hydroxyl group of the hydroxymethyl substituent or the pyridinone oxygen.1. The choice of base and solvent can influence the N- vs. O-alkylation ratio. Using a polar aprotic solvent like DMF generally favors N-alkylation. A stronger, non-coordinating base can also favor N-alkylation.
2. Over-methylation: If a di-methylated product is observed, it suggests that the hydroxymethyl group has also been alkylated.2. Use a stoichiometric amount of the methylating agent (1.0-1.1 equivalents). Add the methyl iodide slowly at a low temperature to control reactivity.
3. Decomposition: The starting material or product may be unstable under the reaction conditions.3. Avoid excessive heating. Ensure a proper workup to neutralize the base and remove reactive species.
Difficulty in Product Purification 1. Streaking on Silica Gel Column: The basic nitrogen of the pyridinone can interact strongly with the acidic silica gel, leading to poor separation.[1]1. Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.1-1%).
2. Poor Solubility: The product may have limited solubility in common chromatography eluents.2. A gradient elution starting with a less polar solvent and gradually increasing the polarity (e.g., from pure dichloromethane to a mixture of dichloromethane and methanol) can be effective.
3. Product Co-elutes with Impurities: Side products may have similar polarity to the desired product.3. If column chromatography is ineffective, consider alternative purification methods such as recrystallization or preparative HPLC.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am observing a low yield of my desired product. What are the most critical factors to check?

A1: Low yields are a common challenge. A systematic approach to troubleshooting is recommended.[2]

  • Purity of Starting Materials: Ensure the 4-(Hydroxymethyl)pyridin-2(1H)-one is pure and dry. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. Too low may lead to an incomplete reaction, while too high can cause decomposition.[2]

    • Solvent: The choice of solvent can significantly affect the reaction rate and yield. Anhydrous polar aprotic solvents like DMF or acetonitrile are generally suitable for N-alkylation.[2]

  • Inert Atmosphere: For moisture-sensitive reagents like sodium hydride, maintaining a strict inert atmosphere is critical to prevent deactivation.

G cluster_troubleshooting Low Yield Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Evaluate_Solvent Evaluate Solvent Choice Optimize_Temp->Evaluate_Solvent Inert_Atmosphere Ensure Strict Inert Atmosphere Evaluate_Solvent->Inert_Atmosphere End Improved Yield Inert_Atmosphere->End

A troubleshooting workflow for low yields.

Q2: My TLC analysis shows multiple spots. What are the likely side products?

A2: The formation of side products is a common issue.

  • O-methylated Isomer: The most likely side product is the O-methylated isomer, where the methyl group is attached to the oxygen of the hydroxymethyl group or the pyridinone oxygen.

  • Unreacted Starting Material: An incomplete reaction will leave starting material.

  • Degradation Products: Harsh reaction conditions (e.g., high temperature) can lead to decomposition.

Monitoring the reaction closely with TLC or LC-MS can help identify the formation of these side products early on.[1]

Q3: Can I use a different base or methylating agent?

A3: Yes, other conditions can be employed, and the choice can influence the outcome.

  • Bases: Weaker bases like potassium carbonate (K₂CO₃) can be used, often requiring higher temperatures. Stronger bases like sodium hydride are typically more efficient at lower temperatures.

  • Methylating Agents: Dimethyl sulfate is a more reactive and often cheaper alternative to methyl iodide, but it is also more toxic and requires careful handling.

Q4: How can I confirm the structure of my final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • ¹H NMR: Look for the appearance of a new singlet corresponding to the N-methyl group (typically around 3.5 ppm) and the disappearance of the N-H proton signal from the starting material.

  • ¹³C NMR: A new carbon signal for the N-methyl group will be present.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₇H₉NO₂: 139.15 g/mol ).

  • Infrared (IR) Spectroscopy: The N-H stretch from the starting material (around 3200-3400 cm⁻¹) will be absent in the product.

References

Technical Support Center: Optimizing Hydroxymethylation of Pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydroxymethylation of pyridinones. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and common queries regarding the hydroxymethylation of pyridinone scaffolds.

Q1: What are the primary mechanisms for introducing a hydroxymethyl group onto a pyridinone ring?

There are several strategic approaches, and the choice depends heavily on the substrate and desired regioselectivity.

  • Electrophilic Substitution (Base-Catalyzed): For electron-rich pyridinones, particularly those with a free C-H bond activated by adjacent electron-donating groups (like a hydroxyl group), a base-catalyzed aldol-type condensation with formaldehyde can be effective.[1] However, this method can be prone to side reactions like the formation of methylene-bridged dimers (bis-pyridones).[1]

  • Reductive Hydroxymethylation via Dearomatization: This modern approach is highly effective for a broad range of pyridine derivatives, which are precursors to pyridinones. It involves activating the pyridine nitrogen (e.g., with an electron-deficient benzyl group) to make the ring susceptible to nucleophilic attack.[2] A metal catalyst (e.g., Ruthenium or Iridium) generates a metal hydride that reduces the pyridinium salt to a nucleophilic enamine intermediate.[3][4] This intermediate then reacts with formaldehyde as an electrophile.[4] A key advantage is that paraformaldehyde can serve as both the hydride source and the electrophilic C1 source.[5][6]

  • Photoredox Catalysis: Visible light-induced methods offer a mild, one-step route to 2-hydroxymethylated pyridines directly from pyridine N-oxides, which can be considered activated pyridinone precursors.[7][8] This radical-based mechanism utilizes a photocatalyst to generate a hydroxymethyl radical from a source like methanol, which then undergoes a Minisci-type reaction with the protonated pyridine N-oxide.[7]

Q2: How do substituents on the pyridinone ring affect the reaction's outcome?

Substituents have a profound impact on both reactivity and regioselectivity.

  • Electron-Withdrawing Groups (EWGs): In metal-catalyzed reductive functionalization, EWGs at the 4-position are often crucial. They enhance the electron deficiency of the pyridinium salt, facilitating the initial dearomative reduction step and directing it to the C-2 position.[2][4]

  • Electron-Donating Groups (EDGs): In classical electrophilic substitution, EDGs (like -OH or -NH2) activate the ring, making the ortho and para positions more nucleophilic and susceptible to reaction with formaldehyde under basic conditions.

  • Steric Hindrance: Bulky groups near a potential reaction site can block it, thereby directing the reaction to a less hindered position. This is a classic strategy for controlling regioselectivity.

Q3: What are the common sources of formaldehyde and what are their pros and cons?

The choice of formaldehyde source is critical for reproducibility and safety.

Formaldehyde SourceProsCons
Paraformaldehyde (PFA) Stable, solid, easy to handle and weigh. Acts as both hydride donor and electrophile in some metal-catalyzed systems.[2]Requires depolymerization to monomeric formaldehyde in situ, which can be temperature- and catalyst-dependent. Inconsistent depolymerization can lead to variable reaction rates.
Aqueous Formaldehyde (Formalin) Inexpensive and readily available. The monomer is already in solution.Contains significant amounts of water and methanol, which can interfere with moisture-sensitive catalysts or reagents. Stoichiometry can be less precise.
Methanol (in Photoredox) Serves as both the solvent and the hydroxymethyl radical precursor.[7] Offers a mild and innovative pathway.Limited to specific photoredox-mediated reactions. May not be applicable to all pyridinone substrates.
Q4: What analytical methods are best for monitoring reaction progress and characterizing the product?

A multi-pronged approach is recommended for robust analysis.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting material and the appearance of new products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and purity. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a common starting point.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the mass of the desired product and helps identify byproducts by their mass-to-charge ratio, which is invaluable for troubleshooting.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural elucidation of the final product. The appearance of a new singlet or triplet around 4.5-4.8 ppm (for -CH₂OH) and the corresponding carbon signal around 60-65 ppm in ¹³C NMR are characteristic of hydroxymethylation.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing causal analysis and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

This is the most common issue. A systematic diagnosis is key.

Logical Troubleshooting Workflow for Low Yield

Caption: Troubleshooting Decision Tree for Low Yield.

  • Possible Cause A: Inactive Reagents or Incorrect Stoichiometry

    • The "Why": Paraformaldehyde can re-polymerize upon storage, and its depolymerization can be inefficient. Bases like magnesium methoxide can be hygroscopic. Solvents must be anhydrous for many metal-catalyzed reactions.

    • Solution:

      • Use a fresh bottle of paraformaldehyde or dry it in a vacuum oven before use.

      • Ensure all solvents are rigorously dried over molecular sieves or by distillation.

      • Use a freshly opened bottle of base or catalyst. For metal-catalyzed reactions, increasing the equivalents of base (e.g., from 1 to 2 equivalents of Mg(OMe)₂) can sometimes improve yield.[3]

      • Confirm the molar ratios of all reagents, especially the limiting reagent.

  • Possible Cause B: Sub-optimal Reaction Conditions

    • The "Why": Hydroxymethylation reactions can be sensitive to temperature, concentration, and catalyst loading. For instance, in Ru-catalyzed systems, increasing paraformaldehyde from 10 to 30 equivalents can significantly boost the yield.[3]

    • Solution:

      • Temperature Screen: Perform small-scale reactions at different temperatures (e.g., room temperature, 45°C, 60°C, 80°C).

      • Concentration Screen: Highly dilute conditions (e.g., 0.1 M) can sometimes suppress side reactions like dimerization.[12]

      • Catalyst/Base Loading: Systematically vary the loading of your catalyst and base. See the table below for a typical optimization range based on published methods.[3]

ParameterInitial ConditionOptimization RangeReference
Catalyst Loading5 mol %2 - 10 mol %[7]
Base Equiv. (e.g., Mg(OMe)₂)1.0 eq0.5 - 2.0 eq[3]
Paraformaldehyde Equiv.20 eq10 - 60 eq[3][13]
Temperature45 °CRT - 80 °C[13]
  • Possible Cause C: Poor Substrate Reactivity

    • The "Why": The electronic nature of your pyridinone is critical. If the ring is not sufficiently electron-deficient (for reductive methods) or electron-rich (for electrophilic methods), the reaction will fail. Some pyridines are completely inactive without proper activation.[3][4]

    • Solution:

      • Install an Activating Group: For reductive dearomatization, quaternize the pyridine nitrogen with a highly electron-deficient activating group, such as a 2,4-bistrifluoromethylbenzyl group, to dramatically increase reactivity.[2]

      • Switch Reaction Type: If your substrate is an N-oxide or can be easily converted to one, a photoredox-mediated pathway might be more successful, as it operates via a different, radical-based mechanism.[8]

Problem 2: Formation of Multiple Products & Side Reactions

Observing multiple spots on a TLC plate or peaks in an HPLC chromatogram is a common sign of poor selectivity.

  • Possible Cause A: Methylene-Bridged Dimer Formation

    • The "Why": This is a classic side reaction in base-catalyzed hydroxymethylations, where a hydroxymethylated intermediate reacts with a second molecule of starting material faster than it can be isolated.[1] This is especially prevalent with highly activated pyridinones.

    • Solution:

      • Use a Milder Base: Switch from a strong base like NaOH or KOH to a weaker one like K₂CO₃ or an organic base (e.g., triethylamine).

      • Control Stoichiometry: Use a larger excess of formaldehyde to favor the formation of the hydroxymethyl adduct over the subsequent dimerization.

      • Lower the Temperature: Reducing the reaction temperature can slow down the rate of the undesired second reaction.

  • Possible Cause B: Over-reaction (Bis-hydroxymethylation)

    • The "Why": If there are multiple activated C-H positions on the ring, the mono-hydroxymethylated product can be reactive enough to undergo a second hydroxymethylation. This is analogous to over-alkylation issues seen in similar reactions.[12]

    • Solution:

      • Limit Formaldehyde: Carefully control the stoichiometry. Use only 1.0-1.2 equivalents of formaldehyde relative to the pyridinone.

      • Monitor Closely: Track the reaction by TLC or HPLC and stop it as soon as the starting material is consumed or when the desired product concentration is maximal.

      • Lower the Temperature: This can often increase selectivity for the mono-adduct.

  • Possible Cause C: Lack of Regioselectivity (e.g., C- vs. N-hydroxymethylation)

    • The "Why": Pyridinones are ambident nucleophiles. The exocyclic oxygen can react (O-alkylation), the ring nitrogen can react (N-hydroxymethylation), or a ring carbon can react (C-hydroxymethylation). The outcome is dictated by hard/soft acid-base (HSAB) principles and reaction conditions. N-hydroxymethylation is a known reaction for similar heterocycles like aminopyrimidines.[14]

    • Solution:

      • Protecting Groups: Protect the ring nitrogen with a suitable protecting group (e.g., Boc, Bn) to force the reaction onto the carbon framework.

      • Change the Counter-ion/Base: In base-catalyzed reactions, the choice of metal counter-ion can influence O- vs. C-selectivity.

      • Switch to a Directed Mechanism: Employ a method with inherent regioselectivity. For example, photoredox C-H hydroxymethylation of pyridine N-oxides is highly selective for the C2 position.[7]

Problem 3: Difficulty in Product Purification

A successful reaction is only useful if the product can be isolated in high purity.

  • Possible Cause A: Product Instability on Silica Gel

    • The "Why": Hydroxymethyl groups can be sensitive. The acidic nature of standard silica gel can catalyze dehydration or other decomposition pathways.

    • Solution:

      • Neutralize Silica: Use silica gel that has been pre-treated with a base (e.g., by slurrying with 1-2% triethylamine in the eluent).

      • Use Alternative Media: Switch to a less acidic stationary phase like alumina (neutral or basic grade) or use reversed-phase chromatography (C18).

      • Avoid Chromatography: If possible, purify the product by recrystallization or precipitation/trituration.

  • Possible Cause B: Poor Separation by Column Chromatography

    • The "Why": The hydroxymethylated product may have a polarity very similar to the starting material or a major byproduct, leading to co-elution.

    • Solution:

      • Optimize Eluent System: Systematically screen different solvent systems for TLC to find one that gives better separation (ΔRf > 0.2). Try adding a small amount of a third solvent (e.g., methanol or acetic acid) to the primary eluent (e.g., hexanes/ethyl acetate).

      • Derivatization: Temporarily protect the polar -OH group as a less polar silyl ether (e.g., TBDMS ether) or acetate ester. Purify the less polar derivative, which will have a very different Rf, and then deprotect it in a final step.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Ru-Catalyzed Reductive Hydroxymethylation

This protocol is adapted from methodologies developed for the functionalization of activated pyridines.[2][3]

Caption: Workflow for Metal-Catalyzed Hydroxymethylation.

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-activated pyridinone substrate (1.0 eq), the Ruthenium catalyst (e.g., [Ru(p-cymene)I₂]₂, 0.05 eq), paraformaldehyde (30 eq), and magnesium methoxide (1.0 eq).

  • Add anhydrous methanol via syringe to achieve a concentration of approximately 0.1 M.

  • Seal the flask and place it in a pre-heated oil bath at 45-60 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by periodically taking aliquots (under inert atmosphere), quenching with a drop of water, filtering, and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane or ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Reaction Monitoring by HPLC
  • Sample Preparation: At each time point (e.g., t=0, 1h, 4h, 12h), withdraw ~50 µL of the reaction mixture. Immediately quench it in 1 mL of a 50:50 water:acetonitrile solution containing a small amount of trifluoroacetic acid (0.1%) to stop the reaction and ensure all components are dissolved.

  • HPLC Conditions (Starting Point):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the λ_max of the pyridinone chromophore (e.g., 254 nm and 280 nm).

  • Analysis: Integrate the peak areas of the starting material and product(s) to determine the percent conversion and relative purity over time.

References

Technical Support Center: Purification of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Pyridinone derivatives are key building blocks in medicinal chemistry, and their purity is paramount for reliable downstream applications and biological testing.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the purification of this compound derivatives.

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The most probable impurities are typically unreacted starting materials, residual reagents from the synthesis, and byproducts from side reactions.[4][5] Depending on the synthetic route, common impurities may include precursors and incompletely cyclized intermediates.[4] Dimerization or the formation of regioisomers can also occur, especially in syntheses involving amino-substituted pyridinones.[5] It is highly recommended to characterize any significant side products using techniques like NMR and Mass Spectrometry to understand their structure and adjust reaction conditions to minimize their formation.[5]

Q2: My purified this compound appears to be degrading over time. How can I improve its stability?

A2: Pyridinone derivatives, particularly those with functional groups like aminopyridines, can be sensitive to light and air.[4] For long-term storage, it is advisable to keep the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature, such as in a freezer at -20°C.[4][6] The stability of related compounds can also be pH-dependent, so it is best to store the compound in its solid, neutral form.[6]

Q3: My NMR spectrum shows more peaks than expected for my purified compound. Does this automatically mean it's impure?

A3: Not necessarily. While extra peaks can indicate impurities, some pyridinone derivatives can exist as tautomers (e.g., keto-enol tautomerism in pyridin-4-ol derivatives).[7] This can result in two sets of peaks in an NMR spectrum, with the ratio of tautomers varying depending on the NMR solvent used.[7] To confirm the purity, it is crucial to use orthogonal analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][]

Q4: What is a good starting point for developing a purification strategy for a new this compound derivative?

A4: A beneficial first step is to perform a preliminary purity assessment of your crude material using Thin Layer Chromatography (TLC) or HPLC.[1] This will give you an idea of the number and nature of the impurities present. Based on this initial analysis, you can choose the most appropriate primary purification technique, which is often recrystallization for solid compounds or silica gel column chromatography.[1]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound derivatives.

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds based on differences in their solubility.[1][9] However, several issues can arise.

Problem 1: My product "oils out" instead of crystallizing.

  • Possible Cause: The solvent may be too nonpolar for your compound at the cooling temperature, or the solution is supersaturated.[4] The presence of impurities can also lower the melting point and inhibit crystallization, leading to an oily product.[6]

  • Troubleshooting Steps:

    • Add a co-solvent: Try adding a small amount of a more polar co-solvent to improve solubility characteristics.[4]

    • Try a different solvent system: A systematic screening of various solvents and solvent mixtures may be necessary.[7]

    • Ensure slow cooling: Allow the solution to cool slowly and undisturbed to encourage the formation of pure crystals.[1][4]

    • Seeding: If you have a small amount of pure, solid material, add a "seed" crystal to the cooled solution to initiate crystallization.[6][10]

    • Trituration: Vigorously stir the oil with a non-polar solvent in which your product is insoluble (e.g., n-hexane or diethyl ether). This can wash away soluble impurities and induce crystallization.[6]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the concentration of the solution is too low.[4]

  • Troubleshooting Steps:

    • Reduce solvent volume: Carefully evaporate some of the solvent to increase the concentration of your compound.[4]

    • Cool to a lower temperature: Use an ice bath or a refrigerator to further decrease the solubility.[4][9]

    • Add an anti-solvent: Add a solvent in which your compound is insoluble dropwise to the solution until it becomes turbid, then warm slightly to redissolve and cool slowly.[4][11]

Problem 3: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used during the dissolution step.[4]

  • Troubleshooting Steps:

    • Minimize hot solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[4]

    • Ice-cold wash: After filtering the crystals, wash them with a minimal amount of ice-cold solvent to reduce product loss.[4]

    • Maximize crystallization time: Allow sufficient time for crystallization, including cooling in an ice bath for at least 30 minutes.[6]

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_isolation Isolation Crude Crude Product Solvent Choose Appropriate Solvent Dissolve Dissolve in Minimum Hot Solvent Solvent->Dissolve Add solvent HotFilter Hot Filtration (if insoluble impurities) Dissolve->HotFilter Insoluble impurities present Cool Slow Cooling Dissolve->Cool No insoluble impurities HotFilter->Cool Crystallize Crystallization Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: A typical workflow for the recrystallization of a solid compound.

Guide 2: Column Chromatography Issues

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12]

Problem 1: Poor separation of my compound from impurities on TLC and the column.

  • Possible Cause: The mobile phase (eluent) is either too polar or not polar enough.[4] For pyridinone derivatives, the basic nature of the pyridine ring can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing.[7]

  • Troubleshooting Steps:

    • Adjust mobile phase polarity: If the spots are all at the baseline on TLC, increase the eluent's polarity. If they are all at the solvent front, decrease the polarity.[4]

    • Use a mobile phase modifier: Adding a small amount of a competing base, like triethylamine (0.1-1%), to the mobile phase can block the active silanol sites on the silica gel and improve peak shape.[4][7]

    • Consider alternative stationary phases: Neutral or basic alumina, or end-capped silica gel can be used to minimize interactions with the basic pyridine nitrogen.[7]

Problem 2: My product is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace your compound from the stationary phase.[4]

  • Troubleshooting Steps:

    • Gradually increase eluent polarity: A gradient elution, where you start with a low polarity solvent and gradually increase the proportion of a high polarity solvent, can be very effective.[4]

Problem 3: Low yield after column chromatography.

  • Possible Cause: This can be due to several factors, including decomposition on acidic silica gel, irreversible adsorption to the stationary phase, or losses during fraction collection and solvent removal.[7]

  • Troubleshooting Steps:

    • Neutralize silica gel: If decomposition is suspected, use silica gel that has been neutralized with a base like triethylamine.[7]

    • Careful fraction collection: Monitor the elution closely with TLC to avoid mixing pure fractions with impure ones.

    • Gentle solvent removal: Use reduced pressure and moderate temperatures when removing solvents to avoid decomposition of thermally sensitive compounds.[7]

Troubleshooting Logic for Column Chromatography

Chromatography_Troubleshooting cluster_sep Poor Separation Solutions cluster_elution No Elution Solutions cluster_yield Low Yield Solutions Start Column Chromatography Issue PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution LowYield Low Yield Start->LowYield AdjustPolarity Adjust Eluent Polarity PoorSep->AdjustPolarity AddModifier Add Triethylamine to Eluent PoorSep->AddModifier ChangeStationary Use Alumina or End-capped Silica PoorSep->ChangeStationary Gradient Use Gradient Elution NoElution->Gradient NeutralizeSilica Neutralize Silica Gel LowYield->NeutralizeSilica GentleEvap Gentle Solvent Removal LowYield->GentleEvap

Caption: A decision tree for troubleshooting common column chromatography problems.

Part 3: Experimental Protocols

Here we provide detailed protocols for the key purification and analytical techniques discussed.

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is a good starting point for many polar pyridinone derivatives.

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the ethanol to its boiling point and adding it portion-wise while stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[1]

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point).[6]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Further cooling in an ice bath can maximize the yield.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.[6]

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A well-developed HPLC method is essential for accurately determining the purity of your final product.[13]

  • Instrumentation: A standard HPLC system with a pump, autosampler, column thermostat, and a UV or photodiode array (PDA) detector.[13]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for many pyridinone derivatives.[13]

  • Mobile Phase: A gradient elution is often effective for separating both polar and non-polar impurities.[13]

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.[13]

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. A PDA detector can monitor a wider range (e.g., 200-400 nm) to detect any co-eluting impurities.[13]

  • Sample Preparation: Accurately weigh a sample of your purified compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[13]

  • Data Analysis: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[13]

References

Technical Support Center: A Guide to the Stability of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability challenges for this compound and similar pyridinone derivatives in solution are susceptibility to hydrolytic degradation, photodegradation, and oxidation.[1] The rate of hydrolytic degradation is highly dependent on the pH of the solution.[1] These compounds are known to be sensitive to light, especially UV radiation, and can be degraded by oxidizing agents.[1]

Q2: How does pH affect the stability of the solution?

A2: Pyridinone derivatives are generally more stable in neutral to slightly acidic conditions.[1] They are susceptible to hydrolysis, which is accelerated in both highly acidic and, particularly, alkaline environments.[1][2] Therefore, maintaining a buffered solution at an optimal pH is crucial for preventing degradation.

Q3: What is the role of temperature in the degradation of this compound?

A3: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[1] Storing solutions of this compound at elevated temperatures can lead to thermal degradation.[1] For optimal stability, solutions should be kept at recommended low temperatures, and prolonged exposure to ambient or higher temperatures should be avoided.

Q4: Is this compound sensitive to light?

A4: Yes, pyridinone derivatives are often sensitive to light, particularly UV radiation, which can induce photochemical degradation.[1] It is recommended to store solutions in amber vials or otherwise protect them from light to minimize this degradation pathway.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Rapid Degradation of the Compound in Solution

Question: I'm observing rapid degradation of my this compound solution, even during short-term storage. What are the likely causes and how can I fix this?

Answer:

Rapid degradation is a common issue that can often be traced back to several environmental factors.

Possible Causes:

  • Incorrect pH: The solution may be too acidic or alkaline, accelerating hydrolytic degradation.[1]

  • Presence of Oxidizing Agents: Trace amounts of oxidizing agents in your solvents or reagents can lead to oxidative degradation.[1]

  • Light Exposure: Direct exposure to light, especially UV, can cause rapid photodegradation.[1]

  • Elevated Temperature: Storing the solution at room temperature or higher can speed up thermal degradation.[1]

Solutions:

  • pH Control: Prepare your solutions using a buffered system to maintain a pH in the neutral to slightly acidic range.[1]

  • Use High-Purity Solvents: Ensure your solvents are of high purity and are de-gassed to remove dissolved oxygen.

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent light exposure.

  • Temperature Control: Store stock and working solutions at recommended refrigerated or frozen temperatures. Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Analytical Results

Question: My HPLC analysis shows inconsistent peak areas or the appearance of unexpected peaks for my compound. What could be the problem?

Answer:

Inconsistent analytical results often point to degradation occurring during sample preparation or analysis.

Possible Causes:

  • On-instrument Degradation: The compound may be degrading in the autosampler while waiting for injection.

  • Mobile Phase Incompatibility: The pH or composition of the mobile phase may be contributing to degradation.

  • Tautomerism: Pyridin-4-ol derivatives can exist in equilibrium with their keto form, Pyridin-4(1H)-one.[1] This can sometimes lead to peak broadening or multiple peaks in chromatographic analyses.[1]

Solutions:

  • Control Autosampler Temperature: If possible, set the autosampler temperature to a lower value (e.g., 4°C) to minimize degradation.

  • Optimize Mobile Phase: Evaluate the pH of your mobile phase. A buffered mobile phase in a neutral to slightly acidic range may improve stability.

  • Method Validation: A forced degradation study can help to identify potential degradation products and ensure your analytical method can separate them from the parent compound.[3][4]

Experimental Protocols

To assist in troubleshooting and ensuring the stability of your compound, we provide the following protocols for a basic forced degradation study. Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4][5]

Protocol 1: Forced Degradation Study

This study will expose the compound to various stress conditions to identify potential degradation products.[4]

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • High-purity water and methanol (or other appropriate solvent)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/PDA)

  • Photostability chamber (optional)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for a set period (e.g., 24 hours).

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a controlled temperature environment (e.g., 60°C) for a set period (e.g., 24 hours).

    • Dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to light (e.g., in a photostability chamber or under a UV lamp) for a defined period.

    • Keep a control sample in the dark at the same temperature.

    • Dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples by HPLC to observe the formation of any degradation products.

Data Interpretation:

The goal is to achieve a modest level of degradation (e.g., 5-20%) to allow for the detection of degradation products without completely consuming the parent compound.

Stress ConditionExpected Outcome
Acid Hydrolysis Potential for degradation.[1]
Base Hydrolysis Likely to show significant degradation.[1][2]
Oxidation Potential for the formation of N-oxides or other oxidation products.[1]
Thermal Degradation rate will increase with temperature.[1]
Photolytic Potential for degradation, especially under UV light.[1]

Visualizing Degradation Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate a potential degradation pathway and a general experimental workflow.

cluster_degradation Potential Degradation Pathways Compound 4-(Hydroxymethyl)-1- methylpyridin-2(1H)-one Hydrolysis Hydrolysis Products Compound->Hydrolysis  pH (Acid/Base) Oxidation Oxidation Products (e.g., N-oxide) Compound->Oxidation  Oxidizing Agents Photodegradation Photodegradation Products Compound->Photodegradation  Light (UV)

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow A Instability Observed (e.g., Degradation, Inconsistent Results) B Identify Potential Stress Factors (pH, Light, Temp, Oxygen) A->B C Design & Execute Forced Degradation Study B->C D Analyze Samples (e.g., HPLC) C->D E Identify Degradation Products & Pathways D->E F Optimize Storage & Handling Conditions E->F G Validate Optimized Conditions F->G

Caption: General workflow for troubleshooting stability issues.

References

Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and Related Pyridinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and other novel pyridinone-based small molecules. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the potential for off-target effects in your experiments. As you navigate the complexities of drug discovery and basic research, ensuring the specificity of your molecular probes is paramount for generating reproducible and translatable data.

The pyridinone scaffold is a versatile pharmacophore found in a wide array of biologically active compounds, exhibiting activities that range from anti-proliferative and anti-viral to receptor antagonism.[1] This versatility, however, necessitates a rigorous approach to validating on-target activity and identifying any unintended molecular interactions that could confound your results. This resource will equip you with the knowledge and experimental frameworks to confidently assess and mitigate off-target effects.

Part 1: Troubleshooting Guide for Unexpected Phenotypes

Encountering an unexpected or inconsistent biological response is a common challenge in experimental pharmacology. This section provides a systematic approach to diagnosing whether these observations stem from off-target activities of your pyridinone compound.

Issue 1: Observed cellular phenotype is inconsistent with the known function of the intended target.
  • Possible Cause: Your pyridinone compound may be interacting with one or more unintended proteins, leading to the activation or inhibition of alternative signaling pathways. This phenomenon, known as polypharmacology, is common among small molecule inhibitors.[2]

  • Troubleshooting Steps:

    • Validate Target Engagement: The first crucial step is to confirm that your compound is binding to its intended target in your experimental system.[3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in intact cells.[5]

    • Employ a Structurally Unrelated Inhibitor: If another inhibitor with a different chemical scaffold targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.[6]

    • Perform a Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should reverse the phenotype induced by your compound.[6] This is a gold-standard method for confirming on-target activity.

Issue 2: The compound exhibits significant cytotoxicity at concentrations required for target inhibition.
  • Possible Cause: The observed cytotoxicity may be an off-target effect, potentially due to the inhibition of essential cellular enzymes like kinases or interaction with ion channels.[5] It is also possible that the compound's solvent (e.g., DMSO) is causing toxicity at higher concentrations.

  • Troubleshooting Steps:

    • Determine the Cytotoxic Threshold: Conduct a cell viability assay (e.g., MTT or trypan blue exclusion) to identify the concentration range that is non-toxic to your cells.[6]

    • Conduct a Kinome-Wide Selectivity Screen: This will identify other kinases that your compound inhibits, providing a broader picture of its off-target profile.[5]

    • Vehicle Control: Always include a vehicle-only control to rule out any effects of the solvent. The final concentration of DMSO should typically be below 0.5%.[6][7]

Issue 3: Inconsistent IC50 values in biochemical or cell-based assays.
  • Possible Cause: Inconsistent results can arise from issues with the compound itself, the experimental setup, or the biological system.[6][7]

  • Troubleshooting Steps:

    • Compound Integrity: Ensure your compound is pure and has not degraded. Verify its identity and purity using methods like HPLC or NMR. Improper storage can lead to degradation, so follow the manufacturer's recommendations.[7][8]

    • Solubility Issues: Poor aqueous solubility can lead to the compound precipitating out of solution, drastically lowering its effective concentration.[7] Visually inspect solutions for precipitates and consider using solubility-enhancing excipients if necessary.

    • Assay Conditions: Standardize all assay parameters, including cell passage number, cell seeding density, incubation times, and reagent concentrations.[6]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the off-target effects of pyridinone-based compounds.

Q1: What are off-target effects and why are they a major concern?

A1: Off-target effects occur when a small molecule binds to and alters the activity of proteins other than its intended biological target.[5] These unintended interactions are a significant concern because they can lead to a misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the intended target.[5] Furthermore, off-target effects can cause cellular toxicity and hinder the translation of preclinical findings to clinical applications.[5]

Q2: How can I proactively assess the off-target profile of my pyridinone compound?

A2: A multi-pronged approach is recommended. In silico methods can predict potential off-target interactions based on the compound's structure, providing a preliminary assessment.[2][9] For experimental validation, large-scale biochemical assays, such as kinome profiling, can screen your compound against a panel of known off-targets.[5] Chemoproteomic approaches can also identify the full spectrum of proteins that interact with your compound in a cellular context.[3]

Q3: What are the best control experiments to differentiate on-target from off-target effects?

A3: The use of appropriate controls is critical. A key control is a close chemical analog of your compound that is inactive against the intended target (a negative control).[5] If this inactive analog does not produce the same phenotype, it suggests the observed effect is on-target. Additionally, as mentioned in the troubleshooting guide, using a structurally dissimilar inhibitor for the same target and performing rescue experiments are powerful validation strategies.[6]

Q4: Can off-target effects ever be beneficial?

A4: Yes, while often considered a liability, off-target effects can sometimes be therapeutically beneficial. This concept, known as polypharmacology, is particularly relevant in complex diseases where modulating multiple targets can be more effective than inhibiting a single target.[3] However, any beneficial off-target effects must be carefully characterized and understood.

Part 3: Experimental Protocols and Data Interpretation

To aid in your experimental design, here are summarized protocols for key validation assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of your pyridinone compound to its target protein within intact cells.[5]

  • Methodology:

    • Cell Treatment: Treat intact cells with your test compound or a vehicle control.[5]

    • Heating: Heat the cell lysates across a range of temperatures.[5]

    • Protein Separation: Separate the soluble protein fraction from the precipitated protein via centrifugation.[5]

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting.[5]

  • Interpretation: A shift in the thermal stability of the target protein in the presence of your compound indicates direct binding.

Diagram 1: CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_heating Lysis & Heating cluster_analysis Analysis start Intact Cells treat_compound Treat with Pyridinone Compound start->treat_compound treat_vehicle Treat with Vehicle Control start->treat_vehicle lysis_compound Lyse Cells treat_compound->lysis_compound lysis_vehicle Lyse Cells treat_vehicle->lysis_vehicle heat_compound Heat Lysate (Temp Gradient) lysis_compound->heat_compound heat_vehicle Heat Lysate (Temp Gradient) lysis_vehicle->heat_vehicle centrifuge_compound Centrifuge heat_compound->centrifuge_compound centrifuge_vehicle Centrifuge heat_vehicle->centrifuge_vehicle wb_compound Western Blot for Soluble Target Protein centrifuge_compound->wb_compound wb_vehicle Western Blot for Soluble Target Protein centrifuge_vehicle->wb_vehicle result Compare Thermal Stability Shift wb_compound->result wb_vehicle->result Troubleshooting_Decision_Tree start Unexpected Phenotype Observed q1 Is target engagement confirmed (e.g., CETSA)? start->q1 a1_no Problem may be compound stability, solubility, or assay conditions. q1->a1_no No q2 Does a structurally different inhibitor cause the same phenotype? q1->q2 Yes a2_yes High confidence in ON-TARGET effect. q2->a2_yes Yes q3 Does an inactive analog (negative control) replicate the phenotype? q2->q3 No a3_yes High likelihood of OFF-TARGET effect. q3->a3_yes Yes a3_no On-target effect is likely. Consider rescue experiments for confirmation. q3->a3_no No

References

Technical Support Center: Scaling Up the Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this compound for preclinical studies. Here, we address common challenges and provide practical, field-tested solutions to ensure a smooth and efficient scale-up process.

Section 1: Synthesis Overview and Key Considerations

The synthesis of this compound is a critical step in its development as a potential therapeutic agent. While laboratory-scale synthesis may be straightforward, scaling up production for preclinical trials introduces a new set of challenges that can impact yield, purity, and safety. This guide will walk you through potential hurdles and offer troubleshooting strategies to overcome them.

General Synthetic Approach

While multiple synthetic routes to pyridin-2(1H)-one derivatives exist, a common strategy involves the construction of the pyridinone ring followed by functional group manipulation. For this compound, a plausible route could involve the synthesis of a 4-substituted pyridinone precursor, followed by methylation of the nitrogen and modification of the 4-position to introduce the hydroxymethyl group.

Critical Parameters for Scale-Up

Successfully scaling up any chemical synthesis requires careful attention to several key factors. These include:

  • Heat and Mass Transfer: Inefficient mixing and heat dissipation can lead to localized "hot spots," promoting side reactions and reducing yield.[1]

  • Reagent Addition: The rate and method of reagent addition become more critical at larger scales to maintain control over the reaction.

  • Solvent Selection: Solvents that are suitable for lab-scale reactions may not be ideal for large-scale production due to cost, safety, or purification concerns.

  • Work-up and Purification: Procedures that are simple in the lab, such as chromatography, can become bottlenecks during scale-up. Crystallization is often a more practical approach for large quantities.[1]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.

Issue 1: Low Overall Yield

Question: My reaction works well on a small scale, but the yield drops significantly when I try to produce larger quantities. What are the likely causes and how can I improve it?

Answer: A drop in yield during scale-up is a common problem and can be attributed to several factors:

  • Suboptimal Reaction Conditions: High temperatures required for some pyridone syntheses can be difficult to maintain uniformly in large reactors, leading to incomplete reactions.[2]

  • Inefficient Mixing: Inadequate agitation can result in localized concentration gradients, which can favor the formation of side products.

  • Mass and Heat Transfer Limitations: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to thermal runaway and degradation of starting materials or the final product.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Systematically evaluate the effect of temperature and reaction duration on a smaller scale to identify the optimal conditions before moving to a larger reactor.

  • Ensure Efficient Stirring: Use an appropriately sized reactor with an overhead stirrer that provides good mixing throughout the reaction vessel.

  • Controlled Reagent Addition: Add reagents slowly and at a controlled temperature to manage exothermic events.

  • Inert Atmosphere: Pyridinone compounds can be sensitive to oxidation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent degradation.[1]

Issue 2: Formation of Impurities and Side Products

Question: I am observing multiple spots on my TLC plate, and my final product is difficult to purify. What are the likely side products, and how can I minimize their formation?

Answer: The formation of impurities is a significant challenge in pyridinone synthesis. Common side products can include:

  • Regioisomers: If the cyclization step can occur in multiple ways, a mixture of isomers may be formed.[1]

  • Dimerization: The reactive nature of the pyridinone ring can lead to self-condensation or dimerization, especially at high concentrations or temperatures.[1]

  • Incomplete Reactions: Unreacted starting materials or intermediates can contaminate the final product.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use techniques like TLC or LC-MS to track the progress of the reaction and identify the formation of side products early on.[2]

  • Control Stoichiometry: Ensure the precise measurement of all reactants to minimize side reactions caused by an excess of any one component.[2]

  • Optimize Reaction Conditions: Adjusting the temperature, solvent, and catalyst can significantly influence the product distribution and minimize the formation of unwanted byproducts.

Issue 3: Purification Challenges

Question: Purifying my this compound by column chromatography is difficult and results in significant product loss. Are there better methods for large-scale purification?

Answer: Column chromatography is often impractical for large-scale purification due to the cost of silica gel and solvents, as well as the time required. Recrystallization is generally the preferred method for purifying solid compounds at scale.[1]

Troubleshooting Steps for Purification:

  • Identify a Suitable Recrystallization Solvent: The ideal solvent will dissolve the compound when hot but have low solubility when cold. A solvent screen should be performed on a small scale to identify the best solvent or solvent system.

  • Optimize Crystallization Conditions: Factors such as the cooling rate and the use of seed crystals can significantly impact the crystal size and purity of the final product.

  • Address Product Solubility: If the product is highly soluble in the reaction solvent, consider a solvent swap to a solvent in which the product is less soluble to induce precipitation.[1]

Issue 4: Stability of the Final Compound

Question: My purified this compound seems to degrade over time. What are the stability issues, and how can I store it properly?

Answer: Pyridinone derivatives can be susceptible to degradation, particularly oxidation and light sensitivity. The hydroxymethyl group can also be a site for decomposition.

Storage Recommendations:

  • Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Protection from Light: Use amber-colored vials or store the compound in the dark to prevent photodegradation.

  • Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down decomposition.

Section 3: Experimental Protocols and Data

Illustrative Synthetic Scheme

G A 4-Substituted Pyridine B N-Oxidation A->B Oxidizing Agent C Rearrangement/Substitution B->C e.g., Acetic Anhydride D Pyridin-2(1H)-one Core C->D E N-Methylation D->E Methylating Agent (e.g., MeI, DMS) F 4-(Substituted)-1-methylpyridin-2(1H)-one E->F G Functional Group Transformation F->G Reduction or Hydrolysis H This compound G->H

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Decision Tree

G Start Low Yield or Purity Issue CheckReaction Review Reaction Conditions Start->CheckReaction CheckPurity Analyze Impurity Profile Start->CheckPurity Temp Optimize Temperature CheckReaction->Temp Mixing Improve Agitation CheckReaction->Mixing Stoich Verify Stoichiometry CheckReaction->Stoich Purification Optimize Purification CheckPurity->Purification SideReactions Identify Side Products (NMR, MS) CheckPurity->SideReactions Success Successful Scale-Up Temp->Success Mixing->Success Stoich->Success Recrystallization Develop Recrystallization Protocol Purification->Recrystallization Chromatography Modify Chromatography Conditions Purification->Chromatography Recrystallization->Success Chromatography->Success MinimizeSideReactions Adjust Conditions to Minimize Side Reactions SideReactions->MinimizeSideReactions MinimizeSideReactions->Success

Caption: Decision tree for troubleshooting scale-up issues.

Tabulated Data for Scale-Up Considerations
ParameterLab Scale (1-10 g)Pilot Scale (100 g - 1 kg)Key Considerations for Scale-Up
Reactor Round-bottom flaskJacketed glass reactorEnsure adequate mixing and heat transfer.
Heating/Cooling Heating mantle, ice bathCirculating heating/cooling bathPrecise temperature control is crucial.
Stirring Magnetic stir barOverhead mechanical stirrerAvoid dead zones and ensure homogeneity.
Reagent Addition Syringe, dropping funnelAddition pumpControl addition rate to manage exotherms.
Purification Column chromatographyRecrystallization, filtrationChromatography is often not scalable.
Drying Rotary evaporatorVacuum ovenEfficiently remove residual solvents.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns include managing exothermic reactions to prevent thermal runaway, handling potentially hazardous reagents and solvents in larger quantities, and ensuring adequate ventilation. A thorough risk assessment should be conducted before any scale-up activities.

Q2: Can I use flow chemistry for the synthesis of this compound?

A2: Flow chemistry can be an excellent alternative for scaling up certain reactions. It offers superior heat and mass transfer, which can lead to better control, higher yields, and improved safety, especially for hazardous or highly exothermic reactions.[3]

Q3: How do I choose the right solvent for a large-scale reaction?

A3: When selecting a solvent for scale-up, consider its cost, boiling point, safety profile (flammability, toxicity), and environmental impact. The solvent must also be compatible with your reaction and facilitate easy product isolation.

Q4: My final product is an oil, not a solid. How can I purify it at a larger scale?

A4: If your product is an oil, large-scale purification can be challenging. Options include distillation (if the compound is thermally stable), liquid-liquid extraction, or converting the oil to a solid salt or derivative that can be purified by recrystallization and then converted back to the desired product.

Q5: What analytical techniques are essential for quality control during scale-up?

A5: Essential analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) to confirm the molecular weight. Residual solvent analysis by Gas Chromatography (GC) is also important for preclinical materials.

References

Technical Support Center: Method Refinement for Quantifying 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (4-HMP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in quantifying 4-HMP in biological matrices. The methodologies and advice provided herein are grounded in established bioanalytical principles and regulatory guidelines to ensure data integrity and reliability.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the development and validation of a quantitative method for 4-HMP.

Q1: What are the key challenges in quantifying 4-HMP in biological samples like plasma and urine?

A1: The primary challenges in quantifying 4-HMP stem from its physicochemical properties. As a relatively polar small molecule, it can be difficult to achieve high retention on traditional reversed-phase liquid chromatography (RPLC) columns, potentially leading to co-elution with endogenous interferences. Furthermore, matrix effects, particularly ion suppression in electrospray ionization (ESI) mass spectrometry, can significantly impact assay accuracy and precision.[1][2] Analyte stability during sample collection, processing, and storage is another critical consideration that must be thoroughly evaluated.[3]

Q2: Which analytical technique is most suitable for the quantification of 4-HMP?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like 4-HMP in complex biological matrices.[1] This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte while minimizing the impact of interfering substances. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring a specific precursor-to-product ion transition for the analyte.[4][5]

Q3: How do I choose an appropriate internal standard (IS) for 4-HMP analysis?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., 4-HMP-d3). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing similar matrix effects and extraction recovery, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties (polarity, pKa, and ionization efficiency) can be used. The IS should be added to the samples as early as possible in the sample preparation workflow to account for variability in all subsequent steps.

Q4: What are the regulatory guidelines I should follow for method validation?

A4: Bioanalytical method validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7] These guidelines outline the necessary experiments to demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability. Key validation parameters include calibration curve, accuracy, precision, selectivity, matrix effect, recovery, and stability assessments.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the quantification of 4-HMP.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column overload. 3. Secondary interactions with the stationary phase.1. Adjust Mobile Phase pH: 4-HMP is a polar molecule. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a consistent ionization state and improve peak shape. 2. Reduce Injection Volume/Concentration: Inject a lower concentration of the analyte to check for column overload. 3. Change Column Chemistry: Consider a column with a different stationary phase (e.g., HILIC for polar compounds) or end-capping to minimize secondary interactions.
Low Analyte Recovery 1. Inefficient sample preparation (LLE or SPE). 2. Analyte instability. 3. Adsorption to labware.1. Optimize Extraction: For Liquid-Liquid Extraction (LLE), test different organic solvents and pH conditions. For Solid-Phase Extraction (SPE), screen different sorbents (e.g., mixed-mode or polymeric) and optimize wash and elution steps.[7][8] 2. Assess Stability: Perform stability tests at each step of the sample handling and preparation process to identify potential degradation.[3] 3. Use Low-Binding Labware: Employ low-adsorption polypropylene tubes and plates to minimize loss of the analyte.
High Matrix Effect / Ion Suppression 1. Co-elution with endogenous matrix components (e.g., phospholipids). 2. Inadequate sample cleanup.1. Improve Chromatographic Separation: Modify the LC gradient to better separate 4-HMP from the void volume and regions where phospholipids typically elute. 2. Enhance Sample Preparation: Implement a more rigorous sample cleanup method. SPE is generally more effective at removing interfering matrix components than protein precipitation.[1][9] A phospholipid removal plate can also be incorporated. 3. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience the same degree of ion suppression, thereby providing accurate correction.
Inconsistent Internal Standard (IS) Response 1. Inconsistent addition of IS. 2. IS instability. 3. Matrix effects impacting the IS differently than the analyte (if not a SIL-IS).1. Verify Pipetting Accuracy: Ensure precise and consistent addition of the IS to all samples, standards, and QCs. 2. Evaluate IS Stability: Confirm the stability of the IS in the biological matrix under the same conditions as the analyte. 3. Select a Better Structural Analog: If using an analog IS, choose one with closer physicochemical properties to 4-HMP.
Poor Sensitivity / Low Signal-to-Noise (S/N) 1. Suboptimal mass spectrometer parameters. 2. Inefficient ionization. 3. Sample dilution during preparation.1. Optimize MS Parameters: Infuse a standard solution of 4-HMP to optimize source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential). 2. Adjust Mobile Phase: Add modifiers like formic acid or ammonium formate to the mobile phase to promote protonation and enhance ionization efficiency in positive ESI mode. 3. Concentrate the Sample: Incorporate an evaporation and reconstitution step after extraction to concentrate the analyte before injection.

III. Experimental Protocols

The following protocols provide a starting point for method development and can be optimized as needed.

A. Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed for the cleanup and concentration of 4-HMP from plasma, which is crucial for minimizing matrix effects.

Materials:

  • Mixed-mode cation exchange SPE cartridges/plates

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) spiking solution

  • Human plasma samples, calibration standards, and quality controls (QCs)

Procedure:

  • Sample Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 20 µL of IS spiking solution. Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex for another 10 seconds.

  • SPE Conditioning: Condition the SPE plate wells with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE plate.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute 4-HMP and the IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial/plate for LC-MS/MS analysis.

Rationale for SPE Protocol Choices A mixed-mode cation exchange sorbent is selected based on the presumed ability of the pyridinone ring's nitrogen to be protonated, allowing for strong retention via ionic interactions. The wash steps are designed to remove polar interferences (acidic water wash) and less polar, non-specifically bound interferences (methanol wash). Elution is achieved using a basic methanolic solution to neutralize the charge on the analyte, releasing it from the sorbent. This multi-step cleanup is superior to simple protein precipitation for reducing matrix effects.[1]
B. LC-MS/MS Analysis

This section outlines a hypothetical, yet scientifically grounded, LC-MS/MS method for 4-HMP.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 column with polar end-capping (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point. For enhanced retention of this polar analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be evaluated.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Hypothetical MRM Transitions:

    • 4-HMP: Precursor [M+H]⁺: m/z 140.1 → Product: m/z 122.1 (Loss of H₂O)

    • 4-HMP (Qualifier): Precursor [M+H]⁺: m/z 140.1 → Product: m/z 94.1 (Loss of H₂O and CO)

    • IS (e.g., 4-HMP-d3): Precursor [M+H]⁺: m/z 143.1 → Product: m/z 125.1 (Loss of H₂O)

Justification for MS/MS Transitions The proposed precursor ion for 4-HMP in positive ESI mode is the protonated molecule [M+H]⁺. The primary fragmentation (product ion) is predicted to be the loss of a water molecule from the hydroxymethyl group, a common fragmentation pathway for alcohols. A secondary, qualifier transition could involve the subsequent loss of carbon monoxide from the pyridinone ring. These transitions should be empirically optimized by infusing a standard solution of the analyte into the mass spectrometer.[5]

IV. Visualizations

Workflow for Method Development and Troubleshooting

G cluster_0 Method Development cluster_1 Troubleshooting Dev Initial Method Setup (LC & MS Parameters) Prep Sample Preparation (SPE, LLE, or PPT) Dev->Prep Val Method Validation (FDA/EMA Guidelines) Prep->Val Issue Identify Issue (e.g., Poor Peak Shape, Low Recovery) Val->Issue Problem Encountered Cause Investigate Potential Causes (e.g., Matrix Effects, Instability) Issue->Cause Optimize Systematic Optimization (Adjust Parameters) Cause->Optimize Reval Partial Re-validation Optimize->Reval Reval->Val Implement Solution

Caption: A logical workflow for developing and troubleshooting a bioanalytical method for 4-HMP.

Decision Tree for Sample Preparation Method Selection

G Start Start: Need to quantify 4-HMP in biological matrix IsPolar Is 4-HMP a polar analyte? Start->IsPolar HighThroughput Is high throughput critical? IsPolar->HighThroughput Yes HighCleanup Is highest level of cleanup required? HighThroughput->HighCleanup No PPT Protein Precipitation (PPT) + Fast, simple - High matrix effects HighThroughput->PPT Yes LLE Liquid-Liquid Extraction (LLE) + Better cleanup than PPT - Solvent intensive HighCleanup->LLE No SPE Solid-Phase Extraction (SPE) + Best cleanup, reduces matrix effects - More complex, higher cost HighCleanup->SPE Yes

Caption: Decision tree guiding the selection of an appropriate sample preparation technique.

V. References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. --INVALID-LINK--

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. --INVALID-LINK--

  • Zou, Y., et al. (2014). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Asian Journal of Chemistry.

  • Weng, N., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.

  • Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to enable robust plasma proteomics for large clinical studies. Proteomics – Clinical Applications.

  • Baranowska, I., & Wilczek, A. (2009). The stability of pyridinium crosslinks in urine and serum. Clinical Chimica Acta.

  • Robins, S. P. (1982). Determination of pyridinoline and deoxypyridinoline in urine, with special attention to retaining their stability. Methods in Enzymology.

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.

  • ResearchGate. (n.d.). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements.

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide.

  • Zhu Research Group. (n.d.). Sample preparation.

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.

  • Weng, N., et al. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International.

  • Spectrum: Concordia University Research Repository. (2018). Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS.

  • PubMed. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.

  • Patil, S., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry.

  • PubMed Central. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS.

  • Zou, Y., et al. (2014). Determination of Morphine in Urine by HPLC Using Ion-Pair Extraction. Asian Journal of Chemistry.

  • PubMed Central. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy.

  • PubMed. (2002). Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure.

  • MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma.

  • Springer Protocols. (2019). Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS.

  • ResearchGate. (2025). Liquid chromatography-electro spray ionization-tandem mass spectroscopy method for the quantification of alogliptin in spiked human plasma.

  • ResearchGate. (n.d.). Full list of the MS/MS transitions for analytes and internal standards.

  • PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.

  • Waters. (n.d.). Development of a New UPLC-MS Method for Systematic Toxicological Analysis.

  • MDPI. (2019). Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review.

  • Waters. (n.d.). Targeted Metabolomics and Lipidomics.

  • PubMed. (2022). An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma.

  • International Journal of Bioassays. (n.d.). bioanalytical method development and validation of linagliptin in plasma through lc- ms/ms .

  • BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry Analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.

  • ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?

References

Validation & Comparative

Navigating the Fibrotic Landscape: A Comparative Guide to Anti-Fibrotic Therapies for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and professionals in drug development, the management of idiopathic pulmonary fibrosis (IPF) presents a significant challenge. This progressive and ultimately fatal lung disease is characterized by the relentless accumulation of scar tissue, leading to a devastating decline in respiratory function.[1] The core of IPF pathogenesis lies in an aberrant wound healing response within the lung interstitium, where recurrent micro-injuries to alveolar epithelial cells trigger a cascade of pro-fibrotic signaling.[2][3] This pathological process involves the proliferation and activation of fibroblasts and their differentiation into myofibroblasts, which excessively deposit extracellular matrix proteins, irreversibly remodeling the lung architecture.[1]

This guide provides an in-depth comparison of three distinct therapeutic strategies aimed at intercepting this fibrotic cascade, moving beyond a simple product-to-product analysis to a broader examination of mechanistic approaches. We will dissect the efficacy and underlying principles of a pyridinone-based inhibitor, a monoclonal antibody targeting a key growth factor, and a novel small molecule modulating G-protein coupled receptors. This comparative analysis is designed to offer a nuanced understanding of the current and emerging landscape of anti-fibrotic therapies.

The Pyridinone Approach: Pirfenidone's Multifaceted Inhibition

Pirfenidone, a pyridinone derivative, stands as a cornerstone in the current treatment paradigm for IPF.[4] Its efficacy is attributed to a combination of anti-fibrotic, anti-inflammatory, and antioxidant properties, reflecting a broad-spectrum approach to mitigating the complex pathophysiology of IPF.[5][6]

Mechanism of Action

The precise molecular mechanism of pirfenidone is not fully elucidated, but it is known to modulate several key signaling pathways involved in fibrosis.[7] It downregulates the production of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[6] By inhibiting these pathways, pirfenidone effectively reduces fibroblast proliferation and collagen synthesis, two critical events in the formation of fibrotic lesions.[6]

pirfenidone_mechanism TGF-β TGF-β Fibroblast Fibroblast Proliferation TGF-β->Fibroblast TNF-α TNF-α TNF-α->Fibroblast Collagen Collagen Synthesis Fibroblast->Collagen Pirfenidone Pirfenidone Pirfenidone->TGF-β Pirfenidone->TNF-α Pirfenidone->Fibroblast

Figure 1: Pirfenidone's inhibitory effects on key pro-fibrotic pathways.

Clinical Efficacy

Multiple large-scale, randomized, placebo-controlled clinical trials, including the CAPACITY and ASCEND studies, have demonstrated the clinical benefit of pirfenidone in patients with IPF.[8] The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a key measure of lung function.[9] Pooled data from these studies showed that pirfenidone significantly slowed the rate of FVC decline over 12 months, prolonged progression-free survival, and reduced mortality.[8]

Targeting Connective Tissue Growth Factor: The Monoclonal Antibody Strategy of Pamrevlumab (FG-3019)

Pamrevlumab (FG-3019) represents a more targeted therapeutic approach, employing a human monoclonal antibody to neutralize a specific pro-fibrotic mediator.[10] This strategy is based on the rationale that inhibiting a central node in the fibrotic signaling network can effectively halt disease progression.

Mechanism of Action

Pamrevlumab specifically binds to Connective Tissue Growth Factor (CTGF), also known as CCN2.[11] CTGF is a matricellular protein that is overexpressed in fibrotic tissues and plays a crucial role in mediating the downstream effects of TGF-β.[11] By binding to CTGF, pamrevlumab prevents its interaction with cell surface receptors, thereby inhibiting fibroblast proliferation, extracellular matrix deposition, and cell adhesion.[12]

pamrevlumab_mechanism TGF-β TGF-β CTGF CTGF TGF-β->CTGF Upregulates Receptor Cell Surface Receptor CTGF->Receptor Pamrevlumab Pamrevlumab Pamrevlumab->CTGF Binds & Inhibits Fibrosis Fibroblast Activation & ECM Deposition Receptor->Fibrosis

Figure 2: Pamrevlumab's targeted inhibition of the CTGF pathway.

Clinical Efficacy

Phase 2 clinical trials of pamrevlumab in patients with IPF have shown promising results.[13] In a randomized, double-blind, placebo-controlled study, pamrevlumab demonstrated a significant reduction in the decline of FVC compared to placebo over 48 weeks.[12] Furthermore, quantitative high-resolution computed tomography (HRCT) analysis suggested a potential for pamrevlumab to stabilize or even reverse lung fibrosis in some patients.[13]

A Novel Small Molecule Approach: PBI-4050's Modulation of G-Protein Coupled Receptors

PBI-4050 (also known as fezagepras) introduces a third, distinct mechanistic approach to anti-fibrotic therapy. This orally active small molecule targets G-protein coupled receptors (GPCRs) that are involved in fibrotic and inflammatory signaling pathways.

Mechanism of Action

The clinical development of fezagepras for IPF was halted by Liminal BioSciences in June 2021 based on interim data from a Phase 1 trial.[14][15] However, its mechanism of action remains of scientific interest. Fezagepras was designed to modulate the activity of multiple receptors involved in metabolic, inflammatory, and fibrotic processes.[14] Preclinical studies in animal models of pulmonary fibrosis indicated that it could reduce the levels of molecules that promote tissue scarring.[14]

Clinical Efficacy

A Phase 2 clinical trial (NCT02538536) evaluated the safety and efficacy of PBI-4050 in IPF patients, both as a monotherapy and in combination with the approved treatments, pirfenidone and nintedanib.[15] The results showed that patients receiving PBI-4050 alone or in combination with nintedanib had stable lung function over three months.[15] However, a significant decline in lung function was observed in the group receiving PBI-4050 in combination with pirfenidone, suggesting a potential drug-drug interaction.[16]

Comparative Efficacy and Methodologies

To provide a clear, objective comparison, the following table summarizes the key characteristics and clinical trial data for the three inhibitors discussed.

FeaturePirfenidonePamrevlumab (FG-3019)PBI-4050 (fezagepras)
Mechanism of Action Multifactorial: Anti-fibrotic, anti-inflammatory, antioxidant; inhibits TGF-β and TNF-α.[6]Targeted: Monoclonal antibody against Connective Tissue Growth Factor (CTGF).[11]Modulator of G-protein coupled receptors involved in fibrosis and inflammation.[14]
Route of Administration Oral.[4]Intravenous infusion.[12]Oral.[15]
Key Efficacy Endpoint Slowed rate of FVC decline.[8]Reduced decline in FVC.[12]Stable FVC (monotherapy or with nintedanib); decline with pirfenidone.[16]
Development Status Approved for IPF treatment.[4]Investigational; has undergone Phase 2 trials.[13]Clinical development for IPF halted.[14]

Experimental Protocols: Assessing Efficacy in IPF Clinical Trials

The evaluation of anti-fibrotic therapies for IPF relies on standardized and validated methodologies to ensure the reliability and comparability of data across studies.

Measurement of Forced Vital Capacity (FVC)

FVC is a cornerstone for assessing lung function in IPF and serves as a primary endpoint in most clinical trials.[9]

Step-by-Step Protocol:

  • Patient Preparation: The patient is seated comfortably and instructed on the procedure. A nose clip is applied to prevent air from escaping through the nostrils.

  • Maximal Inhalation: The patient is instructed to take the deepest breath possible.

  • Forced Exhalation: The patient then exhales as forcefully and completely as possible into a spirometer.

  • Data Recording: The spirometer measures the total volume of air exhaled, which is the FVC.

  • Quality Control: The procedure is repeated at least three times to ensure reproducibility, with the highest value being recorded. Strict quality control measures are essential to minimize variability.[17]

fvc_workflow Start Start FVC Measurement Prep Patient Preparation (Seated, Nose Clip) Start->Prep Inhale Maximal Inhalation Prep->Inhale Exhale Forced and Complete Exhalation into Spirometer Inhale->Exhale Record Spirometer Records FVC Value Exhale->Record Repeat Repeat ≥ 3 times? Record->Repeat Repeat->Inhale Yes End End Measurement Repeat->End No

Figure 3: Standardized workflow for Forced Vital Capacity (FVC) measurement.

Quantitative High-Resolution Computed Tomography (HRCT)

HRCT provides detailed images of the lung parenchyma, allowing for the visualization and quantification of fibrotic changes.[18]

Methodology Overview:

  • Image Acquisition: Thin-slice CT scans of the lungs are acquired using a standardized protocol.

  • Image Analysis: Specialized software is used to perform a quantitative analysis of the HRCT images.[19] This can involve deep learning-based algorithms to identify and quantify the extent of fibrotic features such as honeycombing, reticular patterns, and traction bronchiectasis.[19][20]

  • Fibrosis Score: The software generates a quantitative fibrosis score, which represents the percentage of lung tissue affected by fibrosis.

  • Longitudinal Assessment: By comparing HRCT scans taken at different time points, researchers can assess the progression of lung fibrosis and the effect of treatment.[18]

Conclusion

The therapeutic landscape for idiopathic pulmonary fibrosis is evolving, with diverse strategies being explored to combat this devastating disease. Pirfenidone, with its broad-spectrum anti-fibrotic and anti-inflammatory effects, has established a benchmark for treatment. In contrast, Pamrevlumab offers a highly targeted approach by neutralizing a key pro-fibrotic mediator, CTGF, with promising results in early clinical trials. The investigation of PBI-4050, despite its discontinued development for IPF, highlights the ongoing exploration of novel mechanisms, such as the modulation of GPCRs.

This comparative guide underscores the importance of understanding the distinct mechanistic underpinnings of these inhibitors. For the research and drug development community, this knowledge is critical for designing the next generation of anti-fibrotic therapies, potentially involving combination strategies that target multiple pathways in the complex fibrotic cascade. The continued refinement of experimental methodologies, such as quantitative HRCT, will be instrumental in accurately assessing the efficacy of these novel treatments and ultimately improving outcomes for patients with IPF.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery for neurodegenerative diseases, the modulation of epigenetic factors has emerged as a promising therapeutic strategy. Among the key players in the epigenetic machinery, histone deacetylases (HDACs) have garnered significant attention. These enzymes play a crucial role in regulating gene expression by altering chromatin structure, and their dysregulation has been implicated in the pathology of Alzheimer's, Parkinson's, and Huntington's diseases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of compounds, the 4-(hydroxymethyl)-1-methylpyridin-2(1H)-one analogs, as potential HDAC inhibitors. We will explore the chemical features governing their inhibitory activity and compare their potential with established HDAC inhibitors, supported by experimental data and detailed protocols for their evaluation.

The Rationale for Targeting Histone Deacetylases in Neurodegeneration

Histone deacetylases are a family of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] In neurodegenerative disorders, aberrant HDAC activity can lead to the silencing of genes essential for neuronal survival, synaptic plasticity, and memory formation.[2] Inhibition of HDACs can restore the acetylation of histones, leading to a more open chromatin state and the re-expression of these critical genes.[3] Furthermore, HDAC inhibitors have been shown to exert neuroprotective effects through various mechanisms, including the suppression of pro-apoptotic factors and the modulation of microglial-mediated inflammation.[2]

The therapeutic potential of HDAC inhibitors is underscored by the existence of several FDA-approved drugs for cancer treatment, such as Vorinostat (SAHA) and Romidepsin. However, the development of HDAC inhibitors for neurodegenerative diseases presents unique challenges, including the need for blood-brain barrier permeability and isoform selectivity to minimize off-target effects.

The this compound Scaffold: A Promising Chemotype for HDAC Inhibition

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[4] Analogs based on this structure have shown potential as HDAC inhibitors. The this compound scaffold, in particular, offers several advantages for the design of novel HDAC inhibitors. The hydroxymethyl group at the 4-position can be readily functionalized to introduce a zinc-binding group (ZBG), a critical pharmacophoric element for HDAC inhibition. The 1-methyl group can influence solubility and cell permeability, while the pyridinone ring itself can serve as a scaffold for orienting the ZBG and a "cap" group that interacts with the surface of the enzyme.

A general pharmacophore model for HDAC inhibitors consists of three key components:

  • Zinc-Binding Group (ZBG): This group chelates the zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity. Common ZBGs include hydroxamic acids, thiols, and carboxylic acids.[5]

  • Linker: This is a flexible or rigid chain that connects the ZBG to the cap group and positions the ZBG correctly within the active site.

  • Cap Group: This is typically a larger, often aromatic or heterocyclic, group that interacts with the rim of the active site, contributing to the inhibitor's potency and isoform selectivity.[5]

HDAC_Inhibitor_Pharmacophore cluster_HDAC ZBG Zinc-Binding Group (e.g., Hydroxamic Acid) Linker Linker (Aliphatic or Aromatic) ZBG->Linker Covalent Bond Zinc Zn2+ ZBG->Zinc Chelation Cap Cap Group (Surface Recognition) Linker->Cap Covalent Bond HDAC HDAC Active Site Cap->HDAC Surface Interaction

Structure-Activity Relationship of Pyridinone-Based HDAC Inhibitors

While specific SAR studies on this compound analogs are still emerging, we can infer key relationships from studies on related pyridinone and heterocyclic HDAC inhibitors.

1. The Nature of the Zinc-Binding Group:

The choice of ZBG is paramount for potent HDAC inhibition. For analogs derived from the 4-(hydroxymethyl) position, this would typically involve converting the alcohol to a group capable of chelating the active site zinc.

  • Hydroxamic Acids (-CONHOH): This is one of the most potent ZBGs and is present in several approved HDAC inhibitors like Vorinostat (SAHA).[6] Analogs of this compound functionalized with a hydroxamic acid are expected to exhibit strong HDAC inhibitory activity.

  • Thiols (-SH): Thiol-containing compounds have also been developed as effective HDAC inhibitors, with some showing improved selectivity profiles compared to hydroxamic acids.[7]

  • Carboxylic Acids (-COOH): While generally less potent than hydroxamic acids, carboxylic acids can also function as ZBGs.

2. The Influence of the Linker:

The linker region connects the ZBG to the pyridinone core. Its length and rigidity are crucial for optimal positioning of the ZBG in the narrow active site channel of HDACs.

  • Linker Length: Studies on other HDAC inhibitor scaffolds have shown that the optimal linker length is typically 5-6 methylene units.[5] For our target scaffold, this would correspond to the chain length extending from the 4-position of the pyridinone ring.

  • Linker Rigidity: Introducing rigid elements like double bonds or aromatic rings into the linker can impact isoform selectivity.

3. The Role of the "Cap" Group:

In the case of this compound analogs, the pyridinone ring itself and any additional substituents can be considered part of the cap group. Modifications to this part of the molecule can significantly influence interactions with the surface of the HDAC enzyme, thereby affecting both potency and isoform selectivity.

  • Substitutions on the Pyridinone Ring: The introduction of bulky or hydrophobic groups at other positions on the pyridinone ring could enhance interactions with the hydrophobic regions at the rim of the HDAC active site, potentially leading to increased potency and selectivity.

Comparative Performance with Alternative HDAC Inhibitors

To contextualize the potential of this compound analogs, it is essential to compare their expected performance with that of established HDAC inhibitors from different chemical classes. The following table summarizes the inhibitory activities (IC50 values) of several well-characterized HDAC inhibitors against various HDAC isoforms.

InhibitorChemical ClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference
Vorinostat (SAHA) Hydroxamic Acid4.4 - 13.231.6 - 77.2>8,9084827[6][8]
Trichostatin A (TSA) Hydroxamic Acid~2~2~3~10~50[9]
Romidepsin (FK228) Cyclic Peptide~1~2-~20-[3]
Entinostat (MS-275) Benzamide26.2 - 41.859.3 - 89.1>10,000>10,000>10,000[8]
Tubacin Selective HDAC6 Inhibitor>10,000>10,000>10,000~4>10,000[3]

Note: IC50 values can vary depending on the assay conditions.

This table highlights the diversity in potency and isoform selectivity among different classes of HDAC inhibitors. Hydroxamic acid-based inhibitors like Vorinostat and Trichostatin A are generally potent, pan-HDAC inhibitors, while others like Entinostat show selectivity for Class I HDACs. The goal in designing novel this compound analogs would be to achieve high potency, ideally with selectivity for specific HDAC isoforms implicated in neurodegeneration, such as HDAC1, HDAC2, HDAC3, and HDAC6.[2][8]

Experimental Workflows for Evaluating HDAC Inhibitory Activity

The evaluation of novel HDAC inhibitors requires robust and reliable experimental assays. Here, we provide detailed protocols for two commonly used methods: an in vitro fluorogenic assay and a cell-based activity assay.

In Vitro Fluorogenic HDAC Activity Assay

This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme. It utilizes a fluorogenic substrate that becomes fluorescent upon deacetylation by the HDAC enzyme and subsequent cleavage by a developer enzyme.

Materials:

  • Purified recombinant HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer (containing trypsin)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Protocol:

  • Prepare Reagents:

    • Dilute the HDAC enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a working solution of the fluorogenic HDAC substrate in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. Ensure the final DMSO concentration is below 1%.

  • Assay Setup:

    • To the wells of the 96-well plate, add 25 µL of Assay Buffer.

    • Add 5 µL of the diluted test compound or control to the respective wells.

    • Add 20 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells.

  • Enzyme Reaction:

    • Initiate the reaction by adding 50 µL of the HDAC substrate working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Development and Measurement:

    • Stop the reaction by adding 50 µL of the Developer solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In_Vitro_HDAC_Assay

Cell-Based HDAC Activity Assay

This assay measures the HDAC activity within intact cells, providing a more physiologically relevant assessment of a compound's efficacy. It utilizes a cell-permeable fluorogenic substrate.

Materials:

  • Cultured cells (e.g., neuronal cell line, primary neurons)

  • Cell culture medium

  • Cell-permeable fluorogenic HDAC substrate

  • Lysis/Developer Solution

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Trichostatin A)

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 440-460 nm)

Protocol:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds or positive control for a desired period (e.g., 2-24 hours). Include a vehicle control (DMSO).

  • Assay Procedure:

    • Remove the culture medium and wash the cells once with Assay Buffer.

    • Add the cell-permeable HDAC substrate diluted in culture medium to each well.

    • Incubate the plate at 37°C for 1-3 hours.

    • Add the Lysis/Developer Solution to each well and shake the plate for 1-2 minutes.

    • Incubate the plate for 15 minutes at 37°C.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the in vitro assay.[10]

Cell_Based_HDAC_Assay

Signaling Pathways and Concluding Remarks

The inhibition of HDACs by compounds such as the this compound analogs can have profound effects on neuronal signaling pathways implicated in neurodegeneration. By promoting histone acetylation, these inhibitors can upregulate the expression of neuroprotective genes, including brain-derived neurotrophic factor (BDNF) and heat shock proteins (HSPs).[2] Furthermore, HDAC inhibition can suppress neuroinflammation by reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6 in microglia.[2]

HDAC_Neurodegeneration_Pathway

References

Validating Cellular Target Engagement of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, unequivocally demonstrating that a small molecule binds its intended target within the complex cellular milieu is a cornerstone of modern pharmacology. This guide provides a comprehensive, in-depth comparison of leading methodologies for validating the cellular target engagement of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, a novel compound with potential therapeutic applications. As the specific biological target of this molecule is not yet fully elucidated, this guide will navigate the process from initial target identification to robust validation and downstream functional analysis.

Introduction: The Critical Path of Target Engagement

The journey of a potential therapeutic from a chemical entity to a validated drug is paved with critical milestones, chief among them being the confirmation of target engagement.[1][2] Demonstrating that a compound physically interacts with its intended protein target inside a cell provides the mechanistic foundation for its biological activity and is a key predictor of its potential efficacy.[2][3] This guide will compare and contrast several state-of-the-art techniques to not only identify the unknown cellular interactors of this compound but also to rigorously validate this engagement.

Part 1: Unbiased Target Identification Strategies

When the target of a small molecule is unknown, unbiased approaches are required to identify its binding partners from the entire proteome. Here, we compare two powerful techniques for de novo target discovery.

Method 1: Photo-affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique that utilizes a chemically modified version of the small molecule to covalently "capture" its binding partners upon photoactivation.[4][5] This method provides direct evidence of interaction and can identify even transient or low-affinity binders.

The general workflow for a PAL experiment involves synthesizing a probe by incorporating a photoreactive group (e.g., diazirine, benzophenone, or aryl azide) and a reporter tag (e.g., biotin or a clickable alkyne) into the structure of this compound.[4][5][6][7] This probe is then incubated with live cells, and upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to any interacting proteins.[4][6] The tagged proteins can then be enriched and identified by mass spectrometry.[6][8]

cluster_0 Photo-affinity Labeling Workflow A Synthesize PAL Probe (Compound + Photoreactive Group + Tag) B Incubate Probe with Live Cells A->B C UV Irradiation to Induce Crosslinking B->C D Cell Lysis and Enrichment of Tagged Proteins C->D E Mass Spectrometry for Protein Identification D->E

Caption: Workflow for Photo-affinity Labeling.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies protein targets based on the principle that small molecule binding can stabilize a protein and make it more resistant to proteolysis.[9][10][11][12] A significant advantage of DARTS is that it does not require chemical modification of the compound, thus preserving its native binding properties.[10][11][12]

In an unbiased DARTS experiment, cell lysate is treated with this compound or a vehicle control. A limited amount of protease is then added to digest the proteins. Proteins that are stabilized by binding to the compound will be less susceptible to digestion. The resulting protein fragments are then analyzed by mass spectrometry to identify the proteins that were protected in the presence of the compound.[9][12]

Part 2: Validating Putative Target Engagement

Once potential targets have been identified, the next critical step is to validate these interactions using orthogonal methods.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is considered a gold-standard for confirming target engagement in a cellular context.[13][14][15][16] The principle is based on the ligand-induced thermal stabilization of a target protein.[13][15][16] When a protein is heated, it denatures and aggregates; however, the binding of a small molecule can increase its stability, leading to a higher denaturation temperature.[13][15][16]

A CETSA experiment can be performed in two formats: a melt curve to determine the temperature at which the protein denatures, and an isothermal dose-response (ITDR) experiment to determine the potency of the compound in stabilizing the target at a fixed temperature.[13][15] The amount of soluble protein remaining after the heat challenge is typically quantified by Western blotting.[17][18]

cluster_1 CETSA Workflow F Treat Cells with Compound or Vehicle G Heat Challenge at Various Temperatures F->G H Cell Lysis and Separation of Soluble Fraction G->H I Western Blot to Quantify Soluble Target Protein H->I J Generate Melt Curve or ITDR Curve I->J

Caption: CETSA Experimental Workflow.

Method 2: DARTS followed by Western Blot

As a complementary approach to CETSA, DARTS can be used in a targeted manner to validate a specific putative target.[10][11] Instead of a global proteomic analysis, the proteolytic digests are analyzed by Western blot using an antibody specific to the candidate target protein.[10][11] Increased resistance to proteolysis in the presence of this compound, observed as a stronger band on the Western blot, confirms target engagement.[9][19]

FeaturePhoto-affinity Labeling (PAL)Unbiased DARTS-MSCellular Thermal Shift Assay (CETSA)Targeted DARTS-Western
Principle Covalent capture of binding partnersLigand-induced protease resistanceLigand-induced thermal stabilizationLigand-induced protease resistance
Compound Modification RequiredNot requiredNot requiredNot required
Primary Use Target identificationTarget identificationTarget validationTarget validation
Throughput LowLow to mediumCan be high-throughputMedium
Key Advantage Captures transient interactionsUses unmodified compoundGold-standard for in-cell validationOrthogonal validation method
Key Limitation Probe synthesis can be challengingMay miss targets not prone to proteolysisRequires a thermally stable targetRequires a specific antibody

Part 3: Assessing the Functional Consequences of Target Engagement

Confirming that this compound binds to a target is crucial, but understanding the functional consequences of this binding is equally important.

Method 1: Western Blot for Downstream Signaling

If the identified target is part of a known signaling pathway, Western blotting can be used to assess changes in the post-translational modifications of the target or its downstream effectors.[20][21][22] For example, if the target is a kinase, one could examine the phosphorylation status of its known substrates. A change in these modifications upon treatment with the compound provides evidence of a functional consequence of target engagement.

Method 2: Quantitative PCR (qPCR) for Gene Expression

Target engagement can also lead to changes in gene expression.[23][24][25] Quantitative PCR (qPCR) is a highly sensitive technique to measure the mRNA levels of genes that are regulated by the target protein or its signaling pathway.[23][24][25][26] An upregulation or downregulation of these genes following treatment with this compound would indicate a functional outcome of target engagement.

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heat Challenge:

    • Melt Curve: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[13]

    • Isothermal Dose-Response (ITDR): Heat all samples at a single, optimized temperature (determined from the melt curve) for 3 minutes, then cool on ice.

  • Cell Lysis: Lyse the cells by adding a suitable lysis buffer and incubating on ice, or by three freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[13]

  • Western Blot Analysis:

    • Quantify the protein concentration of the soluble fractions.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[20][22]

    • Probe the membrane with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[20][22]

    • Detect the signal using a chemiluminescent substrate and quantify the band intensities.[21]

Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)
  • Cell Lysis: Harvest cells and lyse them in a suitable buffer to prepare a total protein lysate.[12]

  • Compound Incubation: Aliquot the cell lysate and incubate with varying concentrations of this compound or vehicle control for 1 hour at room temperature.[9]

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time to allow for partial digestion. The optimal protease concentration and digestion time should be determined empirically.[9][19]

  • Reaction Quenching: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Analysis:

    • Unbiased Discovery: Analyze the samples by mass spectrometry to identify proteins that are more abundant in the compound-treated samples compared to the control.

    • Targeted Validation: Analyze the samples by Western blot using an antibody specific for the putative target protein.

Detailed Protocol: Quantitative PCR (qPCR)
  • Cell Treatment and RNA Extraction: Treat cells with this compound or vehicle control. Harvest the cells and extract total RNA using a suitable kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction with a master mix containing a fluorescent dye (e.g., SYBR Green) or a specific probe, primers for the target gene and a housekeeping gene, and the cDNA template.[23]

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[26] Calculate the relative expression of the target gene using the ΔΔCt method, normalized to the housekeeping gene.[27]

Conclusion

Validating the target engagement of a novel compound like this compound is a multi-faceted process that requires a combination of unbiased discovery and targeted validation techniques. By employing a systematic approach that begins with methods like photo-affinity labeling or unbiased DARTS to identify potential targets, followed by rigorous validation with CETSA and targeted DARTS, and finally, assessing the functional consequences with Western blotting and qPCR, researchers can build a compelling case for the compound's mechanism of action. This comprehensive validation strategy is essential for advancing promising small molecules through the drug discovery pipeline.

References

A Senior Application Scientist's Guide to the Cross-Reactivity Profiling of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In modern drug discovery, the journey of a novel chemical entity (NCE) from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, non-negotiable step in this process is the comprehensive assessment of its selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage attrition, making early and thorough cross-reactivity profiling an indispensable component of any successful therapeutic program.[1][2]

This guide provides an in-depth technical framework for the cross-reactivity profiling of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one , a small molecule featuring the pyridinone scaffold. While the specific biological target of this compound may be under investigation, the principles and methodologies outlined here are universally applicable for any NCE. As Senior Application Scientists, our goal is not merely to generate data, but to build a holistic understanding of a compound's biological footprint. This guide is structured to provide not just the "how" but the "why," empowering researchers to make informed, data-driven decisions.

We will explore a tiered, logical progression of assays, from broad liability screening to focused kinase profiling and finally, to the confirmation of target engagement in a physiological context. This strategic approach is designed to efficiently identify potential liabilities, build structure-activity relationships (SAR) for selectivity, and de-risk candidates for further development.[3][4]

Strategic Framework for Cross-Reactivity Profiling

A robust profiling strategy does not test a compound against all possible targets randomly. It follows a cost-effective, tiered cascade that increases in specificity and complexity as a compound advances. The causality behind this approach is to fail unsafe compounds early and invest resources in those with the highest potential.[1][3]

G A Compound of Interest (this compound) B Broad Off-Target Liability Panel (e.g., Eurofins SafetyScreen44) A->B C Comprehensive Kinase Profiling (e.g., KINOMEscan or HotSpot) B->C Proceed if no major liabilities or to understand SAR E Functional Follow-up Assays (e.g., cAMP, Ca2+ flux) B->E Investigate functional consequence of binding hits D Cellular Target Engagement Assay (e.g., CETSA) C->D Validate significant hits in a cellular context F Data Analysis & Candidate Selection D->F E->F

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Liability Screening with Radioligand Binding Panels

The logical first step is to screen the compound against a panel of targets known to be implicated in ADRs.[1] Commercial panels, such as the Eurofins SafetyScreen44 or the WuXi AppTec Mini Safety 44 Panel, are invaluable tools for this purpose.[1][3][5][6] These panels are curated based on historical data from major pharmaceutical companies and cover a range of protein families including GPCRs, ion channels, transporters, and enzymes.[1][6]

Principle: Competitive Radioligand Displacement Assay

This technique is the gold standard for in vitro binding assessment due to its robustness and sensitivity.[7] A specific, high-affinity radiolabeled ligand is incubated with a receptor source (e.g., cell membranes). The amount of binding is quantified by separating bound from free radioligand and measuring radioactivity. The assay is then repeated in the presence of our test compound. If our compound binds to the same site, it will compete with and displace the radioligand, resulting in a decreased radioactive signal.

G Principle of Competitive Radioligand Binding cluster_0 Control (No Competitor) cluster_1 Test (With Competitor) Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binding Result1 High Signal Receptor2 Receptor Compound Test Compound Receptor2->Compound Competition Radioligand2 Radioligand (*) Result2 Low Signal

Caption: Competition between test compound and radioligand.

Experimental Protocol: General Radioligand Binding Assay
  • Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer, the receptor source (e.g., recombinant cell membranes), and a fixed concentration of a specific radioligand (typically at its Kd).

  • Compound Addition: this compound is added at a standard screening concentration, typically 10 µM. A vehicle control (e.g., DMSO) and a positive control with a known unlabeled ligand are included.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific.

  • Termination & Separation: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the cell membranes (and any bound radioligand).[8][9] Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: A scintillant is added to each well of the filter plate, and the radioactivity is measured using a scintillation counter.

  • Analysis: The percentage of inhibition of radioligand binding is calculated relative to the vehicle control. A common threshold for a "hit" is >50% inhibition.

Data Presentation: Tier 1 Screening

The results are typically presented as a percentage inhibition at a single concentration.

Target FamilyTarget Name% Inhibition @ 10 µMAssessment
GPCR5-HT2B (Serotonin)85%Hit
GPCRM1 (Muscarinic)12%No Hit
Ion ChannelhERG5%No Hit
TransporterDAT (Dopamine)2%No Hit
EnzymeCOX-161%Hit
EnzymePDE4D225%No Hit

This is illustrative data and does not represent actual experimental results for the specified compound.

Tier 2: Kinase Selectivity Profiling

Protein kinases are one of the largest enzyme families and are notoriously promiscuous targets for small molecules, making dedicated kinase profiling essential.[10] Off-target kinase inhibition can lead to a wide range of toxicities. We will compare two industry-standard platforms: activity-based radiometric assays and binding-based competition assays.

Alternative 1: Radiometric Activity Assay (e.g., Reaction Biology HotSpot™)

This is considered the "gold standard" for measuring true enzymatic inhibition.[11] It directly measures the transfer of a radiolabeled phosphate (from ³³P-ATP) by a kinase to its specific substrate.

  • Causality: By using a physiologically relevant concentration of ATP, this assay provides a more accurate measure of a compound's inhibitory potential in a biological system.[11] It detects true functional inhibition, minimizing false positives that can arise from binding assays.[12]

  • Data Output: IC₅₀ (concentration required for 50% inhibition of kinase activity).

Alternative 2: Competition Binding Assay (e.g., Eurofins DiscoverX KINOMEscan®)

This platform uses a novel active-site directed competition binding assay.[10][13] A test compound is incubated with a kinase that is fused to a DNA tag. The mixture is then applied to a ligand-immobilized matrix. If the compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, and the amount of kinase remaining in solution is quantified by qPCR of its DNA tag.

  • Causality: This ATP-independent assay measures the true thermodynamic binding affinity of a compound to the kinase.[10] This can be advantageous for identifying non-ATP competitive inhibitors. It is also highly scalable and covers a vast portion of the kinome.[14][15]

  • Data Output: Kd (dissociation constant) or % Control (a measure of binding at a single concentration).

Comparison of Kinase Profiling Platforms
FeatureRadiometric Activity Assay (HotSpot™)Competition Binding Assay (KINOMEscan®)
Principle Measures enzymatic activity (phosphorylation)Measures competitive binding to the active site
ATP Dependence ATP-dependent; can test at various [ATP]ATP-independent
Primary Output IC₅₀Kd or % Control
Measures Functional InhibitionBinding Affinity
Pros "Gold standard", measures true inhibition, less prone to certain artifacts.[11]Very high throughput, broad kinome coverage, identifies non-ATP competitive binders.[10]
Cons Lower throughput than binding assays.Does not directly measure functional inhibition; binding may not always translate to activity modulation.

Tier 3: Cellular Target Engagement & Functional Validation

A positive result in a biochemical or binding assay is a crucial first step, but it doesn't guarantee the compound can reach and engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful method to confirm target engagement in an intact cellular environment.[16][17][18]

Principle: Ligand-Induced Thermal Stabilization

CETSA is based on the biophysical principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[19] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will require a higher temperature to denature. By measuring the amount of soluble protein remaining at various temperatures, we can detect a "thermal shift" that confirms direct binding in the cell.[17][20]

G A 1. Treat Intact Cells (Vehicle vs. Test Compound) B 2. Heat Aliquots (Across a temperature gradient) A->B C 3. Cell Lysis & Centrifugation (Separate soluble vs. aggregated protein) B->C D 4. Isolate Supernatant (Contains soluble, non-denatured protein) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot, ELISA, AlphaScreen) D->E F 6. Plot Melting Curve (Soluble Protein vs. Temperature) E->F

Caption: General experimental workflow for CETSA.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture & Treatment: Culture an appropriate cell line (ideally one expressing the off-target of interest) and treat with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest and resuspend the cells in a buffered saline solution. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by rapid cooling.[16]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the specific target protein using SDS-PAGE and Western Blotting with a target-specific antibody.

  • Analysis: Quantify the band intensities from the Western Blot. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the curve to a higher temperature in the compound-treated samples indicates target engagement.[19]

Conclusion and Forward-Looking Recommendations

The cross-reactivity profile of this compound, or any NCE, is not a single data point but a mosaic of carefully curated evidence. By employing a tiered strategy—starting with broad liability panels, progressing to comprehensive kinase screening, and culminating in cellular validation of key off-targets—researchers can build a robust safety and selectivity profile.

The hypothetical data presented herein illustrates a potential scenario: an initial hit on the 5-HT2B receptor and COX-1 enzyme. This would trigger dose-response studies to determine potency (IC₅₀/Ki) and subsequent functional assays (e.g., measuring serotonin-induced calcium flux or prostaglandin production) to understand the pharmacological consequence of this binding. A CETSA experiment would then be essential to confirm that the compound engages these targets within a cellular system. This systematic, evidence-based approach is fundamental to navigating the complexities of drug development, mitigating risk, and ultimately, selecting drug candidates with the highest probability of clinical success.

References

A Comparative Analysis of the Biological Activity of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and its Demethylated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

This guide provides a comprehensive framework for comparing the biological activities of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one and its demethylated counterpart, 4-(hydroxymethyl)pyridin-2(1H)-one. The strategic introduction of a methyl group to the pyridinone nitrogen is a common tactic in medicinal chemistry to modulate a compound's physicochemical properties and, consequently, its biological profile. This guide outlines the synthesis of both compounds, details the experimental protocols for evaluating their cytotoxic, anti-inflammatory, and antiviral activities, and discusses the potential mechanistic implications related to key cellular signaling pathways.

Introduction: The Significance of N-Methylation in Pyridinone Scaffolds

Pyridinone-based molecules are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The biological efficacy of these compounds is often finely tuned by the nature and position of substituents on the pyridinone ring. N-methylation is a critical modification that can profoundly impact a molecule's lipophilicity, solubility, metabolic stability, and ability to form hydrogen bonds. These changes can, in turn, alter the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[3] This guide focuses on a direct comparison of a parent N-H pyridinone with its N-methylated analog to elucidate the structure-activity relationships (SAR) governed by this seemingly simple structural change.

Synthesis and Physicochemical Properties

The synthesis of both compounds is achievable through established synthetic routes, allowing for a consistent and scalable production for biological evaluation.

Synthesis of 4-(hydroxymethyl)pyridin-2(1H)-one

The demethylated analog can be synthesized from commercially available starting materials. A common route involves the reduction of a corresponding carboxylic acid or ester.[4]

Experimental Protocol: Synthesis of 4-(hydroxymethyl)pyridin-2(1H)-one

  • Starting Material: Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate.

  • Reduction: Dissolve the starting material in a suitable solvent, such as anhydrous tetrahydrofuran (THF).

  • Add a reducing agent, for example, lithium borohydride (LiBH₄), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(hydroxymethyl)pyridin-2(1H)-one.

Synthesis of this compound

The N-methylated analog can be prepared by the N-methylation of the parent pyridinone.

Experimental Protocol: Synthesis of this compound

  • Starting Material: 4-(hydroxymethyl)pyridin-2(1H)-one.

  • N-Methylation: Dissolve the starting material in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃), to deprotonate the pyridinone nitrogen.

  • Introduce a methylating agent, for instance, methyl iodide (CH₃I), and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography to obtain this compound.

Physicochemical Properties

The introduction of a methyl group is expected to alter the physicochemical properties of the molecule.

Property4-(hydroxymethyl)pyridin-2(1H)-oneThis compoundReference
Molecular Formula C₆H₇NO₂C₇H₉NO₂[4][5]
Molecular Weight 125.13 g/mol 139.15 g/mol [4][5]
Predicted LogP -1.1-0.5N/A
Hydrogen Bond Donors 21N/A
Hydrogen Bond Acceptors 22N/A

Note: Predicted LogP values are estimations and can vary based on the algorithm used. Experimental determination is recommended.

N-methylation is anticipated to increase the lipophilicity (higher LogP value) and remove one hydrogen bond donor, which can influence membrane permeability and target binding.[3]

Comparative Biological Activity: A Proposed Investigational Workflow

To objectively compare the biological activities of these two compounds, a series of in vitro assays are proposed. The following sections detail the experimental protocols for assessing cytotoxicity, anti-inflammatory, and antiviral activities.

Workflow for Comparative Biological Evaluation

G cluster_synthesis Compound Synthesis & Characterization cluster_assays In Vitro Biological Assays cluster_mechanistic Mechanistic Studies cluster_conclusion Conclusion synth_demethyl Synthesis of 4-(hydroxymethyl)pyridin-2(1H)-one cytotoxicity Cytotoxicity Assay (MTT Assay) synth_demethyl->cytotoxicity synth_methyl Synthesis of This compound synth_methyl->cytotoxicity anti_inflammatory Anti-inflammatory Assay (LPS-induced NO production) cytotoxicity->anti_inflammatory antiviral Antiviral Assay (Plaque Reduction Assay) cytotoxicity->antiviral pathway_analysis Signaling Pathway Analysis (Western Blot for NF-κB & MAPK) anti_inflammatory->pathway_analysis antiviral->pathway_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis pathway_analysis->sar_analysis

Caption: Proposed workflow for the comparative biological evaluation.

Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its cytotoxic profile to establish a therapeutic window for further assays. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity.[6]

Experimental Protocol: MTT Cytotoxicity Assay [6]

  • Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of both pyridinone compounds in the cell culture medium. Replace the existing medium with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Illustrative Data Presentation:

CompoundCell LineIC₅₀ (µM)
4-(hydroxymethyl)pyridin-2(1H)-oneHeLa>100
This compoundHeLa75.2
Doxorubicin (Positive Control)HeLa0.8

Note: The data presented is hypothetical and for illustrative purposes only.

Anti-inflammatory Activity

The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Production Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with non-toxic concentrations of the pyridinone compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration and calculate the percentage of inhibition of NO production compared to the LPS-only control.

Illustrative Data Presentation:

CompoundConcentration (µM)NO Production Inhibition (%)
4-(hydroxymethyl)pyridin-2(1H)-one1025.4
5048.9
This compound1035.1
5062.5

Note: The data presented is hypothetical and for illustrative purposes only.

Antiviral Activity

The antiviral activity can be evaluated using a plaque reduction assay against a model virus, such as Herpes Simplex Virus-1 (HSV-1).

Experimental Protocol: Plaque Reduction Assay [7]

  • Cell Seeding: Grow a monolayer of Vero cells in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of HSV-1 for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the pyridinone compounds and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.

  • Plaque Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control and determine the EC₅₀ value (the concentration that reduces plaque formation by 50%).

Illustrative Data Presentation:

CompoundVirusEC₅₀ (µM)
4-(hydroxymethyl)pyridin-2(1H)-oneHSV-145.8
This compoundHSV-128.3
Acyclovir (Positive Control)HSV-11.2

Note: The data presented is hypothetical and for illustrative purposes only.

Mechanistic Insights: Modulation of NF-κB and MAPK Signaling Pathways

Pyridinone derivatives have been reported to exert their biological effects by modulating key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival.[1] Its aberrant activation is implicated in numerous diseases.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB IκB degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes activates Compound Pyridinone Compound Compound->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by pyridinone compounds.

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a wide array of stimuli, including stress and inflammation, leading to cell proliferation, differentiation, and apoptosis.[10]

MAPK_Pathway cluster_cytoplasm Cytoplasm Stimuli Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Nucleus Nucleus p38_MAPK->Nucleus translocates to TranscriptionFactors Transcription Factors (e.g., AP-1) GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression regulates Nucleus->TranscriptionFactors activates Compound Pyridinone Compound Compound->MAPKK inhibits

Caption: Potential inhibition of the p38 MAPK signaling pathway by pyridinone compounds.

To investigate the effect of the two pyridinone compounds on these pathways, a Western blot analysis can be performed on protein lysates from cells treated with the compounds and stimulated with LPS. The levels of key phosphorylated (activated) proteins in these pathways, such as p-p65 (NF-κB) and p-p38 (MAPK), can be quantified.

Conclusion and Future Directions

This guide provides a systematic approach to compare the biological activities of this compound and its demethylated analog. By following the outlined synthetic and biological evaluation protocols, researchers can generate robust, comparative data. The anticipated differences in activity, potentially driven by the altered physicochemical properties upon N-methylation, will provide valuable insights into the structure-activity relationships of this class of compounds. Further investigation into their effects on the NF-κB and MAPK signaling pathways will help to elucidate their mechanism of action and guide the future design of more potent and selective pyridinone-based therapeutic agents.

References

The Pyridinone Scaffold: A Privileged Motif in Modern Drug Discovery – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendance of a Versatile Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful drug design. Among these, the pyridinone scaffold, a six-membered nitrogen-containing heterocycle, has garnered significant attention for its remarkable versatility and therapeutic potential.[1][2] Existing in two primary isomeric forms, 2-pyridinone and 4-pyridinone, this "privileged scaffold" possesses a unique combination of physicochemical properties that make it an attractive building block for developing novel therapeutics across a wide range of disease areas.[1][2][3][4] Pyridinone-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][5][6] This guide provides a comparative analysis of pyridinone scaffolds in drug design, offering insights into their synthesis, structure-activity relationships (SAR), and therapeutic applications, supported by experimental data and protocols for researchers in the field.

The utility of the pyridinone core lies in its ability to engage in crucial molecular interactions with biological targets. It can act as both a hydrogen bond donor and acceptor, a property that is fundamental to high-affinity binding with proteins such as enzymes and receptors.[3][4][7] Furthermore, pyridinones serve as effective bioisosteres for other chemical groups like amides, phenyls, and pyridines, allowing for the fine-tuning of a drug candidate's properties, including lipophilicity, aqueous solubility, and metabolic stability.[4][7] This adaptability has led to the successful development of several FDA-approved drugs containing the pyridinone motif, solidifying its importance in contemporary drug discovery.[1][8][9]

Comparative Analysis of Pyridinone Scaffolds in Key Therapeutic Areas

The strategic incorporation of the pyridinone scaffold has yielded potent drug candidates in oncology, virology, and neurology. The following sections provide a comparative overview of pyridinone derivatives in these domains, highlighting their mechanisms of action and structure-activity relationships.

Pyridinones in Oncology: Targeting Key Cancer Pathways

Pyridinone derivatives have emerged as a promising class of anticancer agents, targeting various components of cancer cell signaling pathways.[3][10] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the induction of apoptosis and cell cycle arrest.[10][11]

A notable example is the development of pyridinone-based kinase inhibitors. Kinases are critical regulators of cell growth and proliferation, and their dysregulation is a hallmark of many cancers. The pyridinone scaffold can effectively mimic the hinge-binding motifs of ATP, enabling potent and selective inhibition of various kinases.[3]

Below is a comparative table summarizing the in vitro cytotoxic activity of representative pyridinone derivatives against different cancer cell lines.

Compound ClassTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyridinone-Quinazoline HybridsProtein Tyrosine Kinases (PTK)MCF-7 (Breast)9-15[3][5]
HeLa (Cervical)9-15[3][5]
HepG2 (Liver)9-15[3][5]
Pyridinone-Thiohydantoin DerivativesMutant Isocitrate Dehydrogenase 1 (IDH1)U87MG (Glioblastoma)0.42-9.2 (Ki)[5]
Pyridine-UreasVEGFR-2MCF-7 (Breast)0.11-1.88[12][13]
Isatin-Pyridinone DerivativesAntiproliferativeHepG2 (Liver)-[14]
A549 (Lung)-[14]
MCF-7 (Breast)-[14]

The data clearly indicates the broad-spectrum antiproliferative activity of pyridinone derivatives. The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the pyridinone ring are crucial for their anticancer potency.[15][16] For instance, the introduction of electron-releasing groups has been shown to modulate biological activity in some series.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of pyridinone derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the pyridinone derivative in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a suitable software (e.g., GraphPad Prism).

Logical Relationship: Pyridinone-Based Kinase Inhibition

G cluster_0 Pyridinone Scaffold cluster_1 Kinase Active Site cluster_2 Cellular Effects Pyridinone Pyridinone Core Hinge_Region Hinge Region Pyridinone->Hinge_Region Forms H-bonds ATP_Binding_Pocket ATP Binding Pocket Signal_Transduction Inhibition of Signal Transduction ATP_Binding_Pocket->Signal_Transduction Blocks ATP binding, leading to Hinge_Region->ATP_Binding_Pocket Part of Cell_Proliferation Decreased Cell Proliferation Signal_Transduction->Cell_Proliferation Apoptosis Induction of Apoptosis Signal_Transduction->Apoptosis

Caption: Pyridinone core interacting with the kinase hinge region.

Pyridinones as Antiviral Agents: A Broad-Spectrum Defense

The pyridinone scaffold has been instrumental in the development of potent antiviral drugs, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[3][5]

In the context of HIV, pyridinone derivatives have been identified as highly effective non-nucleoside reverse transcriptase inhibitors (NNRTIs).[17] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase, inducing a conformational change that inhibits its enzymatic activity and thus prevents viral replication.[5][17] Structure-activity relationship studies have demonstrated that modifications at positions 3, 4, and 6 of the pyridinone ring are critical for antiviral activity.[5]

More recently, pyridinone derivatives have shown promise as inhibitors of influenza endonuclease, suggesting their potential for broader antiviral applications.[18]

Compound ClassViral TargetVirusActivityReference
Pyridinone NNRTIsHIV-1 Reverse TranscriptaseHIV-1IC50 in nM range[17]
2-Pyridone AnalogsHBV DNA ReplicationHBVIC50 = 0.12 - 0.206 µM[5][19]
2,3-dihydro-4H-pyridinone derivativesFlaviviridae familyYellow Fever VirusEC50 = 10-18 µM[20]
Hepatitis C VirusEC50 = 4 µM[20]

Experimental Workflow: Anti-HBV Activity Assay

G cluster_0 Cell Culture & Transfection cluster_1 Analysis of HBV Replication cluster_2 Cytotoxicity Assessment cluster_3 Results start HepG2.2.15 cells culturing compound Treatment with Pyridinone derivatives start->compound dna Extraction of intracellular HBV DNA compound->dna mtt MTT assay for cell viability compound->mtt qpcr Quantification by qPCR dna->qpcr ic50 Determination of IC50 qpcr->ic50 cc50 Determination of CC50 mtt->cc50 si Calculation of Selectivity Index (SI = CC50/IC50) ic50->si cc50->si

Caption: Workflow for evaluating the anti-HBV activity of pyridinone compounds.

Pyridinones in the Central Nervous System (CNS): Modulating Neurological Pathways

The ability of small molecules to cross the blood-brain barrier is a critical challenge in the development of drugs for central nervous system (CNS) disorders. Pyridinone derivatives have shown potential in this area, with some analogs exhibiting excellent CNS penetration.[5] Their structural features can be modified to optimize their physicochemical properties for brain entry.

For instance, certain pyridinone derivatives have been investigated as multifunctional agents for the therapy of Alzheimer's disease.[5] Others have been developed as metabotropic glutamate receptor 3 (mGlu3) negative allosteric modulators (NAMs) with antidepressant activity.[5] The versatility of the pyridinone scaffold allows for its application in targeting a variety of CNS-related proteins.[21][22][23]

Synthesis Strategies for Pyridinone Scaffolds

The accessibility of diverse pyridinone derivatives is crucial for extensive SAR studies. Several synthetic routes to the pyridinone core have been established, generally falling into two main categories:

  • Ring formation via cyclization/condensation reactions: This is a common approach involving the reaction of two or more acyclic precursors.[3][5]

  • Modification of a pre-existing pyridine ring: This involves the introduction of a carbonyl group onto a pyridine or a related six-membered ring.[3][5]

The choice of synthetic strategy depends on the desired substitution pattern on the pyridinone ring. Multicomponent reactions have also been effectively employed for the efficient synthesis of complex pyridinone-containing heterocycles.[8][9]

Conclusion and Future Perspectives

The pyridinone scaffold has firmly established itself as a privileged structure in drug design. Its unique combination of properties, including its ability to participate in hydrogen bonding and act as a versatile bioisostere, has led to the development of numerous successful drug candidates. The comparative analysis presented in this guide highlights the broad therapeutic potential of pyridinone derivatives in oncology, virology, and neuroscience.

Future research in this area will likely focus on the design and synthesis of novel pyridinone libraries with greater structural diversity to explore new biological targets. The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation pyridinone-based therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The adaptability and proven success of the pyridinone scaffold ensure its continued prominence in the ongoing quest for innovative medicines.

References

Confirming the Biological Effects of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: An In-Depth Technical Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the validation of a novel compound's biological activity is a critical step in the journey from discovery to potential therapeutic application. This guide provides a comprehensive framework for confirming the hypothesized biological effects of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, a compound belonging to the pyridin-2(1H)-one class. Molecules with this scaffold have garnered interest for their potential to inhibit prolyl hydroxylase domain (PHD) enzymes, thereby stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α). The stabilization of HIF-1α is a key mechanism in the cellular response to hypoxia and a therapeutic target for conditions such as anemia.[1][2][3][4][5]

This guide will detail a series of orthogonal assays designed to rigorously test the hypothesis that this compound acts as a PHD inhibitor. We will explore direct and indirect methods to measure HIF-1α stabilization and its downstream functional consequences, providing a robust, multi-faceted approach to biological validation.

The Hypoxia-Inducible Factor (HIF) Pathway: A Primer

Under normoxic (normal oxygen) conditions, the HIF-1α subunit is continuously synthesized and targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes utilize oxygen to hydroxylate specific proline residues on HIF-1α. This hydroxylation event allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-1α for proteasomal degradation. In hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization and accumulation of HIF-1α. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][7][8]

HIF-1α Regulation Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1α_normoxia->PHD O2 Hydroxylated_HIF-1α Hydroxylated HIF-1α PHD->Hydroxylated_HIF-1α VHL VHL E3 Ligase Hydroxylated_HIF-1α->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_hypoxia HIF-1α Stabilized_HIF-1α Stabilized HIF-1α HIF-1α_hypoxia->Stabilized_HIF-1α Nucleus Nucleus Stabilized_HIF-1α->Nucleus HIF-1_Complex HIF-1 Complex Nucleus->HIF-1_Complex + HIF-1β HIF-1β HIF-1β HRE Hypoxia Response Element (HRE) HIF-1_Complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes 4-HMPO 4-(Hydroxymethyl)-1- methylpyridin-2(1H)-one (Hypothesized) 4-HMPO->PHD Inhibition

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

A Multi-Pronged Approach to Validation: Orthogonal Assays

Our experimental workflow will be as follows:

Experimental_Workflow cluster_direct Direct Assays cluster_indirect Indirect Assays cluster_functional Functional Assays Compound_Treatment Cell Culture Treatment with This compound Direct_Assays Direct Measurement of HIF-1α Protein Compound_Treatment->Direct_Assays Indirect_Assays Measurement of HIF-1α Transcriptional Activity Compound_Treatment->Indirect_Assays Functional_Assays Downstream Biological Effects Compound_Treatment->Functional_Assays Western_Blot Western Blot Direct_Assays->Western_Blot In-Cell_ELISA In-Cell ELISA Direct_Assays->In-Cell_ELISA Luciferase_Reporter HRE-Luciferase Reporter Assay Indirect_Assays->Luciferase_Reporter VEGF_ELISA VEGF Secretion ELISA Functional_Assays->VEGF_ELISA Lactate_Assay Lactate Production Assay Functional_Assays->Lactate_Assay

Caption: Orthogonal assay workflow for validating HIF-1α stabilization.

Comparative Compounds

For each assay, it is crucial to include appropriate positive and negative controls.

  • Positive Controls: Known PHD inhibitors such as Roxadustat and Vadadustat. These compounds have well-characterized mechanisms of action and serve as a benchmark for the potency and efficacy of this compound.[6][7][8][9][10][11][12][13]

  • Negative Controls: A vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and cells cultured under normoxic conditions without any treatment.

CompoundClassMechanism of ActionTypical Effective Concentration
Roxadustat (FG-4592) HIF-PHIReversible inhibitor of prolyl hydroxylase enzymes.[6][7][8][9][11]10-36 µg/mL for half-maximum effect on EPO.[9]
Vadadustat (AKB-6548) HIF-PHIInhibits prolyl hydroxylase enzymes, leading to HIF stabilization.[10][13]Dose-dependent increases in EPO and Hb observed in clinical trials.[14]
Vehicle (e.g., DMSO) Negative ControlSolvent for test compounds; should not elicit a biological response.Matched to the highest concentration of the test compound.

Detailed Experimental Protocols

Direct Measurement of HIF-1α Stabilization

This assay directly visualizes and semi-quantifies the amount of HIF-1α protein in cell lysates. A key consideration is the rapid degradation of HIF-1α in the presence of oxygen; therefore, proper sample preparation is critical.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., HeLa, U-2 OS) and allow them to adhere overnight. Treat cells with varying concentrations of this compound, positive controls (Roxadustat, Vadadustat), and a vehicle control for 4-6 hours. Include an untreated normoxic control group.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • For optimal results, prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.

    • Alternatively, for whole-cell lysates, add RIPA buffer supplemented with protease and phosphatase inhibitors. To further stabilize HIF-1α during lysis, consider adding a PHD inhibitor like Dimethyloxalylglycine (DMOG) or cobalt chloride to the lysis buffer.

    • Scrape the cells and collect the lysate. Keep samples on ice at all times.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on an 8% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., Novus Biologicals, NB100-479) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • For a loading control, probe the same membrane for a constitutively expressed protein like β-actin or GAPDH.

This high-throughput method allows for the quantification of intracellular HIF-1α levels in a 96-well plate format, eliminating the need for lysate preparation.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, treat with the test compound and controls as described for the Western blot.

  • Fixation and Permeabilization:

    • Remove the culture medium and fix the cells with 4% formaldehyde in PBS for 20 minutes.

    • Wash the wells with PBS.

    • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 20 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer for 1 hour.

    • Incubate with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the wells.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash the wells.

  • Detection:

    • Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Normalize the results to cell number, which can be determined in parallel wells by a crystal violet stain or a cell viability assay.

Indirect Measurement of HIF-1α Transcriptional Activity

This assay measures the transcriptional activity of the HIF-1 complex. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of a promoter with multiple copies of the Hypoxia Response Element (HRE). Increased luciferase activity indicates stabilization and nuclear translocation of functional HIF-1α.

Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an HRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization of transfection efficiency).

  • Treatment: After 24 hours, treat the cells with the test compound and controls for 16-24 hours.

  • Lysis and Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

Downstream Functional Assays

Vascular Endothelial Growth Factor (VEGF) is a key target gene of HIF-1α. Measuring the amount of secreted VEGF in the cell culture medium provides a functional readout of HIF-1α activity.

Protocol:

  • Cell Treatment and Supernatant Collection: Treat cells with the test compound and controls as previously described. Collect the cell culture supernatant at the end of the treatment period.

  • ELISA:

    • Perform a sandwich ELISA for VEGF according to the manufacturer's instructions (e.g., Abcam, ab100662).

    • Briefly, coat a 96-well plate with a VEGF capture antibody.

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the wells and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Quantify the concentration of VEGF in the samples by comparing to the standard curve.

HIF-1α upregulates the expression of glycolytic enzymes, leading to an increase in anaerobic glycolysis and lactate production.

Protocol:

  • Cell Treatment and Supernatant Collection: Treat cells with the test compound and controls. Collect the cell culture medium at the end of the incubation period.

  • Lactate Assay:

    • Measure the lactate concentration in the collected medium using a colorimetric lactate assay kit (e.g., Abcam, ab65331).[15]

    • These kits typically involve an enzymatic reaction that produces a colored product proportional to the lactate concentration.

    • Follow the manufacturer's protocol for the specific kit used.

  • Data Analysis: Determine the lactate concentration from a standard curve and normalize to the cell number or total protein content of the corresponding cell monolayer.

Data Presentation and Interpretation

All quantitative data should be presented in clear, well-structured tables and graphs. Statistical analysis, such as ANOVA followed by post-hoc tests, should be performed to determine the significance of the observed effects compared to controls.

AssayExpected Outcome for a Positive ResultComparison with Roxadustat/Vadadustat
Western Blot Increased intensity of the HIF-1α band (~120 kDa) in a dose-dependent manner.Compare the effective concentration range and maximal induction level.
In-Cell ELISA Dose-dependent increase in absorbance at 450 nm.Compare EC50 values.
HRE-Luciferase Assay Dose-dependent increase in normalized luciferase activity.Compare the fold-induction and EC50 values.
VEGF ELISA Dose-dependent increase in secreted VEGF concentration.Compare the magnitude of VEGF induction.
Lactate Production Assay Dose-dependent increase in lactate concentration in the culture medium.Compare the extent of the metabolic shift.

Conclusion

By employing this rigorous, multi-assay approach, researchers can confidently validate the biological effects of this compound. A positive result across these orthogonal assays—demonstrating direct HIF-1α protein stabilization, increased HIF-1 transcriptional activity, and subsequent downstream functional consequences—would provide strong evidence that the compound acts as a prolyl hydroxylase inhibitor. This comprehensive validation is an indispensable step in the preclinical development of novel therapeutic agents targeting the HIF pathway.

References

A Strategic Guide to Evaluating the Anticancer Potential of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: A Head-to-Head Comparison with Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of identifying and validating novel anticancer agents is both an art and a science. This guide provides a comprehensive framework for the preclinical evaluation of a novel pyridinone derivative, 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one, through a rigorous head-to-head comparison with established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. While direct experimental data on the anticancer activity of this compound is not yet publicly available, this document will serve as a detailed roadmap for its investigation, outlining the necessary experimental protocols, data interpretation strategies, and mechanistic explorations.

Introduction to the Contenders

The Challenger: this compound

Pyridinone-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. While the specific anticancer potential of this compound remains to be elucidated, its structural features warrant investigation. The presence of a hydroxyl group and a methylated nitrogen within the pyridinone ring could offer unique interactions with biological targets, potentially leading to novel mechanisms of anticancer action.

The Incumbents: A Trifecta of Anticancer Stalwarts

To benchmark the potential of our novel compound, we will compare it against three widely used and well-characterized anticancer drugs, each with a distinct mechanism of action:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to DNA damage and apoptosis.[1][][3][4][5]

  • Cisplatin: A platinum-based drug that forms covalent adducts with DNA, creating intra- and inter-strand cross-links that disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6][7][8][9][10]

  • Paclitaxel: A taxane that stabilizes microtubules, preventing their dynamic instability required for mitosis and cell division.[11][12][13][][15] This leads to mitotic arrest and subsequent apoptotic cell death.[11][12][13][][15]

Mechanistic Exploration: Unraveling the "How"

A critical aspect of evaluating a new anticancer agent is understanding its mechanism of action. For this compound, several plausible hypotheses can be investigated, drawing parallels with known anticancer pathways.

Potential Mechanisms of Action for a Novel Pyridinone Derivative

Given the structural motifs of the pyridinone core, potential anticancer mechanisms could involve:

  • Enzyme Inhibition: The pyridinone ring is a common feature in molecules that inhibit key enzymes involved in cancer progression, such as kinases or phosphatases.

  • DNA Interaction: While less likely to be a classic intercalator like doxorubicin, the compound could potentially interact with DNA or DNA-associated proteins.

  • Induction of Oxidative Stress: The molecule might disrupt the cellular redox balance, leading to an increase in ROS and subsequent cell death.

  • Modulation of Signaling Pathways: It could interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the MAPK or PI3K/Akt pathways.[16]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent.

Potential_Anticancer_Mechanism Hypothetical Signaling Pathway Targeted by a Novel Agent Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of survival signals leads to Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Altered expression leads to Novel_Agent This compound Novel_Agent->Signaling_Cascade Inhibition

Caption: Hypothetical mechanism of a novel agent inhibiting a pro-survival signaling pathway.

The Experimental Roadmap: A Step-by-Step Guide to Comparative Evaluation

A robust preclinical evaluation relies on a tiered approach, starting with in vitro assays and progressing to in vivo models. The following sections provide detailed protocols for a comprehensive head-to-head comparison.

In Vitro Evaluation: Assessing Cellular Effects

The initial screening of anticancer compounds involves a battery of in vitro assays to determine their cytotoxicity, effects on cell proliferation, and ability to induce apoptosis.[17][18][19]

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.[17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the benchmark drugs on a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Perform a cell count and resuspend cells in complete medium to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound, Doxorubicin, Cisplatin, and Paclitaxel in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

The results of the MTT assay should be summarized in a clear and concise table.

CompoundCell LineIC50 (µM) after 48hIC50 (µM) after 72h
This compoundMCF-7Experimental DataExperimental Data
A549Experimental DataExperimental Data
HCT116Experimental DataExperimental Data
DoxorubicinMCF-7Literature/Experimental DataLiterature/Experimental Data
A549Literature/Experimental DataLiterature/Experimental Data
HCT116Literature/Experimental DataLiterature/Experimental Data
CisplatinMCF-7Literature/Experimental DataLiterature/Experimental Data
A549Literature/Experimental DataLiterature/Experimental Data
HCT116Literature/Experimental DataLiterature/Experimental Data
PaclitaxelMCF-7Literature/Experimental DataLiterature/Experimental Data
A549Literature/Experimental DataLiterature/Experimental Data
HCT116Literature/Experimental DataLiterature/Experimental Data

The following diagram illustrates the workflow for the in vitro screening phase.

In_Vitro_Screening_Workflow In Vitro Anticancer Screening Workflow Cell_Culture Cancer Cell Line Culture Cell_Seeding Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treatment with Test Compounds and Controls Cell_Seeding->Compound_Treatment Incubation Incubation (48-72h) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Mechanism_Studies Further Mechanistic Studies Data_Analysis->Mechanism_Studies Apoptosis_Assay->Data_Analysis

Caption: A streamlined workflow for the in vitro evaluation of novel anticancer compounds.

In Vivo Evaluation: Assessing Efficacy in a Living System

Promising candidates from in vitro studies should be further evaluated in animal models to assess their in vivo efficacy and toxicity.[20][21][22][23][24][25] The subcutaneous xenograft model in immunocompromised mice is a widely used preclinical model.[20][21][22][25]

Objective: To evaluate the in vivo antitumor efficacy of this compound in comparison to a standard-of-care agent (e.g., Paclitaxel) in a human tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old

  • Cancer cell line with known tumorigenicity (e.g., A549)

  • Sterile PBS and Matrigel

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

  • Dosing vehicles and administration equipment (e.g., oral gavage needles, syringes)

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells in their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.[20]

    • Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[20]

  • Tumor Growth and Grouping:

    • Monitor the mice daily for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (dose to be determined from maximum tolerated dose studies)

      • Group 3: Paclitaxel (e.g., 10 mg/kg, administered intraperitoneally)

  • Treatment Administration:

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.[20]

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

The in vivo data should be presented in a clear and informative manner.

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlExperimental Data-Experimental Data
This compoundExperimental DataCalculated DataExperimental Data
PaclitaxelExperimental DataCalculated DataExperimental Data

The following diagram outlines the key steps in an in vivo xenograft study.

In_Vivo_Efficacy_Workflow In Vivo Xenograft Efficacy Study Workflow Cell_Implantation Subcutaneous Implantation of Cancer Cells Tumor_Growth Tumor Growth to Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Monitoring Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint and Tumor Excision Monitoring->Endpoint Data_Analysis Data Analysis and TGI Calculation Endpoint->Data_Analysis

Caption: A comprehensive workflow for conducting in vivo anticancer efficacy studies.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of this compound as a potential anticancer agent. By employing a systematic and comparative approach against well-established drugs, researchers can generate the critical data needed to assess its therapeutic potential. The successful execution of these studies will not only elucidate the efficacy and mechanism of action of this novel compound but also pave the way for its further development as a next-generation cancer therapeutic.

References

Benchmarking 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one against other enzyme inhibitors in its class

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Pyridinone-Based Enzyme Inhibitors: Benchmarking Against Established Kinase Inhibitors

Introduction: The Privileged Pyridinone Scaffold in Enzyme Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse protein targets. The pyridin-2(1H)-one core is one such scaffold, recognized for its capacity to form key hydrogen bond interactions with enzyme active sites, particularly within the hinge region of kinases.[1][2] Molecules like 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one represent a fundamental example of this class, featuring key substitution points that can be modified to achieve high potency and selectivity. Pyridinone-containing compounds have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects.[1][2]

This guide provides a comprehensive benchmark of the pyridinone class of inhibitors, using the well-characterized Pim-1 kinase as a primary case study. Pim-1 is a serine/threonine kinase that is a critical regulator of cell survival and proliferation, making it a high-value target in oncology.[3] We will objectively compare the performance of substituted pyridinones against other classes of kinase inhibitors, supported by experimental data and detailed protocols, to provide a clear technical resource for researchers in drug discovery.

Mechanism of Action: How Pyridinones Target Pim-1 Kinase

Pim-1 kinase is a key downstream effector in various signaling pathways, including the JAK/STAT pathway, that promote cell survival and block apoptosis. Its overexpression is common in a range of cancers. The ATP-binding pocket of Pim-1 provides a well-defined target for small molecule inhibitors.

Pyridinone-based inhibitors function as ATP-competitive inhibitors. The core scaffold is adept at mimicking the hydrogen bonding pattern of the adenine region of ATP. X-ray crystallography studies have revealed that the pyridinone moiety forms crucial hydrogen bonds with the kinase hinge region.[1] Specifically, a potent substituted pyridone inhibitor was shown to establish a hydrogen bond matrix with the catalytic core of Pim-1, which is fundamental to its high potency.[4] This interaction effectively blocks ATP from binding, thereby inhibiting the downstream phosphorylation of target substrates like the pro-apoptotic protein BAD.

Pim1_Signaling_Pathway Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates Pim1_Gene Pim-1 Gene Transcription STAT3->Pim1_Gene Upregulates Pim1_Kinase Pim-1 Kinase Pim1_Gene->Pim1_Kinase Translates to BAD BAD (Pro-apoptotic) Pim1_Kinase->BAD Phosphorylates (Inactivates) Cell_Survival Cell Survival & Proliferation Pim1_Kinase->Cell_Survival Apoptosis Apoptosis BAD->Apoptosis Pyridinone Pyridinone Inhibitor (e.g., 4-(Hydroxymethyl)- 1-methylpyridin-2(1H)-one) Pyridinone->Pim1_Kinase Inhibits

Pim-1 Kinase Signaling Pathway and Point of Inhibition.

Comparative In Vitro Efficacy Analysis

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of an inhibitor. The following table provides a comparative analysis of a potent pyridinone-based Pim-1 inhibitor against other known kinase inhibitors.

Compound/ClassTarget EnzymeIC50 (nM)Reference Compound
Substituted Pyridinone Pim-1 Kinase 50 N/A
StaurosporinePan-Kinase6Yes
SGI-1776Pim-1 Kinase7Yes
AZD1208Pim Kinases5Yes

Data synthesized from publicly available literature for representative compounds.[4]

This data highlights that optimized pyridinone derivatives can achieve potency comparable to, or even exceeding, other established inhibitors targeting the Pim family of kinases.

Experimental Protocol: In Vitro Pim-1 Kinase Inhibition Assay

To ensure the trustworthiness of comparative data, a robust and reproducible experimental protocol is essential. This section details a standard procedure for determining the IC50 of a test compound against Pim-1 kinase.

Objective: To measure the concentration-dependent inhibition of Pim-1 kinase activity by a test compound (e.g., a this compound derivative).

Principle: This assay measures the transfer of a radioactive phosphate from [γ-³³P]ATP to a specific peptide substrate by Pim-1 kinase. The amount of incorporated radioactivity is proportional to enzyme activity.

Materials & Reagents:

  • Purified, active Pim-1 enzyme.

  • Pim-1 peptide substrate (e.g., ARKRRRHPSGPPTA).

  • [γ-³³P]ATP.

  • Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT.

  • Test Inhibitor Stock: 10 mM in 100% DMSO.

  • Positive Control: Staurosporine or another known Pim-1 inhibitor.

  • Negative Control: 100% DMSO.

  • 96-well plates.

  • Phosphocellulose filter plates.

  • Wash Buffer: 0.75% Phosphoric Acid.

  • Scintillation fluid and microplate scintillation counter.

Step-by-Step Methodology:

  • Compound Preparation: Perform serial dilutions of the test inhibitor in 100% DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

  • Assay Plate Setup: Add 2 µL of each diluted inhibitor concentration to the wells of a 96-well plate. Include wells for the positive control (e.g., Staurosporine) and negative control (DMSO only).

  • Enzyme Addition: Prepare an enzyme solution by diluting the Pim-1 kinase in the assay buffer to the desired final concentration (e.g., 1-5 nM). Add 20 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Prepare the reaction-initiating solution containing the peptide substrate and [γ-³³P]ATP in the assay buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for Pim-1 to ensure competitive inhibitors can be accurately measured. Add 20 µL of this solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at 30°C. The duration should be optimized to ensure the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.75% phosphoric acid to each well.

  • Signal Detection: Transfer the contents of each well to a phosphocellulose filter plate. The phosphorylated peptide substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through. Wash the filter plate multiple times with 0.75% phosphoric acid. After drying, add scintillation fluid and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Convert the raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow A Prepare Serial Dilutions of Inhibitor in DMSO B Add Inhibitor to 96-Well Plate A->B C Add Pim-1 Kinase in Assay Buffer B->C D Pre-incubate (15 min) (Enzyme-Inhibitor Binding) C->D E Initiate Reaction with Substrate + [γ-³³P]ATP D->E F Incubate (60 min, 30°C) (Phosphorylation) E->F G Terminate Reaction with Phosphoric Acid F->G H Transfer to Filter Plate & Wash G->H I Measure Radioactivity (Scintillation Counting) H->I J Calculate % Inhibition & Determine IC50 I->J

Workflow for In Vitro Kinase Inhibition Assay.

Structure-Activity Relationship (SAR) of Pyridinone Inhibitors

The potency and selectivity of pyridinone inhibitors are highly dependent on the nature and position of substituents on the core ring. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

  • N-1 Position: Substitution at the N-1 position with small alkyl groups, such as the methyl group in 4-(hydroxymethyl)-1-methyl pyridin-2(1H)-one, is often well-tolerated and can enhance cell permeability.

  • C-4 Position: The C-4 position is a key vector for exploring interactions with the solvent-exposed region of the ATP-binding pocket. The hydroxymethyl group in the titular compound provides a handle for hydrogen bonding and can be a site for further modification to improve properties like solubility or to probe for additional binding interactions.[5]

  • C-3 and C-5 Positions: Modifications at these positions can be used to fine-tune electronic properties and steric fit within the active site.

  • C-6 Position: Introduction of aryl or other bulky groups at this position has been shown in many kinase inhibitor scaffolds to access deeper hydrophobic pockets, often leading to significant gains in potency and selectivity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible research. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS No. 127838-58-8), grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with several hazard statements that dictate its handling and disposal requirements.[1] The primary risks are associated with its potential to cause harm upon exposure.

Causality Behind Precaution: The identified hazards are the direct drivers for the stringent personal protective equipment (PPE) and engineering controls required. The potential for skin, eye, and respiratory irritation necessitates the use of barriers to prevent contact and inhalation.

Table 1: GHS Hazard Classification for this compound

Hazard CodeHazard StatementGHS Pictogram
H302Harmful if swallowedGHS07 (Harmful)[1]
H315Causes skin irritationGHS07 (Harmful)[1]
H319Causes serious eye irritationGHS07 (Harmful)[1]
H335May cause respiratory irritationGHS07 (Harmful)[1]

Source: Synthesized from supplier safety information.[1][2][3]

Pre-Disposal Planning & Personal Protective Equipment (PPE)

Proper disposal begins before the first gram of waste is generated. It requires planning and the consistent use of appropriate protective measures.

Engineering Controls

All handling and waste consolidation activities involving this compound, whether in solid or solution form, must be conducted within a properly functioning certified laboratory chemical fume hood.[4] This is a non-negotiable control to mitigate the risk of inhaling dust or vapors, directly addressing the H335 respiratory irritation hazard.[2][3]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the hazard assessment. The following must be worn at all times when handling this compound and its associated waste streams.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles, preventing serious eye irritation.[5][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always check the manufacturer's glove compatibility chart. Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator may be required. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step-by-Step Waste Collection & Segregation Protocol

Treat all waste streams containing this compound as hazardous waste.[7] Proper segregation at the point of generation is critical to ensure safe and compliant disposal. Never mix incompatible waste streams.

Protocol for Solid Waste Disposal
  • Designate a Waste Container: Procure a sealable, airtight, and chemically compatible container for solid waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][7]

  • Collect Waste: Place all solid materials contaminated with the compound—including unused or expired product, contaminated weigh boats, filter paper, and paper towels used for minor cleanups—into the designated container.[7]

  • Avoid Dust Generation: When transferring solid waste, use procedures that minimize the creation of dust.[5]

  • Label the Container: As soon as the first item of waste is added, affix a "HAZARDOUS WASTE" label.[8] The label must include the full chemical name, "this compound," and an approximate concentration or quantity.

  • Seal the Container: Keep the container tightly sealed at all times, except when actively adding waste.[5][8]

Protocol for Liquid Waste Disposal
  • Designate a Waste Container: Use a designated, leak-proof, and shatter-resistant container intended for liquid hazardous waste. Ensure the container material is compatible with the solvents used in the solution.

  • Segregate Solvents: Do not mix halogenated and non-halogenated solvent waste unless your facility's EHS protocol explicitly permits it.

  • Transfer Waste: Carefully pour or pipette liquid waste containing the compound into the designated container. Use a funnel to prevent spills, and remove the funnel immediately after use.[8]

  • Label the Container: Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[8] List all chemical constituents, including solvents and "this compound," with their approximate percentages.

  • Seal the Container: Keep the container tightly closed when not in use. Leave 5-10% of headspace to allow for vapor expansion.[8]

On-Site Accumulation and Storage

Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[7]

  • Storage Conditions: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.[7] This is especially critical for waste stored near sinks or drains.[8]

Final Disposal Pathway: The Role of EHS

The ultimate disposal of this compound must be handled by professionals.

  • Contact EHS: When your waste container is full or you are finished generating this type of waste, contact your institution's Environmental Health and Safety (EHS) department.

  • Schedule Pickup: Arrange for a hazardous waste pickup by following your institution's specific procedures, which may involve submitting an online chemical collection request form.[4][8]

  • Disposal Method: The EHS-contracted waste disposal vendor will transport the waste to a licensed treatment, storage, and disposal facility (TSDF). The most common disposal method for this type of organic chemical waste is controlled incineration at high temperatures in a facility equipped with flue gas scrubbing technology to prevent atmospheric contamination.[9][10]

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

start Waste Containing This compound Generated decision Is the waste solid or liquid? start->decision solid_waste Solid Waste (e.g., contaminated labware, unused compound) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, mother liquor) decision->liquid_waste Liquid solid_container Collect in labeled, sealed HDPE or glass container for SOLID HAZARDOUS WASTE solid_waste->solid_container liquid_container Collect in labeled, sealed, compatible container for LIQUID HAZARDOUS WASTE liquid_waste->liquid_container saa Store in designated Satellite Accumulation Area (SAA) with secondary containment solid_container->saa liquid_container->saa check_full Is container full or no longer in use? saa->check_full ehs Arrange for pickup by Environmental Health & Safety (EHS) for final disposal check_full->ehs Yes

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material like vermiculite or sand.[4]

    • Collect the absorbent material using non-sparking tools and place it in your designated solid hazardous waste container.

    • Decontaminate the area with an appropriate solvent and then soap and water.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS department for guidance tailored to your facility.[7]

References

A Senior Application Scientist's Guide to Handling 4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile

4-(Hydroxymethyl)-1-methylpyridin-2(1H)-one (CAS RN: 371765-69-4) is a pyridinone derivative.[1] A thorough risk assessment is the foundation of any safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[2]

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[2]

Given these classifications, all handling procedures must be designed to prevent ingestion, skin contact, eye contact, and inhalation of dust or aerosols.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy to mitigate the specific risks identified. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] Therefore, robust eye and face protection is non-negotiable.

  • Primary Protection: Chemical splash goggles that conform to recognized standards (e.g., NIOSH in the U.S. or EN 166 in the EU) are required.[3] These provide a seal around the eyes, offering protection from splashes and airborne particles.

  • Secondary Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[3][4]

Hand Protection

The compound is a known skin irritant.[2] Consequently, the choice of gloves is critical to prevent dermal exposure.

  • Material: Chemically resistant, impervious gloves are mandatory.[3] Nitrile gloves are an excellent choice as they provide good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.[5]

  • Protocol: Always inspect gloves for any signs of degradation or puncture before use.[3] Employ the proper glove removal technique to avoid contaminating your skin.[3] After handling the compound, wash your hands thoroughly with soap and water.[3] Contaminated gloves are considered hazardous waste and must be disposed of accordingly.[3]

Body Protection

To protect against accidental spills and contamination of personal clothing, appropriate body protection is essential.

  • Standard Operations: A standard laboratory coat should be worn at all times.

  • High-Risk Operations: For procedures with a higher risk of significant exposure, such as large-scale synthesis or spill cleanup, a chemical-protective suit should be considered.[3]

Respiratory Protection

Inhalation of this compound may cause respiratory irritation.[2] Engineering controls are the first line of defense.

  • Primary Control: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Secondary Control: If work must be performed outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator is required.[3] The specific type of respirator will depend on the potential airborne concentration of the compound. For handling the solid form where dust may be generated, a respirator equipped with a particulate filter is necessary.[3]

PPE Summary Table
Protection Category Recommended Equipment Rationale and Best Practices
Eye and Face Chemical splash goggles (NIOSH/EN 166 compliant).[3] Face shield for splash risks.[3]Prevents serious eye irritation from splashes or dust.[2]
Hand Chemically resistant, impervious gloves (e.g., Nitrile).[3][5]Protects against skin irritation.[2] Inspect before use and dispose of as hazardous waste.[3]
Body Laboratory coat. Chemical-protective suit for high-risk tasks.[3]Prevents contamination of skin and personal clothing.
Respiratory Work in a chemical fume hood.[3] NIOSH-approved respirator if fume hood is unavailable or ventilation is poor.[3]Prevents respiratory tract irritation from dust or aerosols.[2]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a systematic workflow is crucial for ensuring safety and experimental integrity.

Step 1: Preparation

  • Designate a specific area for handling, preferably within a chemical fume hood.[3]

  • Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Assemble all necessary equipment and reagents.

  • Don the appropriate PPE as outlined in the table above.

Step 2: Handling and Use

  • Use the smallest quantity of the substance necessary for the experiment.[3]

  • Avoid actions that could generate dust, such as vigorous scraping or shaking of the solid compound.[3]

  • Keep the container tightly closed when not in use.[7]

  • Under no circumstances should you eat, drink, or smoke in the laboratory.[7]

Step 3: Post-Handling

  • Thoroughly decontaminate the work area.

  • Properly remove and dispose of contaminated PPE, particularly gloves, in a designated hazardous waste container.[3]

  • Wash hands and any exposed skin thoroughly with soap and water.[7]

Step 4: Storage

  • Store the compound in a well-ventilated, dry place, with the container tightly sealed.[7][8]

  • Consider storing under an inert atmosphere to protect from moisture.[7]

  • The storage area should be clearly labeled with the appropriate hazard warnings and access should be restricted.[3]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_storage Storage prep_area Designate Area (Fume Hood) prep_ppe Don Appropriate PPE prep_area->prep_ppe prep_materials Assemble Materials prep_ppe->prep_materials handle_weigh Weigh Compound (Avoid Dust) prep_materials->handle_weigh Proceed to Handling handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Dispose of Chemical Waste handle_use->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash store_compound Store in a Cool, Dry, Well-Ventilated Area cleanup_waste->store_compound Return to Storage

Caption: A logical workflow for the safe handling of this compound.

Emergency and Disposal Protocols

Spill Management
  • Minor Spill: Evacuate the immediate area. While wearing appropriate PPE, gently cover the spill with an inert absorbent material to prevent dust from becoming airborne.[3] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[9]

  • Major Spill: Evacuate the laboratory and notify the appropriate emergency response personnel immediately.

First-Aid Measures
  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.

  • Ingestion: Rinse the mouth with water. Call a poison control center or doctor for treatment advice.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[3]

  • Disposal: All waste must be disposed of through the institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[7] Do not empty into drains.[6]

Conclusion

The safe handling of this compound is predicated on a comprehensive understanding of its hazards and the diligent application of appropriate safety protocols. By integrating these guidelines into your laboratory's standard operating procedures, you can create a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.